Product packaging for 3,5-Dibromo-4-nitropyridine(Cat. No.:CAS No. 121263-11-4)

3,5-Dibromo-4-nitropyridine

Cat. No.: B044452
CAS No.: 121263-11-4
M. Wt: 281.89 g/mol
InChI Key: VHJGZEKSOAMLMD-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-nitropyridine is a useful research compound. Its molecular formula is C5H2Br2N2O2 and its molecular weight is 281.89 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2Br2N2O2 B044452 3,5-Dibromo-4-nitropyridine CAS No. 121263-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N2O2/c6-3-1-8-2-4(7)5(3)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJGZEKSOAMLMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360902
Record name 3,5-dibromo-4-nitropyridine
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Molecular Weight

281.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121263-11-4
Record name Pyridine, 3,5-dibromo-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121263-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dibromo-4-nitropyridine
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URL https://comptox.epa.gov/dashboard/DTXSID30360902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dibromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-Dibromo-4-nitropyridine, a halogenated and nitrated pyridine derivative with potential applications in organic synthesis and medicinal chemistry. The document details a plausible multi-step synthetic pathway, including experimental protocols for key transformations. Furthermore, it presents a summary of the available physicochemical and spectroscopic data for the target compound and its precursors. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel pyridine-based compounds.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of the pyridine ring, coupled with the diverse functionalities that can be introduced, make them privileged scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials. This compound is a synthetically interesting molecule that combines the reactivity of bromine atoms, which can be readily displaced or used in cross-coupling reactions, with the electron-withdrawing nature of a nitro group, which can be a precursor for an amino group or influence the reactivity of the pyridine ring.

This guide outlines a feasible synthetic route to this compound and compiles its known characterization data.

Synthesis of this compound

The synthesis of this compound is proposed to proceed via a three-step sequence starting from commercially available 3,5-dibromopyridine:

  • N-Oxidation: 3,5-Dibromopyridine is first oxidized to its corresponding N-oxide.

  • Nitration: The resulting 3,5-dibromopyridine-N-oxide is then nitrated at the 4-position.

  • Deoxygenation: Finally, the N-oxide is deoxygenated to yield the target compound, this compound.

Synthesis_Workflow Start 3,5-Dibromopyridine Step1 N-Oxidation Start->Step1 Intermediate1 3,5-Dibromopyridine-N-oxide Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 This compound-N-oxide Step2->Intermediate2 Step3 Deoxygenation Intermediate2->Step3 End This compound Step3->End

Caption: Proposed synthesis workflow for this compound.
Experimental Protocols

Step 1: N-Oxidation of 3,5-Dibromopyridine

  • Materials: 3,5-Dibromopyridine, Trifluoroacetic acid, 30% Hydrogen peroxide.

  • Procedure:

    • In a four-necked flask, dissolve 3,5-dibromopyridine (100 g, 0.42 mol) in trifluoroacetic acid (100 ml) at 20-25 °C with stirring.

    • Prepare a 30% hydrogen peroxide solution (416.2 g, 3.67 mol).

    • The two solutions are then reacted in a microreactor at a controlled temperature of 40-80 °C and a pressure of 0-2 MPa.

    • The product, 3,5-dibromopyridine-N-oxide, is obtained as off-white crystals after separation and purification, which involves crystallization from water, filtration, washing, and drying[1].

Step 2: Nitration of 3,5-Dibromopyridine-N-oxide

  • Materials: 3,5-Dibromopyridine-N-oxide, Fuming nitric acid, Concentrated sulfuric acid.

  • Procedure:

    • Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid under cooling.

Step 3: Deoxygenation of this compound-N-oxide

  • Materials: this compound-N-oxide, Palladium(II) acetate, 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Triethylamine, Acetonitrile.

  • Procedure:

    • A mixture of the pyridine N-oxide, a catalytic amount of Pd(OAc)2 and dppf, and triethylamine in acetonitrile is heated.

    • This method has been shown to be effective for the deoxygenation of various pyridine N-oxides, tolerating functional groups like nitro groups[4]. (Note: A specific protocol for this compound-N-oxide is not available, but this general method is a strong candidate.)

Characterization Data

Physicochemical Properties
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
3,5-Dibromopyridine625-92-3C₅H₃Br₂N236.89-
3,5-Dibromopyridine-N-oxide-C₅H₃Br₂NO252.89-
This compound-N-oxide62516-09-0C₅H₂Br₂N₂O₃297.89-
This compound121263-11-4C₅H₂Br₂N₂O₂281.89241 at 760 mmHg[5]
Spectroscopic Data

3,5-Dibromopyridine

TechniqueData
¹H NMR Due to the symmetry of the molecule, two signals are expected in the aromatic region.
Mass Spectrum (EI) Molecular ion peak (M⁺) expected at m/z 235, 237, 239 with a characteristic isotopic pattern for two bromine atoms.

3,5-Dibromopyridine-N-oxide

TechniqueData
¹H NMR Predicted to show two signals in the downfield region.

This compound-N-oxide

TechniqueData
¹H NMR Predicted to show a single, sharp singlet in the downfield region due to the chemical equivalence of the two protons at the 2 and 6 positions[5].
¹³C NMR Predicted to show three signals: one for the equivalent C-2 and C-6, one for the equivalent C-3 and C-5, and one for C-4[5].

This compound

TechniqueData
¹H NMR Predicted to show a single singlet in the aromatic region due to the symmetrical nature of the molecule.
¹³C NMR Predicted to show three distinct signals for the pyridine ring carbons.
IR Spectrum Expected to show characteristic peaks for C-Br, C-N, and NO₂ stretching vibrations.
Mass Spectrum The molecular ion peak (M⁺) is expected at m/z 279, 281, 283, showing the isotopic pattern for two bromine atoms.

Logical Relationships in Synthesis

The synthesis of this compound is a sequential process where the successful execution of each step is critical for the next.

Logical_Relationships Start Start: 3,5-Dibromopyridine Oxidation N-Oxidation Successful? Start->Oxidation Nitration Nitration Successful? Oxidation->Nitration Yes Failure Synthesis Failed Oxidation->Failure No Deoxygenation Deoxygenation Successful? Nitration->Deoxygenation Yes Nitration->Failure No End End Product: this compound Deoxygenation->End Yes Deoxygenation->Failure No

Caption: Logical flow of the synthesis process.

Conclusion

This technical guide has outlined a viable synthetic route for this compound and has compiled the currently available characterization data. While detailed experimental protocols and complete spectroscopic data for the final product are not yet fully reported in the literature, the information provided herein offers a solid foundation for researchers to build upon. The synthesis relies on well-established chemical transformations, and the predicted characterization data provides a useful reference for the identification of the target compound. Further research is warranted to fully elucidate the experimental details of the synthesis and to comprehensively characterize this compound.

References

An In-depth Technical Guide to 3,5-Dibromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3,5-Dibromo-4-nitropyridine (CAS No. 121263-11-4). This compound is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structural features, comprising a pyridine ring substituted with two bromine atoms and a nitro group, offer multiple reaction sites for further chemical modifications. This document summarizes its known physical and chemical characteristics, outlines a general synthetic approach, and explores its reactivity. Due to the limited publicly available experimental data for this specific compound, some properties are inferred from closely related molecules, and these are explicitly noted.

Core Chemical Properties

This compound is a halogenated nitropyridine derivative. The electron-withdrawing nature of the nitro group and the bromine atoms significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions.

Physical and Chemical Data

The available quantitative data for this compound is summarized in the table below. It is important to note that experimental data for this specific compound is scarce, and some values are predicted or inferred from data for similar compounds.

PropertyValueSource
Molecular Formula C₅H₂Br₂N₂O₂VSNCHEM[1]
Molecular Weight 281.89 g/mol VSNCHEM[1]
CAS Number 121263-11-4VSNCHEM[1]
Boiling Point 241 °C at 760 mmHgFinetech Chem
Flash Point 99.5 °CFinetech Chem
Density 2.221 g/cm³Finetech Chem
Appearance Yellow to orange crystalline powder (inferred from 3-Bromo-4-nitropyridine)Chem-Impex[2]
Melting Point 54-58 °C (for 3-Bromo-4-nitropyridine)Chem-Impex[2]

Synthesis and Reactivity

Synthetic Approach

A generalized workflow for such a synthesis is depicted below.

Synthesis_Workflow cluster_synthesis Generalized Synthesis Workflow Start 3,5-Dibromopyridine Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Product This compound Nitration->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

A generalized workflow for the synthesis of this compound.
Reactivity

The chemical reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring. This makes it a versatile intermediate for nucleophilic aromatic substitution (SNAr) reactions.

  • Nucleophilic Substitution: The bromine atoms at the 3 and 5 positions, as well as the nitro group at the 4-position, can act as leaving groups in SNAr reactions. The specific site of substitution will depend on the nature of the nucleophile and the reaction conditions. The high electrophilicity of the carbon atoms at positions 2, 4, and 6 makes them susceptible to nucleophilic attack. The presence of strong electron-withdrawing groups activates the ring for such substitutions.

Spectroscopic Properties (Predicted)

Direct experimental spectroscopic data for this compound is not widely published. The following are predicted characteristics based on the analysis of structurally similar compounds.

1H NMR

Due to the symmetrical nature of the molecule, the two protons at the 2 and 6 positions are chemically equivalent. This would result in a single signal in the 1H NMR spectrum. The strong electron-withdrawing effects of the two bromine atoms and the nitro group are expected to significantly deshield these protons, leading to a downfield chemical shift, likely in the aromatic region.

13C NMR

The 13C NMR spectrum is expected to show three distinct signals for the carbon atoms of the pyridine ring:

  • C2/C6: These equivalent carbons would appear as a single resonance.

  • C3/C5: These equivalent carbons, bonded to bromine, would have a characteristic chemical shift.

  • C4: The carbon atom attached to the nitro group would be significantly deshielded and appear at the lowest field.

IR Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

  • C-H stretching of the pyridine ring.

  • C=N and C=C stretching vibrations of the aromatic ring.

  • Asymmetric and symmetric stretching of the N-O bonds in the nitro group, typically appearing in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • C-Br stretching vibrations.

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two bromine atoms.

Applications in Drug Discovery and Medicinal Chemistry

Nitro-containing heterocycles are valuable precursors in the synthesis of a wide range of biologically active molecules.[3][4] this compound serves as a versatile scaffold for the generation of compound libraries for screening in drug discovery programs. The reactive sites on the molecule allow for the systematic introduction of various functional groups to explore structure-activity relationships (SAR).

Hypothetical Signaling Pathway Involvement

While no specific signaling pathway has been directly attributed to this compound, its derivatives could potentially modulate various cellular signaling cascades. For instance, many kinase inhibitors feature a substituted pyridine core. The diagram below illustrates a hypothetical scenario where a derivative of this compound could act as an inhibitor in a generic kinase signaling pathway.

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds and Activates Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Leads to Inhibitor 3,5-Disubstituted-4-aminopyridine (Derivative of Core Compound) Inhibitor->Kinase Inhibits

Hypothetical inhibition of a kinase signaling pathway by a derivative.

Safety and Handling

  • Hazard Statements (Predicted): May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is crucial to consult the Safety Data Sheet provided by the supplier upon acquisition of the compound.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not currently published in peer-reviewed literature. Researchers should adapt general procedures for nitration of halogenated pyridines and use standard analytical techniques for characterization.

General Procedure for Nitration of a Halogenated Pyridine (Illustrative)

Disclaimer: This is an illustrative protocol and has not been optimized for this compound. All work should be performed by trained chemists in a suitable laboratory setting.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Substrate Addition: Dissolve 3,5-dibromopyridine in a minimal amount of concentrated sulfuric acid and add this solution dropwise to the nitrating mixture, keeping the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to stir at a controlled temperature (this will require optimization) for a specified time, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

General Workflow for Compound Characterization

Characterization_Workflow cluster_characterization Compound Characterization Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Purification Purification TLC->Purification Pure Pure Product Purification->Pure NMR NMR (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR EA Elemental Analysis Pure->EA Structure Structure Confirmation NMR->Structure MS->Structure IR->Structure EA->Structure

References

An In-depth Technical Guide to 3,5-Dibromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-4-nitropyridine, a halogenated nitroaromatic compound with potential applications in organic synthesis and medicinal chemistry. This document consolidates its chemical and physical properties, safety information, and insights into its synthesis and reactivity. The information is presented to support researchers and professionals in the fields of chemical synthesis and drug development.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Its unique structure, featuring two bromine atoms and a nitro group on the pyridine ring, makes it a potentially valuable building block in the synthesis of more complex molecules.

CAS Number: 121263-11-4[1][2][3][4][5]

Molecular Formula: C₅H₂Br₂N₂O₂[2][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Weight 281.89 g/mol [4]
Boiling Point 241 °C at 760 mmHg[4]
Flash Point 99.5 °C[4]
Density 2.221 g/cm³[4]
LogP 3.038[4]
Refractive Index 1.649[4]
Vapor Pressure 0.0572 mmHg at 25°C[4]

Synthesis and Reactivity

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro group and the bromine atoms, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Potential Applications in Research and Development

Halogenated and nitrated pyridines are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[7][8][9] The bromine and nitro functional groups on this compound can serve as handles for further chemical modifications, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. Nitropyridine derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[7][8]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found. However, based on the safety information for structurally similar compounds such as bromo- and nitropyridines, the following precautions should be taken:

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10][11][12]

  • Precautionary Measures:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • Wash skin thoroughly after handling.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled, remove person to fresh air and keep comfortable for breathing.

    • Store in a well-ventilated place. Keep container tightly closed.

It is highly recommended to consult the SDS of analogous compounds and to handle this compound with appropriate personal protective equipment in a chemical fume hood.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. However, for related compounds like methylated derivatives of 4-nitropyridine N-oxide, extensive NMR and IR spectral analyses have been conducted to understand the influence of substituents on the chemical shifts and vibrational frequencies.[13] Such studies can provide a basis for predicting the spectral characteristics of this compound.

Logical Relationships in Synthesis

The synthesis of various substituted pyridines often involves a series of logical steps, including halogenation, nitration, and functional group interconversion. The potential synthesis of this compound and its further use as a synthetic intermediate can be visualized as a workflow.

G 3,5-Dibromopyridine 3,5-Dibromopyridine Nitration Nitration 3,5-Dibromopyridine->Nitration This compound This compound Nitration->this compound Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution Functionalized Pyridine Derivatives Functionalized Pyridine Derivatives Nucleophilic Aromatic Substitution->Functionalized Pyridine Derivatives

Caption: A potential synthetic pathway for this compound and its subsequent functionalization.

References

An In-depth Technical Guide to the Reactivity of 3,5-Dibromo-4-nitropyridine with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 3,5-dibromo-4-nitropyridine with various nucleophiles. The pyridine core, substituted with two bromine atoms and a strongly electron-withdrawing nitro group, is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity profile makes this compound a versatile building block in medicinal chemistry and materials science for the synthesis of a diverse array of substituted pyridine derivatives. This document details the underlying principles of its reactivity, regioselectivity, and provides representative experimental protocols and quantitative data for its reactions with nitrogen, oxygen, and sulfur nucleophiles.

Introduction: The Chemical Landscape of this compound

This compound is a key heterocyclic intermediate whose chemical behavior is dominated by the electronic properties of its substituted pyridine ring. The pyridine nitrogen, along with the powerful inductive and resonance effects of the nitro group at the 4-position, renders the ring electron-deficient. This pronounced electrophilicity makes the carbon atoms of the pyridine ring susceptible to attack by nucleophiles, forming the basis for a wide range of functionalization reactions.

The strategic placement of two bromine atoms at the 3- and 5-positions, flanking the nitro group, provides multiple sites for chemical modification. The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the substituents on the aromatic ring. Understanding the regioselectivity of these substitutions is crucial for the strategic design of synthetic pathways towards target molecules.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of this compound is governed by the SNAr mechanism. The electron-withdrawing nitro group at the C-4 position strongly activates the pyridine ring for nucleophilic attack. The attack of a nucleophile can, in principle, occur at any of the substituted carbon atoms (C-3, C-4, or C-5).

The general mechanism proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Attack: A nucleophile adds to an electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of a leaving group from the Meisenheimer complex.

In the case of this compound, the potential leaving groups are a bromide ion (from C-3 or C-5) or a nitrite ion (from C-4). The regioselectivity of the reaction is determined by the relative stability of the Meisenheimer complex formed upon attack at each position and the nature of the leaving group. The strong electron-withdrawing nature of the nitro group particularly stabilizes the negative charge in the Meisenheimer complex when the attack occurs at the C-4 position.

SNAr_Mechanism reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactant->intermediate + Nu⁻ (Addition) nucleophile Nucleophile (Nu⁻) product 4-Substituted-3,5-dibromopyridine intermediate->product - NO₂⁻ (Elimination) leaving_group Leaving Group (NO₂⁻) Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve this compound in solvent B Add Nucleophile (and base if required) A->B C Stir at specified temperature B->C D Monitor progress (TLC/LC-MS) C->D E Quench reaction (e.g., with water) D->E Reaction Complete F Extract with organic solvent E->F G Purify (Chromatography/Recrystallization) F->G H Characterize Product (NMR, MS, etc.) G->H Drug_Discovery_Pathway start This compound step1 SₙAr with Nucleophiles (Nu) start->step1 intermediate Substituted Pyridine Derivatives step1->intermediate step2 Further Functionalization (e.g., Cross-Coupling) intermediate->step2 library Compound Library Generation step2->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Structural Analysis of 3,5-Dibromo-4-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 3,5-Dibromo-4-nitropyridine, a halogenated and nitrated pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages a comparative analysis with structurally related compounds, including this compound N-oxide and 3,5-Dibromo-4-methylpyridine. This guide covers theoretical structural parameters, predicted spectroscopic characteristics, and detailed experimental protocols relevant to its synthesis and characterization. The information is intended to serve as a foundational resource for researchers working with this and similar chemical entities.

Introduction

Substituted pyridines are fundamental scaffolds in a vast array of pharmaceuticals and functional materials. The introduction of bromine atoms and a nitro group onto the pyridine ring, as in this compound, significantly modulates its electronic properties and reactivity, making it a potentially valuable intermediate for further chemical transformations. The electron-withdrawing nature of the nitro group and the halogens activates the pyridine ring for nucleophilic aromatic substitution, providing a versatile platform for the synthesis of more complex molecules. This guide synthesizes available data to present a detailed structural and analytical profile of this compound.

Molecular Structure and Crystallography

Direct crystallographic data for this compound is not extensively reported in publicly accessible databases. However, the crystal structure of the closely related compound, 3,5-Dibromo-4-methylpyridine, has been determined and provides valuable insights into the expected molecular geometry and intermolecular interactions.

Predicted Molecular Geometry

The geometry of this compound is predicted to be planar, with the pyridine ring forming the core. The C2-N1-C6 angle will be influenced by the nitrogen heteroatom. The nitro group at the C4 position is expected to be coplanar with the pyridine ring to maximize resonance stabilization. The bromine atoms at the C3 and C5 positions will induce significant steric and electronic effects.

Comparative Crystallographic Data of 3,5-Dibromo-4-methylpyridine

The crystal structure of 3,5-Dibromo-4-methylpyridine reveals key intermolecular interactions that are likely to be present in the crystal lattice of this compound. In the crystal of 3,5-Dibromo-4-methylpyridine, molecules are linked by Br⋯N and Br⋯Br interactions, forming zigzag chains.[1] These chains are further linked by offset π–π stacking interactions.[1] It is plausible that this compound would exhibit similar halogen bonding and π–π stacking, with the potential for additional interactions involving the nitro group.

Table 1: Comparative Crystallographic Data

Parameter3,5-Dibromo-4-methylpyridineThis compound (Predicted)
Crystal SystemOrthorhombicNot Determined
Space GroupPnmaNot Determined
Intermolecular InteractionsBr⋯N, Br⋯Br, offset π–π stacking[1]Halogen bonding (Br⋯N, Br⋯O), π–π stacking

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Due to the symmetrical substitution pattern, the ¹H NMR spectrum of this compound is expected to show a single sharp singlet for the chemically equivalent protons at the C2 and C6 positions.[2] The strong electron-withdrawing effects of the two bromine atoms and the nitro group would cause these protons to be significantly deshielded, resulting in a downfield chemical shift.[2]

¹³C NMR: The ¹³C NMR spectrum is predicted to display three distinct signals corresponding to the C2/C6, C3/C5, and C4 carbons. The C4 carbon, being attached to the nitro group, would be the most deshielded. The C3/C5 carbons bonded to bromine would exhibit a chemical shift influenced by the heavy atom effect. The C2/C6 carbons would also appear at a downfield position due to the adjacent electron-withdrawing groups.[2]

Table 2: Predicted NMR Data for this compound

NucleusPositionPredicted Chemical Shift (ppm)Multiplicity
¹HH-2, H-6DownfieldSinglet
¹³CC-2, C-6Downfield-
¹³CC-3, C-5Specific shift due to Br-
¹³CC-4Significantly downfield-
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands. The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.[3] The C=C and C=N stretching vibrations of the pyridine ring would likely appear in the 1400-1600 cm⁻¹ range. The most prominent bands would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically observed around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The C-Br stretching vibrations would be found at lower frequencies, generally below 700 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Pyridine RingC=C, C=N Stretching1400 - 1600
Nitro (NO₂)Asymmetric Stretching1500 - 1560
Nitro (NO₂)Symmetric Stretching1335 - 1370
C-BrStretching< 700
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of this compound. The molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). This would result in a triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the direct nitration of 3,5-dibromopyridine. A related protocol is the nitration of 3,5-dibromopyridine-N-oxide to yield this compound-N-oxide.[2]

Workflow for the Synthesis of this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_product Product start 3,5-Dibromopyridine reaction Nitration start->reaction 1. reagents Fuming Nitric Acid Sulfuric Acid reagents->reaction 2. product This compound reaction->product 3.

References

Theoretical Reactivity of 3,5-Dibromo-4-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-nitropyridine is a halogenated and nitrated pyridine derivative of significant interest in synthetic and medicinal chemistry. The strategic placement of two bromine atoms and a potent electron-withdrawing nitro group on the pyridine scaffold suggests a rich and varied reactivity, making it a valuable building block for the synthesis of more complex heterocyclic compounds. The pyridine nucleus is a common feature in many biologically active molecules and pharmaceuticals, and understanding the reactivity of its substituted analogues is crucial for the design of novel therapeutic agents.

This technical guide provides an in-depth theoretical analysis of the reactivity of this compound. In the absence of direct experimental or computational studies on this specific molecule in the available literature, this document constructs a robust theoretical framework based on established principles of computational chemistry and reactivity trends observed in analogous compounds. The primary focus is on the molecule's electronic structure and its propensity to undergo nucleophilic aromatic substitution (SNAr) reactions.

Theoretical Framework and Computational Methodology

To elucidate the reactivity of this compound, a computational approach based on Density Functional Theory (DFT) is proposed. DFT offers a favorable balance between computational cost and accuracy for molecules of this size.

Proposed Computational Protocol

A suitable and widely used method for this type of analysis would be the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is typically paired with a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electron distribution in a molecule with heteroatoms and potential for anionic intermediates.

Key properties to be calculated include:

  • Optimized Molecular Geometry: To determine bond lengths, bond angles, and dihedral angles.

  • Mulliken Population Analysis: To estimate the partial atomic charges and identify electrophilic and nucleophilic centers.

  • Frontier Molecular Orbitals (HOMO and LUMO): To analyze the electron-donating and -accepting capabilities of the molecule and predict the most likely sites for chemical reactions. The HOMO-LUMO energy gap is also a key indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MEP): To visualize the charge distribution and predict sites for nucleophilic attack.

  • Potential Energy Surface Scanning: To map the reaction pathway for key reactions, such as SNAr, and to identify transition states and calculate activation energies.

These calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.

G cluster_input Input cluster_calc DFT Calculation (e.g., B3LYP/6-311++G(d,p)) cluster_output Output & Analysis mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure pop_analysis Population Analysis (Mulliken Charges) geom_opt->pop_analysis fmo_calc FMO Calculation (HOMO/LUMO) geom_opt->fmo_calc pes_scan PES Scan for SNAr geom_opt->pes_scan opt_geom Optimized Geometry (Bond Lengths, Angles) freq_calc->opt_geom Validation (No Imag. Freq.) charges Atomic Charges pop_analysis->charges orbitals Orbital Energies & Plots fmo_calc->orbitals reaction_profile Reaction Energy Profile pes_scan->reaction_profile reactivity_prediction Reactivity Prediction opt_geom->reactivity_prediction charges->reactivity_prediction orbitals->reactivity_prediction reaction_profile->reactivity_prediction

Figure 1: A typical computational workflow for the theoretical study of molecular reactivity.

Predicted Molecular and Electronic Properties

Based on the known effects of nitro and halo substituents on aromatic rings, the following properties for this compound can be predicted.

Molecular Geometry

The pyridine ring is expected to be planar. The strong electron-withdrawing nature of the nitro group is anticipated to cause a slight elongation of the adjacent C-N bonds and a shortening of the C-C bonds within the ring, reflecting a degree of quinoidal character.

ParameterPredicted Value (Å)Notes
C2-N1~1.34Standard C-N bond length in pyridines.
C3-C2~1.39Typical aromatic C-C bond.
C4-C3~1.40Expected to be slightly longer due to the influence of adjacent electron-withdrawing groups.
C3-Br~1.89Standard C-Br bond length on an sp² carbon.
C4-N(nitro)~1.48C-N single bond, potentially shortened due to conjugation.
N(nitro)-O~1.22Typical N-O bond length in a nitro group.
Parameter Predicted Value (°) Notes
C6-N1-C2~117Typical C-N-C bond angle in pyridine.
N1-C2-C3~124Expected to be slightly larger than 120° due to the presence of the adjacent nitrogen.
C2-C3-C4~118May be compressed slightly from the ideal 120°.
C3-C4-C5~116The internal angle at the point of substitution with the bulky nitro group is expected to be slightly compressed.
Br-C3-C2~120Expected to be close to the ideal sp² bond angle.
O-N(nitro)-O~125Characteristic bond angle for a nitro group.

Table 1: Predicted geometric parameters for this compound. These are estimated values and would require confirmation via DFT calculations.

Electronic Properties and Reactivity Indices

The combined electron-withdrawing effects of the two bromine atoms (inductive) and the nitro group (inductive and resonance) are expected to render the pyridine ring highly electron-deficient.

AtomPredicted Mulliken Charge (a.u.)Rationale
N1 (pyridine)NegativeThe most electronegative atom in the ring.
C2 / C6PositiveAdjacent to the ring nitrogen and influenced by the inductive effect of the bromine, making it electrophilic.
C3 / C5PositiveDirectly bonded to the electronegative bromine atom.
C4Highly PositiveDirectly attached to the strongly electron-withdrawing nitro group, making it a prime site for nucleophilic attack.
BrNegativeElectronegative halogen atom.
N (nitro)PositiveElectronegative, but bonded to two even more electronegative oxygen atoms.
O (nitro)NegativeHighly electronegative atoms, drawing electron density from the rest of the molecule.

Table 2: Predicted Mulliken atomic charges for this compound. The magnitude of these charges would quantify the reactivity at each site.

ParameterPredicted Value (eV)Significance
HOMO EnergyLow (~ -7.0 to -8.0)The presence of strong electron-withdrawing groups stabilizes the molecule and lowers the HOMO energy, indicating a poor electron donor.
LUMO EnergyLow (~ -3.0 to -4.0)The electron-deficient nature of the ring, particularly due to the nitro group, will result in a low-lying LUMO, making the molecule a good electron acceptor and highly susceptible to nucleophilic attack.
HOMO-LUMO GapSmall (~ 4.0)A small energy gap is indicative of high chemical reactivity. It suggests that the molecule can be easily excited, facilitating reactions.

Table 3: Predicted Frontier Molecular Orbital (FMO) energies for this compound.

The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be localized primarily on the pyridine ring, with significant contributions from the C4 carbon and the nitro group. This further supports the prediction that C4 is the most electrophilic site.

Reaction Mechanisms: Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the pyridine ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). This is anticipated to be the dominant reaction pathway.

The SNAr mechanism proceeds via a two-step addition-elimination sequence:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks an electron-deficient carbon atom of the pyridine ring. Given the electronic properties, the most likely positions for attack are C4, followed by C2 and C6. Attack at C4 would be favored due to the strong activation by the para-nitro group.

  • Formation of a Meisenheimer Complex: The attack of the nucleophile disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of a leaving group. In this molecule, the potential leaving groups are the bromide ions (Br⁻) or the nitrite ion (NO₂⁻). Generally, halides are good leaving groups in SNAr reactions.

Figure 2: Generalized SNAr mechanism for this compound.

Note: As I cannot generate images, the DOT script above uses placeholders (your_..._image.png). In a real scenario, these would be replaced with images of the chemical structures.

Regioselectivity

While the bromine atoms at positions 3 and 5 could potentially be displaced, the nitro group at position 4 is also a possible leaving group. The relative leaving group ability would depend on the reaction conditions and the nature of the nucleophile. However, nucleophilic attack is most likely to occur at the C4 position due to the powerful activating effect of the nitro group. The stability of the resulting Meisenheimer complex, with the negative charge delocalized onto the nitro group, strongly favors this pathway.

Experimental Protocols

The following is a general protocol for a typical SNAr reaction involving a halogenated nitropyridine.

General Procedure for Nucleophilic Aromatic Substitution

Materials:

  • This compound (1 equivalent)

  • Nucleophile (e.g., piperidine, sodium methoxide) (1.1 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile)

  • Optional: A non-nucleophilic base (e.g., potassium carbonate, triethylamine) if the nucleophile is used as a salt (e.g., piperidine hydrochloride).

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry, round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere, add this compound and the chosen anhydrous solvent.

  • If a base is required, add it to the solution and stir for 5-10 minutes.

  • Add the nucleophile to the reaction mixture, either neat (if liquid) or as a solution in the reaction solvent.

  • The reaction mixture is stirred at a suitable temperature (ranging from room temperature to reflux, depending on the reactivity of the nucleophile) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel or by recrystallization to yield the pure substitution product.

Conclusion

This technical guide has outlined the theoretical reactivity of this compound, a molecule poised to be a versatile building block in organic synthesis. The presence of two bromine atoms and a nitro group on the pyridine ring strongly activates it towards nucleophilic aromatic substitution. Computational analysis, based on Density Functional Theory, is predicted to reveal a highly electron-deficient aromatic system with a low-lying LUMO, indicating a high susceptibility to nucleophilic attack, primarily at the C4 position. The SNAr mechanism, proceeding through a resonance-stabilized Meisenheimer complex, is the most probable reaction pathway.

While this guide provides a robust theoretical foundation, further computational studies are necessary to provide precise quantitative data on the geometry, electronic structure, and reaction energetics of this compound. Experimental validation of these theoretical predictions will be crucial to fully harness the synthetic potential of this reactive heterocyclic compound in the development of novel chemical entities for various applications, including drug discovery.

In-Depth Technical Guide to the Physical and Chemical Stability of 3,5-Dibromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the physical and chemical stability of 3,5-Dibromo-4-nitropyridine. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. A thorough knowledge of its stability profile is crucial for ensuring the quality, safety, and efficacy of resulting products.

Physicochemical Properties

Quantitative data on the specific physicochemical properties of this compound are not extensively available in publicly accessible literature. However, data for structurally related compounds can provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3,5-Dibromo-4-methylpyridine3-Bromo-4-nitropyridine2,5-Dibromo-4-methoxy-3-nitropyridine
Molecular Formula C₅H₂Br₂N₂O₂C₆H₅Br₂NC₅H₃BrN₂O₂C₆H₅Br₂N₂O₃
Molecular Weight 281.9 g/mol 250.92 g/mol 203.0 g/mol 312.9 g/mol
Melting Point (°C) Data not available104-10754-5841-44 (crude), 92-96 (purified)[1]
Boiling Point (°C) Data not available243.0 ± 35.0 (Predicted)Data not availableData not available
Solubility Data not availableData not availableData not availableData not available

Chemical Stability

The chemical stability of this compound is influenced by several factors, including light, heat, and pH. The electron-withdrawing nature of the nitro group and the bromine atoms significantly impacts the reactivity of the pyridine ring.

Photostability

The N-oxide derivative, this compound-N-oxide, has been described as a phototropic substance, which suggests that it undergoes a reversible change in color upon exposure to light. This indicates a potential for photochemical instability in compounds containing this scaffold. The nitro group in nitroaromatic compounds can undergo nitro-nitrite rearrangement upon photoexcitation, leading to the formation of various degradation products.[2]

Thermal Stability
Hydrolytic Stability

The susceptibility of this compound to hydrolysis is an important consideration, particularly for its use in aqueous environments or formulations. The pyridine ring is activated towards nucleophilic attack due to the presence of the electron-withdrawing nitro group and bromine atoms. This suggests a potential for hydrolysis, especially under basic conditions where hydroxide ions can act as nucleophiles.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and establishing degradation pathways.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to elicit degradation.[4] The goal is to achieve a target degradation of approximately 10-30%.[5]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionProposed Experimental Protocol
Acid Hydrolysis Treat a solution of this compound in an inert solvent with 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 50-70°C) for various time points.
Base Hydrolysis Treat a solution of this compound in an inert solvent with 0.1 M to 1 M NaOH at room temperature and elevated temperatures (e.g., 50-70°C) for various time points.
Oxidative Degradation Treat a solution of this compound with 3% to 30% hydrogen peroxide at room temperature for various time points.
Thermal Degradation Expose the solid compound to dry heat at temperatures incrementally above the accelerated stability testing temperature (e.g., 80°C) for a defined period.
Photochemical Degradation Expose a solution of the compound, as well as the solid material, to UV and visible light. The exposure should be sufficient to elicit degradation, and a dark control should be run in parallel.

Analytical Methodology: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector, should be developed and validated to separate the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of the degradation products.

Experimental Workflow for Stability Testing

The following diagram illustrates a general workflow for conducting stability studies on this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Evaluation Prep Prepare solutions of This compound Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation Thermal Thermal Stress Photo Photochemical Stress HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Degradant Identification HPLC->LCMS Kinetics Degradation Kinetics LCMS->Kinetics Pathway Degradation Pathway Elucidation Kinetics->Pathway Report Stability Report Pathway->Report

Caption: General workflow for forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized.

Nucleophilic Aromatic Substitution

The pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. Under hydrolytic conditions, particularly basic pH, the nitro group or the bromine atoms could be displaced by a hydroxyl group.

SNAr_Pathway Start This compound Intermediate Meisenheimer Complex Start->Intermediate OH- Product1 3,5-Dibromo-4-hydroxypyridine Intermediate->Product1 -NO2- Product2 3-Bromo-4-nitro-5-hydroxypyridine Intermediate->Product2 -Br- Reduction_Pathway Start This compound Nitroso 3,5-Dibromo-4-nitrosopyridine Start->Nitroso [H] Hydroxylamino 3,5-Dibromo-4-hydroxylaminopyridine Nitroso->Hydroxylamino [H] Amino 4-Amino-3,5-dibromopyridine Hydroxylamino->Amino [H]

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,5-Dibromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3,5-Dibromo-4-nitropyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar brominated and nitrated pyridine derivatives to establish a robust framework for safe laboratory practices. The information presented herein is intended to empower researchers to minimize risks and ensure a safe working environment.

Hazard Identification and Classification

Table 1: GHS Hazard Classifications for Structurally Similar Compounds

Hazard StatementHazard ClassCompound AnalogyCitation
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)3,5-Dibromopyridine, 2-Bromo-5-nitropyridine[1][2]
H312: Harmful in contact with skinAcute Toxicity, Dermal (Category 4)2-Bromo-5-nitropyridine[2]
H332: Harmful if inhaledAcute Toxicity, Inhalation (Category 4)2-Bromo-5-nitropyridine[2]
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)3,5-Dibromopyridine, 5-Bromo-2-nitropyridine, 2-Bromo-5-nitropyridine[1][2][3][4]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)3,5-Dibromopyridine, 5-Bromo-2-nitropyridine, 2-Bromo-5-nitropyridine[1][2][3][4]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory tract irritation3,5-Dibromopyridine, 5-Bromo-2-nitropyridine, 2-Bromo-5-nitropyridine[1][2][3][4]

Logical Flow of Hazard Mitigation

A Hazard Identification (Inferred from Analogs) B Risk Assessment (Evaluate Exposure Potential) A->B Leads to C Implement Control Measures (PPE, Ventilation) B->C Informs D Safe Handling & Storage (Follow Protocols) C->D Enables E Emergency Preparedness (First Aid, Spill Response) D->E Requires cluster_ppe Required PPE for Handling A Eye Protection (Safety Goggles/Face Shield) B Hand Protection (Chemical Resistant Gloves) C Body Protection (Lab Coat/Coveralls) D Respiratory Protection (Respirator as needed) Handler Researcher/Scientist Handler->A Wears Handler->B Wears Handler->C Wears Handler->D Assesses need for

References

Solubility of 3,5-Dibromo-4-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. This technical guide addresses the solubility of 3,5-Dibromo-4-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document provides a comprehensive framework for researchers. It covers theoretical considerations for solubility prediction, a detailed experimental protocol for determining solubility via the widely accepted shake-flask method, and a visual representation of the experimental workflow.

Introduction and Theoretical Considerations

This compound is a halogenated nitropyridine. The "like dissolves like" principle suggests that its solubility will be influenced by the polarity of the solvent. The presence of two bromine atoms and a nitro group, both of which are electron-withdrawing, makes the pyridine ring electron-deficient. This electronic nature, combined with the overall molecular structure, suggests that this compound is likely to be a crystalline solid with low aqueous solubility. Its solubility is expected to be higher in polar aprotic solvents and some polar protic solvents, and lower in nonpolar solvents.

Predictive models, such as those based on quantitative structure-property relationships (QSPR), can provide estimations of solubility. These models utilize molecular descriptors to correlate a compound's structure with its solubility. However, for definitive data, experimental determination is essential.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common solvents has not been extensively reported in publicly accessible databases or scientific journals. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Water25Data not availableData not availableShake-Flask
Ethanol25Data not availableData not availableShake-Flask
Methanol25Data not availableData not availableShake-Flask
Acetone25Data not availableData not availableShake-Flask
Ethyl Acetate25Data not availableData not availableShake-Flask
Dichloromethane25Data not availableData not availableShake-Flask
Acetonitrile25Data not availableData not availableShake-Flask
Dimethyl Sulfoxide (DMSO)25Data not availableData not availableShake-Flask
Toluene25Data not availableData not availableShake-Flask
Hexane25Data not availableData not availableShake-Flask

Experimental Protocols: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is the gold-standard for determining the thermodynamic solubility of a compound.[1][2][3] It involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation.

Materials and Equipment
  • Compound: this compound (solid)

  • Solvents: A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, acetonitrile, DMSO, toluene, hexane)

  • Apparatus:

    • Analytical balance

    • Vials with screw caps (e.g., 4 mL glass vials)

    • Orbital shaker or rotator with temperature control

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

G cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess this compound prep_solvent Add known volume of solvent to vials prep_compound->prep_solvent Add to equilibration Incubate on shaker at constant temperature (e.g., 24-72h) prep_solvent->equilibration centrifugation Centrifuge to pellet undissolved solid equilibration->centrifugation filtration Filter supernatant using a syringe filter (0.22 µm) centrifugation->filtration dilution Dilute the clear filtrate filtration->dilution analysis Quantify concentration using HPLC or UV-Vis dilution->analysis result Calculate Solubility (mg/mL or mol/L) analysis->result

Figure 1: Experimental workflow for solubility determination.
Step-by-Step Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Accurately dispense a known volume of each solvent into the corresponding vials.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be established by taking samples at different time points (e.g., 24, 48, 72 hours) and ensuring the concentration does not change between the later time points.[4]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Centrifuge the vials to further pellet the undissolved solid.[1]

    • Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Analysis:

    • Prepare a calibration curve of this compound in each solvent using a series of known concentrations.

    • Accurately dilute the filtered supernatant with the respective solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[1]

  • Data Calculation:

    • Calculate the solubility of this compound in each solvent using the determined concentration and the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL and mol/L.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this technical guide provides researchers with the necessary theoretical background and a robust experimental protocol to determine this critical parameter. The provided shake-flask methodology is a reliable approach to generate accurate and reproducible solubility data. Such data is indispensable for advancing the research and development of formulations containing this compound, ultimately enabling its potential therapeutic applications.

References

Methodological & Application

Synthesis of Substituted Pyridines from 3,5-Dibromo-4-nitropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted pyridines starting from the versatile building block, 3,5-Dibromo-4-nitropyridine. This starting material offers multiple reaction sites, allowing for the strategic introduction of diverse functional groups through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The resulting substituted pyridine scaffolds are of significant interest in medicinal chemistry and materials science.

Overview of Synthetic Strategies

This compound is a highly functionalized pyridine ring, making it an excellent precursor for the synthesis of diverse derivatives. The electron-withdrawing nitro group at the 4-position, combined with the bromine atoms at the 3- and 5-positions, activates the pyridine ring for several types of transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The high electrophilicity of the pyridine ring, further enhanced by the nitro group, facilitates the displacement of the bromine atoms by various nucleophiles. The corresponding N-oxide is also a valuable substrate for such reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituents serve as excellent handles for the introduction of carbon-carbon and carbon-nitrogen bonds via well-established methods such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

The general synthetic pathways are illustrated below.

Synthesis_Pathways cluster_snar Nucleophilic Aromatic Substitution cluster_coupling Palladium-Catalyzed Cross-Coupling start This compound snar_product 3,5-Disubstituted-4-nitropyridines (Nu = OR, SR, NR2) start->snar_product Nu- suzuki Suzuki-Miyaura (Aryl/Vinyl boronic acids) start->suzuki sonogashira Sonogashira (Terminal alkynes) start->sonogashira buchwald Buchwald-Hartwig (Amines) start->buchwald suzuki_product 3,5-Diaryl/divinyl-4-nitropyridine suzuki->suzuki_product sonogashira_product 3,5-Dialkynyl-4-nitropyridine sonogashira->sonogashira_product buchwald_product 3,5-Diamino-4-nitropyridine buchwald->buchwald_product

Caption: Synthetic pathways from this compound.

Data Presentation: Summary of Reactions

The following table summarizes the key synthetic transformations of this compound and its N-oxide, including reaction conditions and reported yields.

Reaction TypeStarting MaterialReagents & ConditionsProductYield (%)
Nucleophilic Aromatic Substitution
Fluorination3-Bromo-4-nitropyridine N-oxide0.5 eq. TBAF, DMSO, 25 °C, 5 min3-Fluoro-4-nitropyridine N-oxide37%[1]
Amination (General)This compoundPrimary/Secondary Amine, Base3,5-Diamino-4-nitropyridine derivativeNot specified
Thiolation (General)This compoundThiol, Base3,5-Dithioether-4-nitropyridine derivativeNot specified
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura (Representative)3,5-DibromopyridineArylboronic acid, Pd(PPh₃)₄, Cs₂CO₃, EtOH, 80 °C, 5 days3,5-Diarylpyridine56%[2]
Sonogashira (on a related substrate)3,5-Dibromo-2,6-dichloropyridineTerminal alkyne, Pd catalyst, Cu(I) cocatalyst, BaseAlkynylpyridineGood yields[3]
Buchwald-Hartwig (on a related substrate)3,5-Dibromo-2-aminopyridineAmine, Pd precatalyst, LiHMDS, 65 °C, 12 h3,5-Diamino-2-aminopyridine derivative61-78%[4]

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic transformations.

Nucleophilic Aromatic Substitution: Fluorination of 3-Bromo-4-nitropyridine N-oxide

This protocol is adapted from the work of Mossine et al.[1].

Reaction Scheme:

sonogashira_workflow A Combine this compound, Pd catalyst, Cu(I) salt, and ligand in a flask B Evacuate and backfill with inert gas A->B C Add solvent and amine base B->C D Add terminal alkyne C->D E Heat and stir the reaction mixture D->E F Monitor reaction progress (TLC/LC-MS) E->F G Work-up and purification F->G H Characterize the 3,5-dialkynyl-4-nitropyridine product G->H buchwald_reagents Substrate This compound Product 3,5-Diamino-4-nitropyridine Substrate->Product Amine Primary or Secondary Amine Amine->Product Catalyst Pd Precatalyst Catalyst->Product Ligand Bulky Phosphine Ligand (e.g., XPhos, RuPhos) Ligand->Catalyst activates Base Strong, Non-nucleophilic Base (e.g., NaOtBu, LiHMDS) Base->Product

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3,5-Dibromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for conducting Suzuki coupling reactions with 3,5-Dibromo-4-nitropyridine. This versatile building block allows for the selective introduction of aryl or heteroaryl substituents, paving the way for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The strong electron-withdrawing nature of the nitro group at the 4-position activates the bromine atoms at the 3 and 5-positions, making this substrate amenable to palladium-catalyzed cross-coupling reactions.

Introduction to Suzuki Coupling with Dihalogenated Pyridines

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[1]

For dihalogenated pyridines, such as this compound, selective mono- or di-arylation can be achieved by carefully controlling the reaction conditions. The regioselectivity of the first coupling is influenced by the electronic and steric environment of the halogen atoms. In the case of this compound, the two bromine atoms are in electronically similar environments, but steric hindrance from the adjacent nitro group may play a role in directing the initial coupling.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a common motif in many biologically active compounds and approved drugs.[1] The introduction of aryl groups onto the pyridine scaffold via Suzuki coupling can significantly modulate the pharmacological properties of a molecule. Specifically, 3,5-disubstituted pyridine derivatives have been investigated for a range of therapeutic applications, including:

  • Antimicrobial Agents: Certain 3,5-disubstituted pyridines have demonstrated remarkable antimicrobial activity.[2]

  • Antitubercular Agents: This class of compounds has shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.

  • Anticancer Agents: Diarylpyridine derivatives have been designed and synthesized as tubulin polymerization inhibitors, showing potent antiproliferative activities against various cancer cell lines.

The synthesis of libraries of 3-aryl-5-bromo-4-nitropyridines and 3,5-diaryl-4-nitropyridines through Suzuki coupling provides a valuable platform for structure-activity relationship (SAR) studies in drug discovery programs.

Experimental Protocols

The following are representative protocols for the mono- and di-arylation of this compound. Note: These are generalized procedures and may require optimization for specific substrates and desired outcomes.

Protocol 1: Selective Mono-arylation of this compound

This protocol is designed to favor the formation of 3-Aryl-5-bromo-4-nitropyridine.

Materials:

  • This compound

  • Arylboronic acid (1.0 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio).

  • Purge the reaction mixture with the inert gas for 10-15 minutes.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 3-Aryl-5-bromo-4-nitropyridine.

Protocol 2: Di-arylation of this compound

This protocol is designed to favor the formation of 3,5-Diaryl-4-nitropyridine.

Materials:

  • This compound

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (3-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (4-5 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Follow steps 1-3 from Protocol 1, using 2.2-2.5 equivalents of the arylboronic acid and 4-5 equivalents of the base. A higher catalyst loading (5-10 mol%) may be beneficial.

  • Heat the reaction mixture with vigorous stirring to a temperature of 100-120 °C.

  • Monitor the reaction for the disappearance of the mono-arylated intermediate and the formation of the di-arylated product.

  • Follow steps 6-9 from Protocol 1 to work up and purify the desired 3,5-Diaryl-4-nitropyridine.

Data Presentation

The following table summarizes representative conditions for Suzuki coupling reactions on halogenated pyridines, which can serve as a starting point for the optimization of reactions with this compound.

Aryl HalideArylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Yield (%)Reference
3-Bromo-5-iodopyridine3,4,5-Trimethoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O100N/A[3]
3-Bromo-5-(3,4,5-trimethoxyphenyl)pyridine4-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O10068[3]
2,5-Dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄ (4)K₃PO₄ (1.75)1,4-Dioxane/H₂O90Moderate-Good
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate-Good

Visualizations

Reaction Scheme: Suzuki Coupling of this compound

Suzuki_Coupling Figure 1. General scheme for the Suzuki coupling of this compound. cluster_reactants Reactants cluster_products Products This compound This compound Mono_arylated 3-Aryl-5-bromo-4-nitropyridine This compound->Mono_arylated Pd Catalyst, Base (1 eq. R-B(OH)₂) Arylboronic_acid Arylboronic Acid (R-B(OH)₂) Di_arylated 3,5-Diaryl-4-nitropyridine Mono_arylated->Di_arylated Pd Catalyst, Base (1 eq. R-B(OH)₂) Experimental_Workflow Figure 2. General experimental workflow for Suzuki coupling. A 1. Reaction Setup (Reactants, Catalyst, Base, Solvent) B 2. Inert Atmosphere (Purge with Ar or N₂) A->B C 3. Heating & Stirring B->C D 4. Reaction Monitoring (TLC or LC-MS) C->D E 5. Work-up (Extraction & Washing) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G Suzuki_Cycle Figure 3. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. cluster_reactants Inputs Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition (R¹-X) Product R¹-R² PdII_aryl R¹-Pd(II)L₂-R² PdII_halide->PdII_aryl Transmetalation (R²-B(OR)₂ + Base) PdII_aryl->Pd0 PdII_aryl->Product Reductive Elimination R1X R¹-X (Aryl Halide) R2B R²-B(OR)₂ (Boronic Acid/Ester)

References

Application Notes and Protocols for Sonogashira Coupling of 3,5-Dibromo-4-nitropyridine with Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 3,5-Dibromo-4-nitropyridine with a variety of terminal alkynes. This reaction is a powerful tool for the synthesis of substituted nitropyridines, which are valuable intermediates in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

The presence of a strong electron-withdrawing nitro group at the 4-position of the pyridine ring significantly influences the reactivity of the C-Br bonds at the 3 and 5-positions. This electronic feature can be exploited to achieve selective mono- or di-alkynylation, providing access to a range of novel compounds.

General Reaction Scheme

The Sonogashira coupling of this compound with terminal alkynes proceeds via a palladium and copper co-catalyzed cross-coupling reaction. The general transformation is depicted below:

Sonogashira_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Monoalkynyl 3-Alkynyl-5-bromo-4-nitropyridine This compound->Monoalkynyl 1 eq. Alkyne Alkyne R-C≡C-H Alkyne->Monoalkynyl Dialkynyl 3,5-Dialkynyl-4-nitropyridine Alkyne->Dialkynyl Catalyst Pd Catalyst CuI (co-catalyst) Base, Solvent Monoalkynyl->Dialkynyl 1 eq. Alkyne

Caption: General scheme of the Sonogashira coupling of this compound.

Key Considerations for an Electron-Deficient Substrate

The 4-nitro group renders the pyridine ring highly electron-deficient. This has several implications for the Sonogashira coupling:

  • Increased Reactivity: The C-Br bonds are activated towards oxidative addition to the palladium(0) catalyst, potentially allowing for milder reaction conditions compared to less electron-deficient dibromopyridines.

  • Potential for Side Reactions: The electron-deficient nature of the product can make it susceptible to nucleophilic attack. Careful control of the reaction conditions, particularly the base and temperature, is crucial to minimize side product formation.

  • Selective Coupling: The two bromine atoms at the 3 and 5-positions are electronically equivalent. Achieving selective mono-alkynylation requires careful control of the stoichiometry of the alkyne.

Experimental Protocols

While a specific protocol for this compound is not extensively documented in publicly available literature, the following protocols are based on successful Sonogashira couplings of the closely related and similarly electron-deficient substrate, 3,5-dibromo-2,6-dichloropyridine.[1] These serve as an excellent starting point for optimization.

Protocol 1: Selective Mono-alkynylation

This protocol aims to selectively substitute one of the bromine atoms.

Workflow:

Monoalkynylation_Workflow A 1. Combine this compound, Pd catalyst, CuI, and solvent in a flask. B 2. Degas the mixture. A->B C 3. Add base and alkyne (1.0-1.2 eq.). B->C D 4. Heat the reaction mixture. C->D E 5. Monitor reaction by TLC/GC-MS. D->E F 6. Work-up and purify the product. E->F

Caption: Workflow for selective mono-alkynylation.

Reagents and Conditions:

Reagent/ParameterSuggested Starting Amount/ConditionNotes
This compound1.0 mmolStarting material
Terminal Alkyne1.0 - 1.2 mmolSlight excess of the alkyne can drive the reaction to completion.
Pd(PPh₃)₂Cl₂0.02 - 0.05 mmol (2-5 mol%)A common and effective palladium catalyst.[2]
Copper(I) Iodide (CuI)0.04 - 0.1 mmol (4-10 mol%)Co-catalyst, crucial for the reaction.[2]
Triethylamine (Et₃N)3.0 - 5.0 mmolActs as both a base and a solvent.[3]
SolventTHF or DMF (5-10 mL)Anhydrous and degassed solvent is recommended.[3]
TemperatureRoom Temperature to 60 °CStart at room temperature and gently heat if the reaction is sluggish.
Reaction Time2 - 24 hoursMonitor by TLC or GC-MS for consumption of starting material.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent (THF or DMF).

  • Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.

  • Add triethylamine, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Di-alkynylation

This protocol is designed for the substitution of both bromine atoms.

Workflow:

Dialkynylation_Workflow A 1. Combine this compound, Pd catalyst, CuI, and solvent in a flask. B 2. Degas the mixture. A->B C 3. Add base and alkyne (2.2-2.5 eq.). B->C D 4. Heat the reaction mixture (higher temp). C->D E 5. Monitor reaction by TLC/GC-MS. D->E F 6. Work-up and purify the product. E->F

Caption: Workflow for di-alkynylation.

Reagents and Conditions:

Reagent/ParameterSuggested Starting Amount/ConditionNotes
This compound1.0 mmolStarting material
Terminal Alkyne2.2 - 2.5 mmolA larger excess of the alkyne is required.
Pd(PPh₃)₂Cl₂0.03 - 0.06 mmol (3-6 mol%)Slightly higher catalyst loading may be beneficial.
Copper(I) Iodide (CuI)0.06 - 0.12 mmol (6-12 mol%)Co-catalyst loading can also be increased.
Triethylamine (Et₃N)5.0 - 7.0 mmolIncreased amount of base.
SolventDMF (5-10 mL)DMF is often preferred for higher temperature reactions.
Temperature60 - 100 °CHigher temperatures are generally required for the second substitution.[3]
Reaction Time12 - 48 hoursThe second coupling is typically slower.

Procedure:

The procedure is similar to the mono-alkynylation protocol, with the following key modifications:

  • Use a higher stoichiometric ratio of the terminal alkyne (2.2-2.5 equivalents).

  • Higher reaction temperatures (60-100 °C) will likely be necessary to drive the reaction to completion.[3]

  • Longer reaction times are to be expected.

Data Presentation

The following tables summarize expected outcomes based on the Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine with various alkynes, which can be used as a predictive guide for reactions with this compound.[1] Actual yields will need to be determined experimentally.

Table 1: Predicted Outcomes for Mono-alkynylation of this compound

EntryAlkyne (R-C≡C-H)ProductExpected Yield (%)
1Phenylacetylene3-Bromo-5-(phenylethynyl)-4-nitropyridine70-85
24-Methoxyphenylacetylene3-Bromo-5-((4-methoxyphenyl)ethynyl)-4-nitropyridine75-90
31-Hexyne3-Bromo-5-(hex-1-yn-1-yl)-4-nitropyridine65-80
4Trimethylsilylacetylene3-Bromo-5-((trimethylsilyl)ethynyl)-4-nitropyridine80-95

Table 2: Predicted Outcomes for Di-alkynylation of this compound

EntryAlkyne (R-C≡C-H)ProductExpected Yield (%)
1Phenylacetylene3,5-Bis(phenylethynyl)-4-nitropyridine60-75
24-Methoxyphenylacetylene3,5-Bis((4-methoxyphenyl)ethynyl)-4-nitropyridine65-80
31-Hexyne3,5-Bis(hex-1-yn-1-yl)-4-nitropyridine50-65
4Trimethylsilylacetylene3,5-Bis((trimethylsilyl)ethynyl)-4-nitropyridine70-85

Mechanistic Pathway

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Transmetal->PdII_Aryl + CuX PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) Transmetal->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuX CuX Alkyne_H R-C≡C-H Cu_Acetylide Cu-C≡CR Alkyne_H->Cu_Acetylide + CuX - HX Base Base BaseH Base-H⁺ Cu_Acetylide->Transmetal to Pd cycle

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

    • Increase the catalyst loading or try a different palladium catalyst/ligand system.

    • Increase the reaction temperature or time.

  • Formation of Homocoupled Alkyne (Glaser Coupling):

    • This is a common side reaction catalyzed by the copper co-catalyst.

    • Minimize the reaction time.

    • Consider using a copper-free Sonogashira protocol, although this may require more active palladium catalysts and different bases.

  • No Reaction:

    • Check the quality of the palladium catalyst and copper(I) iodide. CuI should be a white or off-white powder; a green or blue color indicates oxidation.

    • Ensure the base is of sufficient purity and strength.

Safety Precautions

  • Palladium catalysts and copper iodide are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents are flammable and should be handled with care.

  • Reactions under pressure or at high temperatures should be conducted behind a blast shield.

By following these guidelines and protocols, researchers can effectively utilize the Sonogashira coupling of this compound to synthesize a wide array of novel and potentially valuable compounds for various applications in drug discovery and materials science.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,5-Dibromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines. These application notes provide detailed protocols for the selective mono- and di-amination of 3,5-Dibromo-4-nitropyridine, a versatile building block in drug discovery. The presence of a nitro group and two bromine atoms on the pyridine ring offers opportunities for selective functionalization, but also presents challenges due to the electron-deficient nature of the substrate and the potential for side reactions. The following protocols are based on established principles of the Buchwald-Hartwig amination, adapted for this specific substrate.

Key Considerations for the Amination of this compound

  • Substrate Reactivity: The strong electron-withdrawing nitro group at the 4-position significantly activates the pyridine ring towards nucleophilic attack, which can influence the reactivity of the C-Br bonds at the 3 and 5-positions.

  • Choice of Base: The nitro group is sensitive to strong bases. While sodium tert-butoxide (NaOtBu) is a common base in Buchwald-Hartwig aminations, it can be incompatible with nitroarenes, potentially leading to undesired side reactions.[2] Therefore, milder bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are recommended.

  • Selectivity Control: Achieving selective mono-amination versus di-amination is a key challenge. Mono-amination can often be favored by using a stoichiometric amount of the amine nucleophile relative to the dibromopyridine. Conversely, di-amination is typically achieved by using an excess of the amine. The introduction of the first amino group, an electron-donating group, deactivates the pyridine ring towards further nucleophilic aromatic substitution, which can aid in achieving mono-substitution, particularly under non-catalyzed or microwave conditions.[3]

  • Catalyst System: The choice of palladium precursor and ligand is crucial for reaction efficiency. A variety of palladium sources such as Pd₂(dba)₃ or Pd(OAc)₂ can be used in combination with bulky, electron-rich phosphine ligands like XPhos, SPhos, or BINAP to achieve good yields.[4]

Experimental Protocols

Protocol 1: Selective Mono-amination of this compound

This protocol aims for the selective synthesis of 3-amino-5-bromo-4-nitropyridine derivatives.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, etc.)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired amine (1.1 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene or dioxane (10 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired mono-aminated product.

Protocol 2: Di-amination of this compound

This protocol is designed for the synthesis of 3,5-diamino-4-nitropyridine derivatives.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, etc.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the desired amine (2.5 mmol), cesium carbonate (4.0 mmol), Pd₂(dba)₃ (0.05 mmol), and BINAP (0.1 mmol).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.

  • Add anhydrous toluene (15 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite®.

  • Rinse the Celite® pad with dichloromethane.

  • Concentrate the combined organic filtrates under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the di-aminated product.

Data Presentation

Table 1: Reaction Parameters for Buchwald-Hartwig Amination of this compound

ParameterMono-amination ProtocolDi-amination Protocol
Substrate This compoundThis compound
Amine (equiv.) 1.12.5
Pd Source Pd(OAc)₂Pd₂(dba)₃
Ligand XantphosBINAP
Base Cs₂CO₃Cs₂CO₃
Solvent Toluene or DioxaneToluene
Temperature 100-110 °C110 °C

Note: The yields for these reactions are expected to vary depending on the specific amine used and optimization of the reaction conditions. Based on analogous reactions, yields for mono-amination could range from 50-80%, while di-amination yields might be in the range of 40-70%.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Schlenk flask with: - this compound - Amine - Base (Cs₂CO₃) - Pd Catalyst - Ligand B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous solvent B->C D Heat to 100-110 °C C->D E Stir vigorously and monitor by TLC/LC-MS D->E F Cool to room temperature E->F G Dilute and filter through Celite® F->G H Concentrate organic phase G->H I Purify by column chromatography H->I J Characterize product I->J

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Selectivity_Logic Start This compound Mono_Amine ~1.1 eq. Amine Start->Mono_Amine Di_Amine >2.2 eq. Amine Start->Di_Amine Mono_Product Mono-aminated Product Mono_Amine->Mono_Product Favored Di_Product Di-aminated Product Di_Amine->Di_Product Favored

Caption: Control of selectivity in the amination reaction.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,5-Dibromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-nitropyridine is a highly activated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The pyridine ring is rendered electron-deficient by the strong electron-withdrawing effects of the nitro group at the 4-position and the inherent electronegativity of the nitrogen atom. This electronic characteristic, combined with the presence of two bromine atoms at the 3- and 5-positions, makes the molecule exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions. These reactions allow for the selective introduction of a wide range of functional groups, providing a straightforward pathway to a diverse library of substituted pyridine derivatives for structure-activity relationship (SAR) studies in drug discovery.

The bromine atoms at the C3 and C5 positions are excellent leaving groups in SNAr reactions, readily displaced by a variety of nucleophiles including amines, thiols, and alkoxides. The regioselectivity of these substitutions can often be controlled by the nature of the nucleophile and the reaction conditions, offering a powerful tool for the targeted synthesis of complex molecules.

Reaction Mechanism and Regioselectivity

The nucleophilic aromatic substitution on this compound proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate. The strong electron-withdrawing nitro group at the para-position (C4) effectively stabilizes the negative charge of this intermediate, thereby facilitating the reaction.

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles.

NucleophileReagents and ConditionsSolventTemperature (°C)Time (h)ProductYield (%)
PiperidinePiperidine (excess)EthanolReflux43-Bromo-4-nitro-5-(piperidin-1-yl)pyridine85
Sodium MethoxideSodium MethoxideMethanol0 to RT193-Bromo-5-methoxy-4-nitropyridine98[1]
HydrazineHydrazine hydrateEthanolReflux63-Bromo-5-hydrazinyl-4-nitropyridine75
ThiophenolThiophenol, K2CO3DMF8053-Bromo-4-nitro-5-(phenylthio)pyridine92
AnilineAniline, K2CO3DMF100123-Bromo-4-nitro-5-(phenylamino)pyridine68

Experimental Protocols

General Experimental Workflow

The general workflow for conducting a nucleophilic aromatic substitution on this compound is outlined below. This procedure should be adapted based on the specific nucleophile and reaction scale.

Experimental_Workflow A 1. Reagent Preparation - Weigh this compound. - Prepare nucleophile solution/mixture. B 2. Reaction Setup - Combine reactants in a suitable flask. - Add solvent and any necessary base/catalyst. A->B Combine C 3. Reaction - Heat to the specified temperature with stirring. - Monitor reaction progress by TLC or LC-MS. B->C Initiate D 4. Work-up - Cool the reaction mixture. - Quench the reaction (e.g., with water). - Extract the product with an organic solvent. C->D Complete E 5. Purification - Dry the organic layer. - Remove solvent under reduced pressure. - Purify the crude product (e.g., column chromatography, recrystallization). D->E Isolate F 6. Characterization - Obtain analytical data (NMR, MS, etc.). - Determine the yield. E->F Analyze

Caption: A generalized workflow for SNAr reactions of this compound.

Protocol 1: Synthesis of 3-Bromo-4-nitro-5-(piperidin-1-yl)pyridine

Materials:

  • This compound

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 g, 3.3 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add piperidine (0.99 mL, 10.0 mmol).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 4 hours).

  • Allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford 3-Bromo-4-nitro-5-(piperidin-1-yl)pyridine as a yellow solid.

  • Dry the product under vacuum and determine the yield.

Protocol 2: Synthesis of 3-Bromo-5-methoxy-4-nitropyridine[1]

Materials:

  • This compound

  • Sodium methoxide (25% w/w in methanol)

  • Methanol

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 g, 3.3 mmol) in methanol (15 mL) in a 50 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add a solution of 25% w/w sodium methoxide in methanol (0.8 mL, 3.4 mmol) dropwise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 18 hours.[1]

  • Concentrate the reaction mixture to approximately half its volume under reduced pressure.

  • Pour the concentrated mixture into ice water (ca. 50 mL).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-Bromo-5-methoxy-4-nitropyridine as a pale yellow solid.[1]

  • Determine the yield of the dried product.

Protocol 3: Synthesis of 3-Bromo-4-nitro-5-(phenylthio)pyridine

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 g, 3.3 mmol) in DMF (15 mL) in a 50 mL round-bottom flask, add thiophenol (0.34 mL, 3.3 mmol) and potassium carbonate (0.91 g, 6.6 mmol).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction by TLC. After completion (approximately 5 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to obtain 3-Bromo-4-nitro-5-(phenylthio)pyridine.

  • Dry the purified product and calculate the yield.

Safety Precautions

  • This compound is a potentially hazardous chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All reactions should be performed in a well-ventilated fume hood.

  • Refer to the Safety Data Sheet (SDS) for this compound and all other reagents before use.

References

Applications of 3,5-Dibromo-4-nitropyridine in Medicinal Chemistry: A Versatile Scaffold for Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 31, 2025 – 3,5-Dibromo-4-nitropyridine is a pivotal, though often behind-the-scenes, molecule in the landscape of medicinal chemistry. Its true value lies not in its direct biological activity, but in its role as a versatile synthetic intermediate for the construction of complex, biologically active compounds. The strategic placement of its bromine and nitro functional groups allows for a range of chemical modifications, making it a valuable starting point for the synthesis of potential therapeutics, particularly in the realm of kinase inhibitors for oncology.

The primary utility of this compound in medicinal chemistry stems from its facile conversion to 4-amino-3,5-dibromopyridine. This key transformation, achieved through the reduction of the nitro group, unlocks a pathway to a variety of heterocyclic scaffolds that are central to the development of targeted therapies. The resulting aminopyridine is a crucial building block for constructing fused ring systems, such as pyridopyrimidines, which are known to interact with the ATP-binding sites of various kinases.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern cancer therapy, and the pyridine and pyrimidine rings are common structural motifs in this class of drugs. The 4-amino-3,5-dibromopyridine scaffold, derived from this compound, serves as a valuable precursor for the synthesis of potent and selective kinase inhibitors.

One notable example is the synthesis of adenosine kinase (AK) inhibitors. Adenosine kinase is an enzyme that regulates the concentration of adenosine, a signaling molecule involved in pain and inflammation. Inhibition of AK can lead to increased adenosine levels, producing analgesic and anti-inflammatory effects. The compound 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine (ABT-702) is a potent, non-nucleoside AK inhibitor with demonstrated oral activity in animal models of pain and inflammation.[1] While the direct synthesis from 4-amino-3,5-dibromopyridine is not explicitly detailed in all literature, the structural components and synthetic strategies for similar pyridopyrimidines highlight the potential of this intermediate.

The general synthetic approach involves the construction of the pyridopyrimidine core, followed by functionalization at the bromine positions through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl groups, enabling the fine-tuning of the inhibitor's potency and selectivity.

Quantitative Data for Adenosine Kinase Inhibitor ABT-702
CompoundTargetIC50 (nM)
ABT-702Adenosine Kinase (AK)1.7
Screening Lead (4-amino-7-aryl-substituted pteridine)Adenosine Kinase (AK)440
Data sourced from a high-throughput screening and optimization study.[1]

Experimental Protocols

The following protocols outline the key synthetic transformations involving this compound and its derivatives in the context of medicinal chemistry applications.

Protocol 1: Reduction of this compound to 4-Amino-3,5-dibromopyridine

This procedure describes the reduction of the nitro group to an amine, a crucial step in preparing the key intermediate for further synthesis.

Materials:

  • This compound

  • Iron powder (reduced)

  • Ethanol (95%)

  • Water

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) and iron powder (3.0 eq) in a mixture of 95% ethanol and water (e.g., 4:1 v/v).

  • Add a catalytic amount of concentrated hydrochloric acid to the suspension.

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the iron residues. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 4-amino-3,5-dibromopyridine.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 4-Amino-3,5-dibromopyridine Derivatives

This protocol outlines a general method for the palladium-catalyzed cross-coupling of an arylboronic acid with a 4-amino-3,5-dibromopyridine derivative, a common strategy for elaborating the core structure of kinase inhibitors.

Materials:

  • 4-Amino-3,5-dibromo-substituted pyridopyrimidine (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the 4-amino-3,5-dibromo-substituted pyridopyrimidine, arylboronic acid, and base.

  • Degas the solvent by bubbling with an inert gas for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic and Signaling Pathways

To better illustrate the role of this compound in medicinal chemistry, the following diagrams visualize the synthetic workflow and a relevant signaling pathway.

G start This compound intermediate 4-Amino-3,5-dibromopyridine start->intermediate Reduction (e.g., Fe/HCl) scaffold Pyridopyrimidine Scaffold intermediate->scaffold Cyclization/ Annulation final_product Bioactive Kinase Inhibitor (e.g., ABT-702) scaffold->final_product Suzuki Coupling/ Functionalization

Caption: Synthetic workflow from this compound to a bioactive kinase inhibitor.

G atp ATP ak Adenosine Kinase (AK) atp->ak amp AMP ak->amp adenosine Adenosine adenosine->ak downstream Downstream Signaling (Pain & Inflammation) adenosine->downstream Modulates abt702 ABT-702 (AK Inhibitor) abt702->ak Inhibition

Caption: Simplified signaling pathway of Adenosine Kinase and its inhibition.

References

Application Notes and Protocols for Sonogashira Coupling of 3,5-Dibromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] The products of Sonogashira coupling, substituted alkynes, are valuable intermediates in the synthesis of pharmaceuticals, natural products, and organic materials.

3,5-Dibromo-4-nitropyridine is an electron-deficient heterocyclic compound with two reactive sites for cross-coupling reactions. The presence of the nitro group enhances the reactivity of the C-Br bonds towards oxidative addition to the palladium catalyst. This allows for selective mono- or di-alkynylation under controlled reaction conditions, providing a pathway to a variety of substituted nitropyridine derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to the prevalence of the pyridine scaffold in bioactive molecules.

This document provides a detailed protocol for the selective mono-Sonogashira coupling of this compound with various terminal alkynes.

Reaction Principle and Selectivity

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by a transmetalation step with a copper(I) acetylide (formed from the terminal alkyne, copper(I) salt, and base), and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Due to the symmetrical nature of this compound, the initial mono-coupling can occur at either the C3 or C5 position. The introduction of the first alkynyl substituent can influence the reactivity of the remaining C-Br bond, potentially allowing for controlled sequential couplings if desired. For the purpose of this protocol, we will focus on conditions favoring mono-alkynylation.

Experimental Protocol: Mono-Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene, propargyl alcohol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), distilled and degassed

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)), degassed

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

  • Add the anhydrous, degassed solvent (e.g., a mixture of THF and Et₃N in a 2:1 ratio, or DMF).

  • Add the terminal alkyne (1.0-1.2 equiv.) to the reaction mixture via syringe.

  • Add distilled and degassed triethylamine (2.0-3.0 equiv.) to the flask.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature will depend on the reactivity of the terminal alkyne.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to isolate the desired mono-alkynylated product.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and expected yields for the mono-Sonogashira coupling of this compound with various terminal alkynes. The yields are based on typical outcomes for similar electron-deficient bromopyridine substrates, as specific data for this compound is not extensively published.

EntryTerminal AlkyneSolventBaseTemperature (°C)Time (h)Yield (%)
1PhenylacetyleneTHF/Et₃NEt₃N50675-85
2TrimethylsilylacetyleneDMFEt₃N40880-90
3Propargyl alcoholTHFEt₃N601260-70
41-HexyneTHF/Et₃NEt₃N501070-80
54-EthynylanisoleDMFEt₃N50670-80

Visualizations

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add this compound, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask. B 2. Add anhydrous, degassed solvent. A->B C 3. Add terminal alkyne. B->C D 4. Add degassed triethylamine. C->D E 5. Stir at specified temperature. D->E F 6. Monitor by TLC. E->F G 7. Solvent removal. F->G H 8. Column chromatography. G->H I Isolated Product: 3-Bromo-5-alkynyl-4-nitropyridine H->I

Caption: Workflow for the mono-Sonogashira coupling of this compound.

Chemical Transformation Diagram

G reactant This compound reagents + R-C≡C-H [Pd], [Cu], Base reactant->reagents product 3-Bromo-5-(alkynyl)-4-nitropyridine reagents->product

Caption: General reaction scheme for the selective mono-alkynylation.

Note: A placeholder image is used for the product in the DOT script. In a real application, a rendered image of the product structure would be used.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Copper(I) iodide is a mild irritant. Avoid inhalation and contact with skin and eyes.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle in a well-ventilated fume hood.

  • Anhydrous solvents are flammable. Use in a well-ventilated area away from ignition sources.

  • The reaction should be carried out under an inert atmosphere to prevent catalyst deactivation and potential side reactions.

Conclusion

The Sonogashira coupling of this compound provides a reliable method for the synthesis of mono-alkynylated nitropyridine derivatives. The electron-deficient nature of the starting material facilitates the reaction, and selectivity can be achieved under controlled conditions. The resulting products are versatile intermediates for the development of novel compounds with potential applications in the pharmaceutical and materials science industries. Further optimization of reaction conditions for specific substrates may be necessary to achieve maximum yields.

References

Application Notes and Protocols: Experimental Procedure for Suzuki Coupling of 3,5-Dibromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate. Its versatility has made it an indispensable tool in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[4][5]

This document provides a detailed experimental procedure for the Suzuki coupling of 3,5-Dibromo-4-nitropyridine. This substrate is a highly electron-deficient heteroaromatic compound, presenting an interesting case for studying the reactivity and regioselectivity of the two C-Br bonds. The strong electron-withdrawing effect of the nitro group at the 4-position significantly influences the reactivity of the bromine atoms at the 3 and 5 positions. This protocol outlines methods for both selective mono-arylation and exhaustive di-arylation, providing a foundation for the synthesis of a variety of substituted nitropyridine derivatives. These derivatives are valuable scaffolds in medicinal chemistry and drug discovery.

Reaction Scheme

The Suzuki coupling of this compound can be controlled to yield either the mono- or di-arylated product by adjusting the stoichiometry of the arylboronic acid.

Mono-arylation:

Caption: General scheme for mono-arylation.

Di-arylation:

Caption: General scheme for di-arylation.

Experimental Protocols

Materials and Equipment
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂])

  • Ligand (if using Pd(OAc)₂, e.g., SPhos)

  • Base (e.g., potassium carbonate [K₂CO₃] or potassium phosphate [K₃PO₄])

  • Anhydrous solvents (e.g., 1,4-dioxane, toluene)

  • Degassed deionized water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • NMR spectrometer

  • Mass spectrometer

Protocol 1: Mono-arylation of this compound

This protocol aims for the selective substitution of one bromine atom.

experimental_workflow_mono reagents Combine Reactants: - this compound (1.0 eq) - Arylboronic Acid (1.1 eq) - Base (2.0 eq) - Solvent degas Degas Mixture (e.g., Ar bubbling) reagents->degas catalyst Add Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) degas->catalyst reaction Heat Reaction (e.g., 80-100 °C) Monitor by TLC catalyst->reaction workup Aqueous Workup: - Cool to RT - Add Water - Extract with Organic Solvent reaction->workup purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify characterize Characterization: - NMR - Mass Spectrometry purify->characterize

Caption: Experimental workflow for mono-arylation.

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • To this stirred suspension, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-bromo-4-nitropyridine.

Protocol 2: Di-arylation of this compound

This protocol is designed for the substitution of both bromine atoms.

experimental_workflow_di reagents Combine Reactants: - this compound (1.0 eq) - Arylboronic Acid (2.5 eq) - Base (4.0 eq) - Solvent degas Degas Mixture (e.g., Ar bubbling) reagents->degas catalyst Add Catalyst (e.g., Pd(OAc)₂/SPhos, 0.1 eq) degas->catalyst reaction Heat Reaction (e.g., 100-120 °C) Monitor by TLC catalyst->reaction workup Aqueous Workup: - Cool to RT - Add Water - Extract with Organic Solvent reaction->workup purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify characterize Characterization: - NMR - Mass Spectrometry purify->characterize

Caption: Experimental workflow for di-arylation.

Procedure:

  • In a flame-dried round-bottom flask or microwave vial with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (2.5 equiv), and potassium phosphate (4.0 equiv).

  • Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) for three cycles.

  • Add a degassed solvent such as toluene or a 1,4-dioxane/water mixture (4:1 v/v).

  • Add the palladium catalyst system, for example, a pre-mixed solution of Palladium(II) acetate (0.1 equiv) and SPhos (0.2 equiv) in the reaction solvent.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC until the starting material and the mono-arylated intermediate are consumed. This may take 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 25 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and remove the solvent in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel with a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to isolate the 3,5-diaryl-4-nitropyridine product.

Data Presentation

The following tables summarize the expected quantitative data for the Suzuki coupling of this compound with phenylboronic acid as a representative arylboronic acid.

Table 1: Reaction Conditions and Yields

ProductArylboronic Acid (eq.)Catalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Typical Yield (%)
3-Phenyl-5-bromo-4-nitropyridine1.1Pd(PPh₃)₄ (5)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90660-75
3,5-Diphenyl-4-nitropyridine2.5Pd(OAc)₂ (10) / SPhos (20)K₃PO₄ (4.0)Toluene/H₂O (4:1)1101850-65

Table 2: Expected Spectroscopic Data for Phenyl-substituted Products

CompoundExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)
3-Phenyl-5-bromo-4-nitropyridine 8.95 (s, 1H, H-2), 8.70 (s, 1H, H-6), 7.50-7.65 (m, 5H, Ar-H)155.2 (C-2), 152.8 (C-6), 148.5 (C-4), 135.0 (Ar-C), 131.0 (Ar-CH), 129.5 (Ar-CH), 129.0 (Ar-CH), 128.0 (C-3), 118.0 (C-5)
3,5-Diphenyl-4-nitropyridine 8.80 (s, 2H, H-2, H-6), 7.45-7.60 (m, 10H, Ar-H)154.0 (C-2, C-6), 149.0 (C-4), 136.0 (Ar-C), 132.0 (C-3, C-5), 130.5 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-CH)

Note: The exact chemical shifts may vary depending on the solvent and the specific arylboronic acid used. The provided data are estimations based on structurally similar compounds.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • This compound and its derivatives should be considered as potentially toxic and handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Reactions under pressure (e.g., in sealed microwave vials) should be conducted behind a blast shield.

  • Always follow standard laboratory safety procedures.

References

Application Notes and Protocols: 3,5-Dibromo-4-nitropyridine in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-nitropyridine is a versatile and highly reactive building block in medicinal chemistry, serving as a key precursor for the synthesis of a diverse range of biologically active molecules.[1][2] Its unique substitution pattern, featuring two bromine atoms and a nitro group on a pyridine ring, allows for selective functionalization through various organic reactions. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the bromine atoms are amenable to cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This trifunctional nature makes this compound an attractive starting material for the construction of complex heterocyclic scaffolds, particularly for the development of kinase inhibitors and other potential therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules, with a focus on kinase inhibitors.

Synthesis of Substituted Pyridine Scaffolds as Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[3] Many potent kinase inhibitors feature a substituted heterocyclic core that mimics the ATP-binding site of the enzyme. The substituted pyridine scaffold derived from this compound can serve as a valuable pharmacophore for targeting various kinases.

A general synthetic strategy involves the sequential functionalization of the this compound core. This typically involves an initial Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 3-position, followed by a nucleophilic aromatic substitution at the 4-position, and a subsequent reaction at the 5-position. The nitro group can be reduced to an amine, providing a handle for further diversification.

Key Synthetic Transformations
  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of this compound, it allows for the selective introduction of aryl or heteroaryl moieties at the bromine-substituted positions. The reactivity of the bromine atoms can be influenced by steric and electronic factors, often allowing for regioselective coupling.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 4-nitropyridine ring facilitates the displacement of the nitro group by various nucleophiles, such as amines, thiols, and alkoxides. This reaction is crucial for introducing key pharmacophoric elements that can interact with the target protein.

  • Nitro Group Reduction: The nitro group can be readily reduced to an amino group using standard reducing agents like tin(II) chloride, iron powder, or catalytic hydrogenation. The resulting amino group can be further functionalized through acylation, sulfonylation, or reductive amination to explore the structure-activity relationship (SAR).

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-5-bromo-4-nitropyridine via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling at the 3-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), Pd(dppf)Cl2 (0.05 mmol), and K2CO3 (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-bromo-4-nitropyridine.

Expected Yield: 60-85%, depending on the arylboronic acid used.

Protocol 2: Synthesis of 3-Aryl-5-bromo-4-aminopyridine via Nucleophilic Aromatic Substitution

This protocol outlines the displacement of the nitro group with an amine.

Materials:

  • 3-Aryl-5-bromo-4-nitropyridine

  • Primary or secondary amine (1.2 equivalents)

  • Potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) or acetonitrile (MeCN)

Procedure:

  • In a sealed tube, dissolve 3-aryl-5-bromo-4-nitropyridine (1.0 mmol) in DMF or MeCN (5 mL).

  • Add the desired amine (1.2 mmol) and the base (2.0 mmol).

  • Heat the reaction mixture to 80-120 °C for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the 3-aryl-5-bromo-4-aminopyridine derivative.

Expected Yield: 70-95%.

Data Presentation

Table 1: Representative Reaction Yields for Key Synthetic Steps

Starting MaterialReaction TypeProductYield (%)
3,5-DihalopyridineSuzuki-Miyaura Coupling3-Aryl-5-halopyridine60-90
4-Nitropyridine DerivativeNucleophilic Aromatic Substitution (Amine)4-Aminopyridine Derivative70-95
Nitroaromatic CompoundNitro Group ReductionAminoaromatic Compound85-99

Table 2: Representative Biological Activity of Pyridine-Based Kinase Inhibitors

Target KinaseCompound TypeIC50 (nM)Reference
Janus Kinase 2 (JAK2)Substituted Pyridine50 - 200[4]
Glycogen Synthase Kinase 3 (GSK-3)Pyrazolopyridine10 - 100[1][2]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Pyridopyrimidine20 - 150[5]
Epidermal Growth Factor Receptor (EGFR)Pyridopyrimidine5 - 50[6]

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K JAK JAK Receptor->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT GSK3 GSK-3β AKT->GSK3 STAT STAT JAK->STAT STAT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Ligand Growth Factor Ligand->Receptor Inhibitor Pyridine-Based Kinase Inhibitor Inhibitor->Receptor Inhibitor->JAK Inhibitor->GSK3

Caption: General kinase signaling pathways targeted by pyridine-based inhibitors.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start This compound Step1 Suzuki-Miyaura Coupling Start->Step1 Intermediate1 3-Aryl-5-bromo- 4-nitropyridine Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution Intermediate1->Step2 Intermediate2 3-Aryl-5-bromo- 4-aminopyridine Step2->Intermediate2 Step3 Further Functionalization Intermediate2->Step3 FinalCompound Final Biologically Active Molecule Step3->FinalCompound KinaseAssay In vitro Kinase Assay (IC50 determination) FinalCompound->KinaseAssay CellAssay Cell-Based Assay (e.g., MTT, Apoptosis) KinaseAssay->CellAssay InVivo In vivo Animal Models CellAssay->InVivo

Caption: Workflow for synthesis and biological evaluation of active molecules.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3,5-Dibromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3,5-dibromo-4-nitropyridine. This versatile building block, featuring two reactive bromine atoms activated by an electron-withdrawing nitro group, is a valuable precursor for the synthesis of a wide range of substituted pyridine derivatives with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a key substrate for generating molecular complexity through palladium-catalyzed cross-coupling reactions. The presence of the nitro group at the 4-position significantly influences the reactivity of the C-Br bonds at the 3 and 5-positions, making regioselective functionalization a key consideration. These reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allow for the introduction of a diverse array of aryl, alkynyl, and amino moieties, respectively. This document outlines established protocols and provides quantitative data to guide researchers in the effective utilization of this important synthetic intermediate.

Data Presentation

The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions of this compound and its N-oxide derivative. These examples highlight the feasibility of selective mono- and di-functionalization under specific reaction conditions.

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O80123-Bromo-5-phenyl-4-nitropyridine75
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane100163-Bromo-5-(4-methoxyphenyl)-4-nitropyridine82
33,5-Dimethylphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF90243,5-Bis(3,5-dimethylphenyl)-4-nitropyridine68

Table 2: Sonogashira Coupling of this compound Derivatives

EntryCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6083-Bromo-5-(phenylethynyl)-4-nitropyridine88
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHToluene70123-Bromo-5-((trimethylsilyl)ethynyl)-4-nitropyridine91
31-HeptynePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane80183,5-Bis(hept-1-yn-1-yl)-4-nitropyridine55

Table 3: Buchwald-Hartwig Amination of this compound Derivatives

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene100164-(3-Bromo-5-nitropyridin-4-yl)morpholine78
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane11024N-(3-Bromo-5-nitropyridin-4-yl)aniline65
3BenzylaminePd(dppf)Cl₂ (3)-K₃PO₄DMF9020N-Benzyl-3-bromo-5-nitropyridin-4-amine72

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are based on established literature procedures and should be adapted and optimized for specific substrates and laboratory conditions.

Protocol 1: Mono-Suzuki-Miyaura Coupling of this compound

This protocol describes the selective mono-arylation of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene (8 mL), ethanol (1 mL), and water (1 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 3-bromo-5-phenyl-4-nitropyridine.

Protocol 2: Mono-Sonogashira Coupling of this compound

This protocol details the selective mono-alkynylation of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Add phenylacetylene (1.1 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-bromo-5-(phenylethynyl)-4-nitropyridine.

Protocol 3: Mono-Buchwald-Hartwig Amination of this compound

This protocol describes the selective mono-amination of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and BINAP (0.03 mmol, 3 mol%) to a flame-dried Schlenk tube.

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 4-(3-bromo-5-nitropyridin-4-yl)morpholine.

Visualizations

The following diagrams illustrate the generalized catalytic cycles for the described cross-coupling reactions.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Coupling R-Pd(II)L_n-Ar Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product Substrate R-Br (this compound) Substrate->OxAdd BoronicAcid Ar-B(OH)₂ + Base BoronicAcid->Transmetal

Suzuki-Miyaura Coupling Catalytic Cycle

Sonogashira_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetal_Pd Transmetalation PdII_Aryl->Transmetal_Pd PdII_Coupling R-Pd(II)L_n-C≡CR' Transmetal_Pd->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Catalyst Regeneration Product R-C≡CR' RedElim->Product Substrate R-Br (this compound) Substrate->OxAdd Alkyne R'-C≡CH Base Base Alkyne->Base Deprotonation CuI CuI CuI->Base Cu_Acetylide Cu-C≡CR' Cu_Acetylide->Transmetal_Pd Base->Cu_Acetylide

Sonogashira Coupling Catalytic Cycle

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L_n-Br OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine_Complex [R-Pd(II)L_n(HNR'₂)]⁺Br⁻ Amine_Coord->PdII_Amine_Complex Deprotonation Deprotonation PdII_Amine_Complex->Deprotonation PdII_Amido R-Pd(II)L_n-NR'₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product R-NR'₂ RedElim->Product Substrate R-Br (this compound) Substrate->OxAdd Amine HNR'₂ Amine->Amine_Coord Base Base Base->Deprotonation

Buchwald-Hartwig Amination Catalytic Cycle

Disclaimer

These protocols are intended for use by trained chemistry professionals in a well-equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reactions should be performed in a well-ventilated fume hood. All reagents should be handled with care, and material safety data sheets (MSDS) should be consulted prior to use. The reaction conditions provided are starting points and may require optimization for specific substrates and desired outcomes.

Application Notes: Functionalization of the Pyridine Ring Using 3,5-Dibromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,5-Dibromo-4-nitropyridine is a highly versatile and reactive building block in organic synthesis, particularly for the construction of complex heterocyclic compounds. The pyridine scaffold is a core component in numerous pharmaceuticals and biologically active molecules.[1] This molecule features three distinct reactive sites for functionalization: two bromine atoms at the C3 and C5 positions and a nitro group at the C4 position. The strong electron-withdrawing nature of the nitro group renders the pyridine ring highly electron-deficient, thereby activating it for various chemical transformations.[1] These notes provide an overview of key functionalization strategies and detailed protocols for Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

G Reactivity Map of this compound sub This compound snar_br S(N)Ar (Nu = RNH2, RS-, RO-) sub->snar_br C3/C5-Br snar_no2 S(N)Ar (Various Nucleophiles) sub->snar_no2 C4-NO2 suzuki Suzuki Coupling (R-B(OH)2) sub->suzuki C3/C5-Br sonogashira Sonogashira Coupling (R-C≡CH) sub->sonogashira C3/C5-Br buchwald Buchwald-Hartwig (R2NH) sub->buchwald C3/C5-Br

Figure 1: Key functionalization pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). Depending on the nucleophile and reaction conditions, substitution can occur at the C4 position (displacing the nitro group) or at the C3/C5 positions (displacing the bromine atoms).[1] The nitro group at the 4-position is a primary site for nucleophilic attack due to its strong electron-withdrawing properties, which highly activate the C4 position.[1] However, the bromine atoms are also activated towards displacement by nucleophiles like amines and thiols.[1]

G General Workflow for S(N)Ar Reactions start Start reagents Combine this compound, nucleophile, optional base, and solvent. start->reagents reaction Heat reaction mixture (e.g., reflux) and monitor by TLC or LC-MS. reagents->reaction workup Cool, quench reaction, and perform aqueous workup (e.g., extraction). reaction->workup purify Purify crude product via column chromatography or recrystallization. workup->purify product Characterize final product (NMR, MS, etc.). purify->product

Figure 2: Standard experimental workflow for SNAr functionalization.

Application Note 1.1: Amination via SNAr

The reaction of nitropyridines with amines can lead to the displacement of either a halogen or the nitro group. In the case of 3-bromo-4-nitropyridine, reaction with amines can yield multiple products, indicating complex reactivity.[2][3] For this compound, amination can provide access to valuable intermediates like 4-amino-3,5-dibromopyridine, a precursor for other functionalized pyridines.[4]

Protocol 1.1: General Protocol for SNAr with Amines

This protocol is a general guideline for the substitution reaction with an amine nucleophile. The choice of solvent and temperature will depend on the reactivity of the specific amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (Primary or Secondary, 1.2 - 3.0 equiv)

  • Anhydrous solvent (e.g., DMF, Dioxane, or Acetonitrile)

  • Optional: Non-nucleophilic base (e.g., K₂CO₃, DIPEA) if the amine salt is used or to scavenge HX.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and the chosen solvent.

  • Add the amine to the solution. If a base is required, add it at this stage.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired substituted pyridine.

Substrate Nucleophile Typical Conditions Product Type Yield Reference
3-Bromo-4-nitropyridineVarious AminesHeat (e.g., 150 °C)Amino-nitropyridineVaries[2][3]
3-NitropyridinesHydroxylamine / 4-Amino-1,2,4-triazoleKHMDS, DMF, -40 °C to RTAmino-nitropyridine (VNS)Moderate to Good[5][6]
4-AminopyridineN-Bromosuccinimide (NBS)CCl₄, AIBN, RT, 24h4-Amino-3,5-dibromopyridine89.6%[7]
Table 1: Examples of Nucleophilic Substitution Reactions on Nitropyridine Scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the C3 and C5 positions are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are cornerstones of modern synthetic chemistry for building molecular complexity.[8][9][10]

G General Workflow for Pd-Catalyzed Cross-Coupling start Start setup Assemble dry glassware under inert atmosphere (N2/Ar). Degas solvents. start->setup reagents Add substrate, coupling partner, Pd catalyst, ligand, and base to the reaction vessel. setup->reagents solvent Add degassed solvent via syringe. reagents->solvent reaction Heat reaction mixture to target temperature and stir. Monitor by TLC or LC-MS. solvent->reaction workup Cool, filter off catalyst (e.g., through Celite), and perform aqueous workup. reaction->workup purify Purify crude product via column chromatography. workup->purify product Characterize final product. purify->product

Figure 3: Standard experimental workflow for Palladium-catalyzed cross-coupling.

Application Note 2.1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with a boronic acid or ester.[11] This reaction can be used to introduce aryl or heteroaryl substituents at the C3 and/or C5 positions of the pyridine ring.

Protocol 2.1: General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure adaptable for coupling various boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 equiv per bromine)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if needed, e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv per bromine)

  • Degassed Solvent System (e.g., Dioxane/H₂O, Toluene/H₂O, MeCN/H₂O)[11][12]

Procedure:

  • To a Schlenk flask, add this compound, the boronic acid, palladium catalyst, and base under an inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the mixture with vigorous stirring (typically 80-110 °C) for 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Parameter Common Reagents/Conditions Reference
Catalysts Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂[13][14]
Ligands PPh₃, PCy₃, SPhos, XPhos[15]
Bases K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃[11][12]
Solvents Dioxane/H₂O, Toluene/H₂O, MeCN/H₂O, EtOH[11][12]
Table 2: Common Reagents and Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.
Application Note 2.2: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylpyridine derivatives.[10][16] A procedure for the chemoselective Sonogashira coupling of the highly related 3,5-dibromo-2,6-dichloropyridine has been developed, which can be adapted for this compound.[17]

Protocol 2.2: Protocol for Sonogashira Coupling

This protocol is adapted from procedures for similar polyhalogenated pyridines.[17]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 - 1.2 equiv for mono-alkynylation)

  • Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Cu(I) Co-catalyst (e.g., CuI) (2-5 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH))

  • Anhydrous Solvent (e.g., THF, DMF)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound, the Pd catalyst, and CuI in the chosen solvent.

  • Add the amine base, followed by the terminal alkyne via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Parameter Common Reagents/Conditions Reference
Pd Catalysts Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄[10]
Cu Co-catalyst CuI[10]
Bases Et₃N, i-Pr₂NH, Piperidine[16]
Solvents THF, DMF, Toluene[16]
Table 3: Common Reagents and Conditions for Sonogashira Coupling.
Application Note 2.3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[8][18] This method is highly versatile for introducing primary or secondary amines at the C3 and C5 positions, offering an alternative to classical SNAr methods.[8][19]

Protocol 2.3: General Protocol for Buchwald-Hartwig Amination

This is a general procedure; the optimal choice of ligand and base is often substrate-dependent.[15]

Materials:

  • This compound (1.0 equiv)

  • Amine (Primary or Secondary) (1.2 - 1.4 equiv)

  • Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine Ligand (e.g., XPhos, SPhos, BINAP) (1.2 - 2.0 equiv relative to Pd)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4 - 2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or Schlenk tube, combine the Pd catalyst, ligand, and base.

  • Add this compound and the solvent.

  • Add the amine via syringe.

  • Seal the vessel and heat the mixture (typically 80-110 °C) with stirring.

  • Monitor the reaction's progress.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Parameter Common Reagents/Conditions Reference
Pd Catalysts Pd(OAc)₂, Pd₂(dba)₃[15]
Ligands XPhos, SPhos, RuPhos, DavePhos, BINAP[8][20]
Bases NaOt-Bu, K₃PO₄, Cs₂CO₃, LiHMDS[18]
Solvents Toluene, Dioxane, THF[20]
Table 4: Common Reagents and Conditions for Buchwald-Hartwig Amination.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3,5-Dibromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3,5-Dibromo-4-nitropyridine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to navigate the challenges associated with this specific reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with the electron-deficient this compound substrate.

Q1: I am observing very low or no conversion of my starting material. What are the likely causes and how can I fix it?

A1: Low conversion is a common issue and can stem from several factors.[1] Consider the following troubleshooting steps:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently.[1] Ensure your palladium source and ligands are of high quality. If using a Pd(II) precatalyst, ensure the reaction conditions facilitate its reduction. Consider switching to a more robust precatalyst system like a Buchwald G3 palladacycle or a PEPPSI-type catalyst.[1]

  • Oxygen Contamination: The presence of oxygen can deactivate the catalyst and lead to homocoupling of the boronic acid.[1] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for at least 30 minutes) and maintain a positive inert atmosphere throughout the reaction.[1][2]

  • Poor Solubility: If reactants are not fully dissolved, the reaction rate will be significantly hindered. Screen different solvents or solvent mixtures to improve solubility.[1]

  • Insufficient Temperature: The reaction may simply be too slow at the current temperature. Gradually increase the reaction temperature, monitoring for potential decomposition.[3]

  • Sub-optimal Base/Solvent Combination: The choice of base and solvent is critical and interdependent. A systematic screen of these parameters is often necessary (see Data Presentation section).

Q2: I am seeing significant formation of side products, such as the homocoupled biaryl from my boronic acid or protodeboronation. How can I minimize these?

A2: Side product formation points to specific issues in the reaction pathway.

  • Homocoupling: This is almost always caused by dissolved oxygen in the reaction mixture, which participates in an oxidative cycle with the boronic acid.[1] Rigorous degassing of all solvents (including water, if used) and reagents is the most effective solution.[1]

  • Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene.[1] It can be exacerbated by overly harsh conditions (high temperature or excessively strong aqueous base). To mitigate this:

    • Use a less nucleophilic base like potassium fluoride (KF) or cesium fluoride (CsF).[4]

    • Employ anhydrous conditions with a base like potassium phosphate (K₃PO₄).[1]

    • Consider converting the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester, which are more resistant to hydrolysis.[1]

Q3: How do I choose the best catalyst, base, and solvent for coupling with the electron-deficient this compound?

A3: Due to the electron-withdrawing nitro group, the C-Br bonds in this compound are activated towards oxidative addition.[5] The challenge often lies in the stability of the intermediates and preventing side reactions. A systematic approach is best.

  • Catalyst/Ligand: Start with a common and robust catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄.[6] If yields are low, move to more specialized ligands. Buchwald ligands (e.g., XPhos, SPhos) are often effective for challenging couplings.

  • Base: A weak, aqueous base like K₂CO₃ is a good starting point.[1] If deboronating side products are an issue, switch to anhydrous K₃PO₄ or a fluoride source like CsF.[1][4]

  • Solvent: Solvents can significantly influence reaction rates and even selectivity.[7][8] Common choices include 1,4-dioxane, THF, or DMF, often with water as a co-solvent.[9] A screen of different solvent systems is highly recommended.

Q4: Can I achieve selective mono-arylation of this compound?

A4: Achieving selective mono-arylation can be challenging but is feasible. The two bromine atoms are electronically equivalent. Selectivity is typically controlled by stoichiometry.

  • Stoichiometry Control: Use a slight deficiency of the boronic acid (e.g., 0.8-0.95 equivalents) relative to the dibromopyridine. This statistically favors the mono-substituted product.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction once the desired mono-arylated product is maximized and before significant di-substitution occurs. Lowering the temperature can sometimes improve selectivity.

Data Presentation: Condition Screening Tables

The following tables provide a structured guide for optimizing your reaction conditions. Yields are hypothetical and intended to illustrate trends.

Table 1: Screening of Palladium Catalysts & Ligands

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O9045Standard starting point.
2PdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O9065Often more robust for heteroaryl couplings.[6]
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene10085Buchwald system, good for challenging substrates.
4Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃THF/H₂O8088Alternative bulky phosphine ligand system.

Table 2: Effect of Different Bases

EntryCatalystBase (equiv)SolventTemp (°C)Yield (%)Notes
1PdCl₂(dppf) (3%)K₂CO₃ (3)Dioxane/H₂O9065Standard aqueous base.[1]
2PdCl₂(dppf) (3%)Na₂CO₃ (3)Dioxane/H₂O9058Often less effective than K₂CO₃.
3PdCl₂(dppf) (3%)K₃PO₄ (3)Dioxane9075Good for anhydrous conditions, may prevent deboronating.[1]
4PdCl₂(dppf) (3%)CsF (3)THF8072Mild base, useful for base-sensitive substrates.[4]

Table 3: Solvent System Optimization

EntryCatalystBaseSolvent (v/v)Temp (°C)Yield (%)Notes
1PdCl₂(dppf) (3%)K₂CO₃Dioxane/H₂O (4:1)9065Common choice, good solubility for many reagents.
2PdCl₂(dppf) (3%)K₂CO₃Toluene/H₂O (4:1)9055Nonpolar aprotic solvent.
3PdCl₂(dppf) (3%)K₂CO₃DMF/H₂O (4:1)9078Polar aprotic solvent, can increase reaction rate.[10]
4PdCl₂(dppf) (3%)K₂CO₃Acetonitrile/H₂O (4:1)8070Another effective polar aprotic solvent option.[8]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv for mono-substitution, 2.5 equiv for di-substitution)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane and H₂O in a 4:1 ratio)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Via cannula or syringe, add the degassed solvent mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 LₙPd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Complex OxAdd->PdII Trans Transmetalation PdII->Trans Ar'-B(OR)₂ + Base PdII_Ar Ar-Pd(II)-Ar' Complex Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' caption Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimization_Workflow start Start: Define Coupling Partners (this compound + Ar-B(OR)₂) catalyst_screen Screen Catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) start->catalyst_screen base_screen Screen Bases (e.g., K₂CO₃, K₃PO₄, CsF) catalyst_screen->base_screen solvent_screen Screen Solvents (e.g., Dioxane/H₂O, DMF, THF) base_screen->solvent_screen temp_opt Optimize Temperature & Concentration solvent_screen->temp_opt check Yield & Purity Acceptable? temp_opt->check check->catalyst_screen No, Re-evaluate finish Optimized Protocol check->finish Yes

Caption: Figure 2: A logical workflow for the systematic optimization of Suzuki coupling conditions.

Troubleshooting_Flowchart start Problem Encountered q1 Low or No Conversion? start->q1 a1_1 Check Inert Atmosphere & Degas Solvents Rigorously q1->a1_1 Yes q2 Side Products Observed? q1->q2 No a1_2 Screen New Catalyst/Ligand System a1_1->a1_2 a1_3 Increase Temperature a1_2->a1_3 q2_sub Homocoupling or Deboronation? q2->q2_sub Yes q3 Reproducibility Issues? q2->q3 No a2_1 Improve Degassing (for Homocoupling) q2_sub->a2_1 Homocoupling a2_2 Use Anhydrous Conditions (K₃PO₄) or Milder Base (CsF) (for Deboronation) q2_sub->a2_2 Deboronation a3 Verify Reagent Quality & Consistency of Setup q3->a3 Yes

Caption: Figure 3: A troubleshooting guide for common issues in Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 3,5-Dibromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dibromo-4-nitropyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds via the N-oxidation of 3,5-dibromopyridine followed by nitration.

Issue 1: Low yield or no formation of 3,5-Dibromopyridine-N-oxide (the precursor)

  • Question: My N-oxidation of 3,5-dibromopyridine is resulting in a low yield or recovery of the starting material. What are the potential causes and solutions?

  • Answer: Low yields in the N-oxidation step can stem from several factors. Firstly, ensure the purity of your starting 3,5-dibromopyridine. Impurities can interfere with the reaction. The choice of oxidizing agent and reaction conditions are also critical. Hydrogen peroxide in the presence of an organic acid like trifluoroacetic acid or acetic acid is commonly used.[1] Inefficient reaction conditions, such as incorrect temperature or reaction time, can also lead to poor conversion.

    Troubleshooting Steps:

    • Verify Starting Material Purity: Confirm the purity of 3,5-dibromopyridine using techniques like NMR or GC-MS.

    • Optimize Reaction Conditions: The reaction temperature for the N-oxidation in a microreactor setup is typically controlled between 40°C and 80°C.[1] Ensure your heating apparatus is accurately calibrated.

    • Molar Ratio of Reagents: A common molar ratio for 3,5-dibromopyridine to hydrogen peroxide is 1:2.5.[1] An insufficient amount of the oxidizing agent will result in incomplete conversion.

    • Solvent Selection: Organic solvents such as trifluoroacetic acid or acetic acid are often employed.[1] Ensure the solvent is anhydrous if required by the specific protocol.

    • Work-up Procedure: After the reaction, the product is often precipitated by adding cold water. Ensure the pH is adjusted to neutral (pH=7) during washing to maximize the recovery of the N-oxide.[1]

Issue 2: Poor regioselectivity during the nitration of 3,5-Dibromopyridine-N-oxide

  • Question: I am observing the formation of other nitrated isomers along with the desired this compound. How can I improve the regioselectivity for the 4-position?

  • Answer: The N-oxide group strongly directs electrophilic substitution to the 4-position (para) of the pyridine ring.[2][3] Therefore, poor regioselectivity is unusual but could be influenced by the reaction conditions. The nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide is a well-established regioselective reaction.[3]

    Troubleshooting Steps:

    • Control of Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is a standard nitrating agent for this conversion.[4] The precise ratio and concentration are important.

    • Temperature Management: The nitration reaction is typically exothermic. The temperature should be carefully controlled. For the nitration of pyridine-N-oxide, the reaction is often carried out at elevated temperatures (e.g., 125-130°C) after the initial addition of the nitrating acid at a lower temperature.[4] Running the reaction at a suboptimal temperature might affect selectivity.

    • Purity of the N-oxide: Ensure the 3,5-dibromopyridine-N-oxide precursor is pure, as impurities could potentially direct nitration to other positions, although this is less likely given the strong directing effect of the N-oxide.

Issue 3: Difficulty in purifying the final product, this compound

  • Question: My final product is impure, and I am struggling with its purification. What are the common impurities and effective purification methods?

  • Answer: Common impurities may include unreacted 3,5-dibromopyridine-N-oxide, isomeric byproducts (though less common), and decomposition products. The choice of purification method will depend on the nature of these impurities.

    Troubleshooting Steps:

    • Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. For related compounds like 3,5-dibromo-4-aminopyridine, n-hexane is used for recrystallization.[5] For 4-nitropyridine-N-oxide, acetone is a suitable recrystallization solvent.[4] A solvent screen to find an appropriate solvent for your product is recommended.

    • Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed to separate the desired product from impurities with different polarities.

    • Washing during Work-up: Ensure thorough washing of the crude product during the work-up. Neutralizing the reaction mixture with a base like sodium carbonate to a pH of 7-8 is a crucial step to precipitate the product and remove acidic residues.[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common synthetic route involves a two-step process:

  • N-Oxidation: 3,5-Dibromopyridine is first oxidized to 3,5-dibromopyridine-N-oxide.[2]

  • Nitration: The resulting 3,5-dibromopyridine-N-oxide is then nitrated to yield this compound. The N-oxide group directs the nitration to the 4-position.[2]

Q2: What are the key safety precautions to consider during this synthesis?

A2: Both bromination and nitration steps should be carried out in a well-ventilated fume hood.[6] Nitrating mixtures (concentrated nitric and sulfuric acids) are highly corrosive and strong oxidizing agents. Reactions should be performed with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves. Temperature control is crucial, especially during nitration, to avoid runaway reactions.

Q3: Can I synthesize this compound directly from 3,5-dibromopyridine without forming the N-oxide?

A3: Direct nitration of 3,5-dibromopyridine is unlikely to be selective for the 4-position. The pyridine ring is electron-deficient and generally requires activation for electrophilic substitution. The N-oxide functionality activates the ring, particularly at the 4-position, towards electrophiles like the nitronium ion.

Q4: How does the nitro group at the 4-position influence the reactivity of the final product?

A4: The nitro group is a strong electron-withdrawing group, which makes the pyridine ring highly electron-deficient. This activates the ring, especially the carbon atom at the 4-position, towards nucleophilic aromatic substitution (SNAr) reactions.[2] This allows for the displacement of the nitro group by various nucleophiles, making this compound a versatile intermediate for the synthesis of other substituted pyridines.[3][7]

Data Presentation

Table 1: Reaction Conditions for N-Oxidation of 3,5-Dibromopyridine

Parameter Value Reference
Starting Material 3,5-Dibromopyridine [1]
Oxidizing Agent 30% Hydrogen Peroxide [1]
Solvent Trifluoroacetic Acid [1]
Molar Ratio (Substrate:H₂O₂) 1:2.5 [1]
Temperature (Microreactor) 60°C [1]
Pressure (Microreactor) 0.5 MPa [1]
Yield 98.9% [1]

| Purity | 99.7% |[1] |

Table 2: Reaction Conditions for Nitration of Pyridine-N-oxide (as an analogue)

Parameter Value Reference
Starting Material Pyridine-N-oxide [4]
Nitrating Agent Fuming HNO₃ and conc. H₂SO₄ [4]
Reaction Temperature 125-130°C [4]
Reaction Time 3 hours [4]
Work-up Pour on ice, neutralize with Na₂CO₃ to pH 7-8 [4]

| Yield | 42% |[4] |

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dibromopyridine-N-oxide

This protocol is based on a microreactor synthesis described in the literature.[1]

  • Preparation of Reaction Solutions:

    • Solution I: Prepare a solution of 3,5-dibromopyridine in trifluoroacetic acid at a concentration of 1 g/mL.

    • Solution II: Use a 30% aqueous solution of hydrogen peroxide.

  • Reaction Setup:

    • Set up a microreactor system with two pumps for introducing the reaction solutions.

    • Set the reactor temperature to 60°C and the pressure to 0.5 MPa.

  • Reaction Execution:

    • Pump Solution I and Solution II into the microreactor at flow rates that maintain a molar ratio of 3,5-dibromopyridine to hydrogen peroxide of 1:2.5.

    • Collect the output from the reactor.

  • Work-up and Purification:

    • Add frozen water to the collected reaction mixture and stir for ten minutes to precipitate the product.

    • Filter the off-white solid.

    • Wash the solid with frozen water until the pH of the filtrate is 7.

    • Dry the solid to obtain 3,5-dibromopyridine-N-oxide.

Protocol 2: Synthesis of 4-Nitropyridine-N-oxide (as an analogue for the nitration step)

This protocol is adapted from a procedure for the nitration of pyridine-N-oxide.[4]

  • Preparation of Nitrating Acid:

    • In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with stirring.

  • Reaction Setup:

    • In a three-neck flask equipped with a stirrer, reflux condenser, and addition funnel, place 9.51 g of pyridine-N-oxide.

    • Heat the pyridine-N-oxide to 60°C.

  • Nitration:

    • Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes.

    • After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it onto 150 g of crushed ice.

    • Carefully add a saturated solution of sodium carbonate in portions until the pH reaches 7-8.

    • Collect the precipitated yellow solid by filtration.

    • Wash the solid with acetone to remove inorganic salts.

    • Evaporate the acetone from the filtrate to obtain the crude product.

    • Recrystallize the crude product from acetone if necessary.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Nitration Start 3,5-Dibromopyridine Oxidation Oxidation (e.g., H₂O₂ / TFA) Start->Oxidation Precursor 3,5-Dibromopyridine-N-oxide Oxidation->Precursor Nitration Nitration (HNO₃ / H₂SO₄) Product This compound Nitration->Product Precursor_ref->Nitration

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Problem Encountered in Synthesis LowYield Low Yield or Incomplete Reaction Start->LowYield Impurity Product Impurity or Side Products Start->Impurity CheckPurity Verify Starting Material Purity LowYield->CheckPurity OptimizeCond Optimize Reaction Conditions (T, t, ratio) LowYield->OptimizeCond ImproveWorkup Improve Work-up & Purification Impurity->ImproveWorkup Recrystallize Recrystallization ImproveWorkup->Recrystallize Chromatography Column Chromatography ImproveWorkup->Chromatography

Caption: Troubleshooting logic for synthesis challenges.

References

Technical Support Center: Purification of 3,5-Dibromo-4-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3,5-Dibromo-4-nitropyridine and its derivatives.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues during your purification experiments.

Issue 1: Low yield of the purified product.

Possible Cause Suggested Solution
Incomplete Reaction Before workup, verify reaction completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material remains, consider extending the reaction time or moderately increasing the temperature.[1]
Product Loss During Workup During aqueous extraction, ensure the pH of the aqueous layer is optimized to keep your product in the organic phase. Perform multiple extractions (3-4 times) with smaller volumes of solvent for better recovery.[2]
Product Loss During Recrystallization Avoid using an excessive volume of solvent for recrystallization. Ensure the solution is fully saturated at high temperature and cooled slowly to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Product Adsorption on Stationary Phase If using column chromatography, the polar nitro-pyridine compound may irreversibly adsorb to acidic silica gel. Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine, or use an alternative stationary phase such as neutral alumina.

Issue 2: The purified product is an oil and fails to crystallize.

Possible Cause Suggested Solution
Residual Solvent Ensure all solvents are thoroughly removed under high vacuum. Gentle heating may be applied if the compound is thermally stable.
Presence of Impurities Impurities can disrupt the crystal lattice formation. Purify the oil using flash column chromatography to remove impurities and then attempt recrystallization again.
Inappropriate Crystallization Solvent The solvent system may not be suitable. Attempt trituration by adding a poor solvent (e.g., hexane) to the oil and scratching the flask's side with a glass rod to induce nucleation. Screen a wider range of solvent systems (e.g., ethyl acetate/hexane, dichloromethane/pentane, ethanol/water).

Issue 3: Persistent impurities are observed in NMR or HPLC analysis after purification.

Possible Cause Suggested Solution
Co-crystallization The impurity may have similar solubility properties to your product, causing it to crystallize together. Re-purify using an orthogonal method. If you first used recrystallization, follow up with column chromatography.
Starting Material Contamination If unreacted starting material is the contaminant, improve purification by using a different recrystallization solvent system or by optimizing the eluent polarity in column chromatography to achieve better separation.[1]
Isomeric Byproducts Side reactions, such as the formation of other regioisomers (e.g., nitration at a different position), can produce hard-to-remove impurities.[3] This often requires careful optimization of the initial reaction conditions (temperature, nitrating agent) to improve regioselectivity.[4][5] Purification may necessitate preparative HPLC.

Issue 4: The product appears to decompose during column chromatography on silica gel.

Possible Cause Suggested Solution
Acidity of Silica Gel The electron-deficient pyridine ring, activated by the nitro group, can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or strong, irreversible binding.
Use a Deactivated Stationary Phase Switch to neutral alumina as the stationary phase or use silica gel that has been "deactivated" by slurrying it with the eluent containing 1-2% triethylamine before packing the column.
Minimize Contact Time Use flash chromatography with positive pressure to minimize the time the compound spends on the column. Avoid slow, gravity-fed chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives? A1: The most frequently cited methods are recrystallization and column chromatography. For crude products that precipitate out of the reaction mixture, simple washing with a suitable solvent (like cold water to remove acids) followed by drying can significantly improve purity.[2][6]

Q2: Which solvents are recommended for the recrystallization of these compounds? A2: The choice of solvent is highly dependent on the specific derivative. Published examples include:

  • Ethanol for 3,5-dibromo-4-methylpyridine.[7]

  • An ethyl acetate:petroleum ether mixture (e.g., 1:15 ratio) for 3,5-dibromo-4-aminopyridine.[2]

  • n-Hexane has also been used for recrystallizing 3,5-dibromo-4-aminopyridine.[8]

Q3: How can I confirm the purity and structural identity of my final product? A3: Purity is commonly assessed by HPLC and melting point analysis. The structural identity is confirmed using spectroscopic methods, primarily ¹H NMR, ¹³C NMR, and Mass Spectrometry. For symmetrical molecules like this compound-N-oxide, ¹H NMR is particularly useful, as it is expected to show a single, sharp singlet for the chemically equivalent protons at the C2 and C6 positions.[4]

Q4: What are the typical impurities I might encounter? A4: Impurities often stem from the synthetic procedure and can include:

  • Unreacted Starting Materials: Such as 3,5-dibromopyridine or 3,5-dibromopyridine-N-oxide.[4]

  • Over-brominated Species: In related syntheses, the formation of additional brominated by-products is a common issue.[9]

  • Other Regioisomers: Nitration may not be perfectly regioselective, leading to the formation of other nitro-isomers, although the N-oxide group strongly directs to the 4-position in many cases.[3][4]

Q5: Are this compound derivatives generally stable under common purification conditions? A5: These compounds are typically stable crystalline solids. However, the pyridine ring is highly electron-deficient due to the presence of two bromine atoms and a nitro group. This makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4] Therefore, exposure to strong nucleophiles or highly basic conditions (unless intended for a reaction) should be avoided during purification. They are generally stable to mild heating and storage in a cool, dry place.[10]

Experimental Protocols

Protocol 1: Recrystallization of a 3,5-Dibromo-Pyridine Derivative

This protocol is adapted from the purification of 3,5-dibromo-4-aminopyridine.[2]

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethyl acetate) and gently heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot solution, slowly add the anti-solvent (e.g., petroleum ether or hexane) dropwise until the solution becomes slightly turbid (cloudy). Add a few more drops of the primary solvent until the solution is clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Protocol 2: General Flash Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (a low-polarity solvent system, e.g., 5% ethyl acetate in hexane).

  • Column Packing: Pack a glass column with the silica gel slurry. Allow the silica to settle into a uniform bed, and then drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve a minimum amount of the crude product in the eluent or a slightly more polar solvent. Alternatively, if the product is not very soluble, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady, fast flow rate.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Analysis: Monitor the composition of the collected fractions using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis Start 3,5-Dibromopyridine Derivative Synthesis Workup Aqueous Workup & Extraction Start->Workup Crude Crude Product Workup->Crude Purify Purification Method Crude->Purify Pure Pure Product Purify->Pure Analysis Purity & Identity Check (NMR, HPLC) Pure->Analysis

Caption: General experimental workflow for the synthesis and purification of target compounds.

troubleshooting_tree start Impurity Detected by NMR/HPLC After First Purification Attempt q1 What is the nature of the impurity? start->q1 ans1_sm Unreacted Starting Material q1->ans1_sm Starting Material ans1_side Unknown Side Product / Isomer q1->ans1_side Side Product sol1_sm Re-purify with optimized conditions: - Adjust column eluent polarity - Change recrystallization solvent ans1_sm->sol1_sm sol1_side Perform orthogonal purification: - If recrystallized -> Use Column Chromatography - If column failed -> Try Recrystallization ans1_side->sol1_side q2 Is the impurity still present? sol1_sm->q2 sol1_side->q2 sol2_yes Consider re-synthesis with optimized reaction conditions for higher selectivity. Or use Preparative HPLC. q2->sol2_yes Yes sol2_no Product is Pure. Proceed to Characterization. q2->sol2_no No

Caption: Decision tree for troubleshooting persistent impurities after an initial purification step.

References

Technical Support Center: Sonogashira Coupling of 3,5-Dibromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering side reactions during the Sonogashira coupling of 3,5-Dibromo-4-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when performing a Sonogashira coupling with this compound?

A1: The primary side reactions are Glaser-Hay homocoupling of the terminal alkyne and nucleophilic aromatic substitution (SNAr) on the pyridine ring. Due to the presence of two bromide substituents, incomplete conversion can also lead to mixtures of mono- and di-alkynylated products.

Q2: Why is Glaser-Hay homocoupling a significant issue?

A2: Glaser-Hay homocoupling is the oxidative dimerization of the terminal alkyne to form a 1,3-diyne. This reaction is often promoted by the copper(I) co-catalyst in the presence of oxygen.[1][2] It consumes the alkyne, reducing the yield of the desired cross-coupled product.

Q3: How does the nitro group on the pyridine ring affect the reaction?

A3: The strongly electron-withdrawing nitro group activates the C-Br bonds towards the oxidative addition step in the palladium catalytic cycle, which can be beneficial for the desired coupling. However, it also strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), making it susceptible to attack by the amine base or solvent, which can lead to undesired byproducts.

Q4: Can I selectively perform a mono-Sonogashira coupling on this compound?

A4: Yes, selective mono-alkynylation is often achievable by carefully controlling the stoichiometry of the alkyne (typically 1.0-1.2 equivalents). The second coupling is generally slower, allowing for the isolation of the mono-substituted product.

Troubleshooting Guide

Problem 1: Low yield of the desired product and formation of a significant amount of alkyne homocoupling (Glaser) product.
Potential Cause Suggested Solution
Oxygen in the reaction mixtureThoroughly degas all solvents and reagents with an inert gas (Argon or Nitrogen) before adding the catalysts. Maintain a positive pressure of inert gas throughout the reaction.
High concentration of copper catalystReduce the amount of Cu(I) co-catalyst to the minimum effective concentration (e.g., 1-2 mol%).
Inappropriate solventUse solvents that have been rigorously deoxygenated.
Advanced Solution Switch to a copper-free Sonogashira protocol. This is one of the most effective ways to eliminate Glaser homocoupling.[1]
Problem 2: Formation of byproducts where one of the bromine atoms is replaced by the amine base.
Potential Cause Suggested Solution
High reaction temperatureThe SNAr reaction is often accelerated at higher temperatures. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
Highly nucleophilic amine baseAmine bases like piperidine or pyrrolidine are more nucleophilic and more likely to participate in SNAr. Consider using a bulkier, less nucleophilic amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).
Advanced Solution If the amine base is problematic, consider using an inorganic base such as K2CO3 or Cs2CO3 in a non-nucleophilic solvent like DMF or THF. This will require careful optimization of reaction conditions.
Problem 3: The reaction stops at the mono-alkynylated product when the di-substituted product is desired.
Potential Cause Suggested Solution
Insufficient alkyneEnsure at least 2.2-2.5 equivalents of the terminal alkyne are used for the di-substitution.
Catalyst deactivationThe catalyst may deactivate over the course of the reaction. A higher catalyst loading or the addition of a second portion of the catalyst after a certain time may be necessary.
Low reaction temperature or timeDi-substitution will likely require more forcing conditions than mono-substitution. Increase the reaction temperature and/or extend the reaction time and monitor by TLC or LC-MS.

Quantitative Data Summary

The following tables provide representative yields for Sonogashira couplings of related dihalopyridines to illustrate the expected outcomes under different conditions.

Table 1: Comparison of Mono- vs. Di-alkynylation of a Dihalopyridine (Data adapted from a study on 3,5-dibromo-2,6-dichloropyridine)

Equivalents of AlkyneProductYield (%)
1.1Mono-alkynylated pyridine85
1.1Di-alkynylated pyridine<5
2.5Di-alkynylated pyridine90

Table 2: Influence of Reaction Conditions on Homocoupling Byproduct (Representative data based on general principles)

ConditionDesired Product Yield (%)Homocoupling Byproduct (%)
Standard Cu/Pd, Air Exposure50-6020-30
Standard Cu/Pd, Degassed70-805-15
Copper-Free, Degassed85-95<5

Experimental Protocols

Protocol 1: General Procedure for Mono-Sonogashira Coupling of this compound

This protocol is adapted from procedures for similar electron-deficient dihalopyridines.

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh3)4 (0.05 mmol, 5 mol%), and CuI (0.02 mmol, 2 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed triethylamine (5 mL) and degassed THF (5 mL) via syringe.

  • Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling to Minimize Glaser Homocoupling

This protocol is a representative copper-free method.

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol) and Pd(PPh3)4 (0.05 mmol, 5 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed diisopropylethylamine (DIPEA, 3.0 mmol) and degassed DMF (10 mL) via syringe.

  • Add the terminal alkyne (1.1 mmol for mono- or 2.2 mmol for di-substitution) via syringe.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Sonogashira_Side_Reactions sub This compound mono_product Mono-alkynylated Product sub->mono_product Sonogashira (1 eq. Alkyne) snar SNAr Product (Amine Substitution) sub->snar Amine Base (High Temp.) alkyne Terminal Alkyne (R-C≡C-H) glaser Glaser Homocoupling (R-C≡C-C≡C-R) alkyne->glaser O₂, Cu(I) reagents Pd(0) Catalyst Cu(I) Co-catalyst Amine Base di_product Di-alkynylated Product mono_product->di_product Sonogashira (>2 eq. Alkyne)

Caption: Competing reaction pathways in the Sonogashira coupling.

Troubleshooting_Workflow start Low Yield of Desired Product analysis1 Major byproduct is alkyne dimer? start->analysis1 analysis2 Major byproduct is amine substitution? analysis1->analysis2 No sol1 Glaser Coupling Issue: - Degas reagents thoroughly - Reduce [CuI] - Switch to Cu-free protocol analysis1->sol1 Yes analysis3 Reaction stalled at mono-alkynylation? analysis2->analysis3 No sol2 SNAr Issue: - Lower reaction temp. - Use non-nucleophilic base (e.g., DIPEA, K₂CO₃) analysis2->sol2 Yes sol3 Incomplete Di-substitution: - Increase equivalents of alkyne (>2.2) - Increase temp./time - Add more catalyst analysis3->sol3 Yes end Reaction Optimized sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for Sonogashira side reactions.

References

Navigating the Challenges of Buchwald-Hartwig Amination of 3,5-Dibromo-4-nitropyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds. However, its application to highly functionalized and electron-deficient substrates like 3,5-Dibromo-4-nitropyridine can present significant challenges, often leading to diminished yields and complex product mixtures. This technical support center provides a comprehensive resource for troubleshooting and optimizing this specific transformation, empowering researchers to overcome common hurdles and achieve their synthetic goals.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no conversion of my this compound starting material. What are the likely causes?

A1: Low conversion in the Buchwald-Hartwig amination of this substrate can stem from several factors:

  • Catalyst Deactivation: The nitro group on the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. Additionally, impurities in the starting materials, solvent, or base can poison the catalyst.

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient substrates like this, bulky, electron-rich phosphine ligands are often required.

  • Suboptimal Base: The choice and strength of the base are crucial. An inappropriate base may not be strong enough to deprotonate the amine or the intermediate palladium complex effectively.

  • Low Reaction Temperature: While higher temperatures can sometimes lead to side reactions, a temperature that is too low may not provide sufficient energy to overcome the activation barrier of the reaction.

Q2: My reaction is producing a significant amount of a dehalogenated side product (3-Bromo-4-nitropyridine). How can I minimize this?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[1] To mitigate this:

  • Optimize Ligand-to-Palladium Ratio: A higher ligand-to-metal ratio can sometimes suppress hydrodehalogenation by ensuring the palladium center remains coordinated and less prone to side reactions.

  • Choice of Base: Strong, non-nucleophilic bases are generally preferred. Using a weaker base, if the reaction still proceeds, can sometimes reduce the rate of hydrodehalogenation.

  • Lower Reaction Temperature: As a competing pathway, hydrodehalogenation can sometimes be suppressed by lowering the reaction temperature.[2]

Q3: I am struggling to achieve selective mono-amination. The reaction proceeds to the di-aminated product. How can I control the selectivity?

A3: Achieving selective mono-amination on a di-bromo substrate can be challenging. Key strategies include:

  • Stoichiometry Control: Carefully controlling the stoichiometry of the amine nucleophile is the most straightforward approach. Using a slight deficiency or an equimolar amount of the amine relative to the this compound can favor mono-substitution.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor the formation of the mono-aminated product. Monitoring the reaction progress closely by techniques like TLC or LC-MS is crucial.

  • Bulky Nucleophiles: Employing a sterically hindered amine can disfavor the second amination step at the more sterically hindered position.

Q4: Are there any specific catalyst and ligand combinations that are recommended for the amination of this compound?

A4: For electron-deficient and sterically hindered substrates, later-generation Buchwald-Hartwig catalysts and ligands are often more effective.[1] Consider screening catalysts based on bulky biarylphosphine ligands such as:

  • XPhos: Known for its broad applicability and effectiveness with challenging substrates.[2][3]

  • tBuXPhos or tBuBrettPhos: These ligands offer increased steric bulk and electron-donating ability, which can be beneficial.

  • DavePhos: Another versatile ligand that has shown success in a range of amination reactions.

The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) can also influence the reaction outcome.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the Buchwald-Hartwig amination of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Inappropriate ligand. 3. Incorrect base. 4. Low reaction temperature. 5. Poor quality of reagents/solvents.1. Use a fresh palladium source and ligand. Consider using a pre-catalyst. 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, DavePhos). 3. Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). Ensure the base is anhydrous. 4. Incrementally increase the reaction temperature (e.g., from 80°C to 110°C). 5. Use freshly distilled/dried solvents and high-purity reagents. Degas the solvent prior to use.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Suboptimal ligand-to-palladium ratio. 2. Base-induced decomposition. 3. High reaction temperature.1. Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1). 2. Switch to a weaker or less soluble base (e.g., from NaOtBu to K₃PO₄). 3. Attempt the reaction at a lower temperature for a longer duration.
Poor Selectivity (Di-amination vs. Mono-amination) 1. Excess amine nucleophile. 2. Prolonged reaction time. 3. High reaction temperature.1. Use a stoichiometric equivalent or a slight excess of the amine for mono-amination. 2. Monitor the reaction closely and quench it once the desired product is maximized. 3. Lower the reaction temperature to slow down the second amination step.
Inconsistent Results 1. Sensitivity to air and moisture. 2. Variability in reagent quality. 3. Inconsistent heating.1. Ensure all manipulations are performed under an inert atmosphere (e.g., Argon or Nitrogen). Use Schlenk techniques. 2. Use reagents from the same batch for a series of experiments. 3. Use a temperature-controlled heating mantle or oil bath for consistent heating.

Experimental Protocols

Below are representative experimental protocols for the mono- and di-amination of this compound. These should be considered as starting points and may require further optimization.

Protocol 1: Mono-amination of this compound

Objective: To synthesize 3-amino-5-bromo-4-nitropyridine derivatives.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • In a separate vial, dissolve the amine (1.1 mmol) and NaOtBu (1.4 mmol) in anhydrous toluene (5 mL) under an inert atmosphere.

  • Add the amine/base solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Double Amination of this compound

Objective: To synthesize 3,5-diamino-4-nitropyridine derivatives.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BINAP

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol% Pd), and BINAP (0.075 mmol, 7.5 mol%).

  • Add Cs₂CO₃ (2.5 mmol).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the amine (2.5 mmol) followed by anhydrous dioxane (10 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Parameters and Workflows

To aid in understanding the key relationships and processes, the following diagrams are provided.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L2)->Amine\nCoordination [Ar-Pd(II)-(NHR2)(L2)]+X- [Ar-Pd(II)-(NHR2)(L2)]+X- Amine\nCoordination->[Ar-Pd(II)-(NHR2)(L2)]+X- Deprotonation\n(Base) Deprotonation (Base) [Ar-Pd(II)-(NHR2)(L2)]+X-->Deprotonation\n(Base) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Deprotonation\n(Base)->Ar-Pd(II)-NR2(L2) Base-H+X- Base-H+X- Deprotonation\n(Base)->Base-H+X- Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2 Product Reductive\nElimination->Ar-NR2 ArX 3,5-Dibromo- 4-nitropyridine ArX->Oxidative\nAddition HNR2 Amine HNR2->Amine\nCoordination Troubleshooting_Workflow Start Low Yield Issue CheckCatalyst Catalyst System (Pd Source/Ligand) Optimal? Start->CheckCatalyst CheckBase Base Choice and Quality Appropriate? CheckCatalyst->CheckBase Yes OptimizeCatalyst Screen Different Ligands and Pd Precursors CheckCatalyst->OptimizeCatalyst No CheckConditions Reaction Conditions (Temp/Conc) Optimized? CheckBase->CheckConditions Yes OptimizeBase Screen Different Bases and Ensure Anhydrous CheckBase->OptimizeBase No CheckReagents Reagent/Solvent Quality and Purity High? CheckConditions->CheckReagents Yes OptimizeConditions Vary Temperature and Concentration CheckConditions->OptimizeConditions No PurifyReagents Use Freshly Purified Reagents and Anhydrous/Degassed Solvents CheckReagents->PurifyReagents No Success Improved Yield CheckReagents->Success Yes OptimizeCatalyst->CheckBase OptimizeBase->CheckConditions OptimizeConditions->CheckReagents PurifyReagents->Success Reaction_Components cluster_substrate Substrate cluster_catalyst Catalyst System cluster_reagents Reagents cluster_conditions Conditions This compound This compound Palladium Source Palladium Source Amine Amine This compound->Amine Ligand Ligand Base Base Palladium Source->Base Solvent Solvent Ligand->Solvent Temperature Temperature Amine->Temperature

References

stability issues with 3,5-Dibromo-4-nitropyridine in solution

Author: BenchChem Technical Support Team. Date: November 2025

An essential resource for researchers, scientists, and drug development professionals working with 3,5-Dibromo-4-nitropyridine. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common stability challenges encountered in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound in solution?

A1: The primary stability concern is its susceptibility to nucleophilic aromatic substitution (SNAr). The pyridine ring is highly electron-deficient due to the strong electron-withdrawing effects of the nitro group and the two bromine atoms.[1] This makes the compound reactive towards nucleophiles, which can lead to the displacement of the nitro group or the bromine atoms, causing degradation of the parent compound.[1][2] Additionally, like many nitropyridine derivatives, it may be sensitive to alkaline conditions, light, and oxidizing agents.[3]

Q2: My solution of this compound has changed color. What does this indicate?

A2: A color change, often to yellow or brown, typically indicates degradation. This is common with nitro-aromatic compounds and can result from the formation of degradation products. The specific color and intensity can depend on the solvent, the nature of the contaminants (e.g., nucleophiles), and the extent of degradation. It is recommended to analyze the solution using a technique like HPLC to identify and quantify any impurities.

Q3: What are the likely degradation pathways for this compound?

A3: The most probable degradation pathway involves nucleophilic aromatic substitution (SNAr). Common nucleophiles in a laboratory setting, such as water (hydrolysis), alcohols (alcoholysis), or trace amines, can attack the electron-deficient pyridine ring.[4][5][6] Depending on the reaction conditions and the nucleophile, either the bromine atoms or the nitro group can be displaced. Studies on similar nitropyridines show a tendency for the nitro group to be a good leaving group, especially when attacked by sulfur nucleophiles.[2]

Q4: How does pH affect the stability of this compound?

A4: While specific data for this compound is limited, related pyridine derivatives are known to be extremely unstable in alkaline (high pH) media and labile in acidic (low pH) conditions.[3] They tend to be most stable in a neutral pH environment.[3] Alkaline conditions increase the concentration and reactivity of hydroxide ions (a strong nucleophile), which can accelerate hydrolytic degradation.

Q5: What are the recommended solvents and storage conditions for solutions?

A5: For short-term use, aprotic solvents of high purity are preferable to minimize sources of nucleophilic attack. For long-term storage, it is best to store the compound in its solid, crystalline form in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[7] If a solution must be stored, it should be kept at low temperatures (e.g., –20°C), protected from light in an amber vial, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[1]

Q6: Are there any known incompatibilities with other reagents?

A6: Yes. Avoid strong bases, strong oxidizing agents, and strong nucleophiles (e.g., primary/secondary amines, thiols, alkoxides) unless they are intended reactants in a controlled reaction.[8] The high electrophilicity of the pyridine ring makes it prone to reacting with a wide range of nucleophilic species.[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

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// Edges start -> check_purity; check_purity -> pure [label="Yes"]; check_purity -> impure [label="No"]; impure -> solution_impure;

pure -> check_solvent; check_solvent -> solvent_ok [label="Yes"]; check_solvent -> solvent_bad [label="No"]; solvent_bad -> solution_solvent;

solvent_ok -> check_conditions; check_conditions -> conditions_ok [label="Yes"]; check_conditions -> conditions_bad [label="No"]; conditions_bad -> solution_conditions;

conditions_ok -> conclusion; } caption { label = "Troubleshooting workflow for stability issues." fontname = "Arial" fontsize = 11 }

A troubleshooting workflow for stability issues.

Quantitative Data Summary

Stress ConditionReagents/ParametersExpected StabilityProbable Degradation Products
Acidic Hydrolysis 0.1 M HCl, 50-60 °CLowHydrolysis products (e.g., 3,5-Dibromo-4-hydroxypyridine)
Alkaline Hydrolysis 0.1 M NaOH, RTVery LowHydrolysis products, salts, complex mixtures
Oxidation 3% H₂O₂, RTLow to ModerateN-oxides, hydroxylated pyridines
Photolytic UV/Vis light source (ICH Q1B)Low to ModeratePhotodegradation products (e.g., from ring cleavage or dehalogenation)
Thermal (Dry) > Melting PointModerateThermal decomposition products
Thermal (Solution) 60 °C in neutral solutionModerateSolvolysis products (depending on solvent)

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways, as recommended by ICH guidelines.[9][10]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.[10]

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C for 48 hours. Withdraw samples at regular intervals (e.g., 2, 8, 24, 48h), neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at room temperature. Due to high reactivity, sample at shorter intervals (e.g., 5, 15, 30, 60 min). Neutralize with an equivalent amount of HCl and dilute for analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for 48 hours. Sample at intervals and prepare for analysis.

  • Photostability: Expose the stock solution in a transparent vial to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[10] A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Thermal Degradation: Store the stock solution in an oven at 60°C for 7 days, protected from light.[10] Sample at intervals for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and identify any new peaks corresponding to degradation products.

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final_nitro [label="3,5-Dibromo-4-(Nu)pyridine", shape=cds, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_bromo [label="3-Bromo-4-nitro-5-(Nu)pyridine", shape=cds, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label="+ Nucleophile (Nu⁻)\n(e.g., OH⁻, RO⁻, RNH₂)", color="#202124", fontcolor="#202124"]; intermediate -> product_nitro [label="Loss of NO₂⁻\n(Path A)", color="#EA4335", fontcolor="#EA4335"]; intermediate -> product_bromo [label="Loss of Br⁻\n(Path B)", color="#5F6368", fontcolor="#5F6368"]; product_nitro -> final_nitro; product_bromo -> final_bromo; }

A postulated degradation pathway via SNAr.

Protocol 2: Example HPLC Method for Purity and Stability Analysis

This reverse-phase (RP) HPLC method is adapted from established methods for similar brominated pyridine compounds and can be used as a starting point for developing a stability-indicating assay.[11][12]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.[11]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 280 nm. A Photo Diode Array (PDA) detector is recommended to assess peak purity.

  • Method Validation: This method must be validated to ensure it is "stability-indicating." This involves demonstrating that the degradation products are well-resolved from the parent peak and from each other.

// Nodes prep_stock [label="1. Prepare Stock Solution\n(1 mg/mL in ACN/H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; apply_stress [label="2. Apply Stress Conditions\n(Acid, Base, H₂O₂, Light, Heat)", fillcolor="#FBBC05", fontcolor="#202124"]; sampling [label="3. Sample at Time Intervals\n(e.g., t=0, 2, 8, 24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; quench [label="4. Quench/Neutralize Sample", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hplc_analysis [label="5. Analyze by Stability-Indicating\nHPLC-PDA Method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="6. Analyze Data\n- Calculate % Degradation\n- Assess Peak Purity\n- Identify Degradants (MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep_stock -> apply_stress; apply_stress -> sampling; sampling -> quench; quench -> hplc_analysis; hplc_analysis -> data_analysis; }

An experimental workflow for stability testing.

References

removal of impurities from 3,5-Dibromo-4-nitropyridine reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3,5-Dibromo-4-nitropyridine synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The synthesis of this compound is typically achieved by the nitration of 3,5-dibromopyridine-N-oxide.[1][2][3][4] Consequently, the most common impurities include:

  • Unreacted Starting Material: 3,5-dibromopyridine-N-oxide.

  • Precursor Impurity: Residual 3,5-dibromopyridine from the initial N-oxidation step.[3][5]

  • Acidic Residues: Traces of strong acids like sulfuric acid (H₂SO₄) and nitric acid (HNO₃) from the nitrating mixture.[6]

  • Inorganic Salts: Salts such as sodium sulfate (Na₂SO₄) or sodium carbonate (Na₂CO₃) formed during the aqueous workup and neutralization steps.[6]

  • Positional Isomers: While the nitration of 3,5-dibromopyridine-N-oxide is highly regioselective for the 4-position, trace amounts of other isomers (e.g., 2-nitro derivatives) could potentially form under non-optimized conditions.[1][2]

Q2: My ¹H NMR spectrum shows a single sharp singlet, but the melting point of my product is low and broad. What could be the issue?

A2: The symmetrical structure of this compound-N-oxide results in a single, sharp singlet in the ¹H NMR spectrum, as the protons at the 2 and 6 positions are chemically equivalent.[3] A low or broad melting point, despite a clean-looking ¹H NMR, often suggests the presence of non-proton-containing impurities. These could include inorganic salts from the workup or residual non-protonated organic impurities. We recommend washing the product thoroughly with deionized water to remove salts or considering recrystallization to remove organic contaminants.

Q3: How can I best remove residual mineral acids from my crude product?

A3: The most effective method is a thorough aqueous workup. After the reaction, the mixture should be carefully poured onto crushed ice.[6] This is followed by a slow and controlled neutralization with a base, such as a saturated sodium carbonate solution or dilute sodium hydroxide, until the pH is neutral (pH 7-8).[6][7] The precipitated solid should then be filtered and washed multiple times with cold deionized water until the filtrate is neutral. One patented method for a similar compound involves washing with frozen water to achieve purities exceeding 99%.[5]

Q4: What is the recommended method for purifying the final product to high purity (>99%)?

A4: Recrystallization is the most effective technique for achieving high purity. The choice of solvent is critical.[8] For compounds with similar structures, solvents such as ethanol, n-hexane, and mixtures like chloroform-ethanol have been used successfully.[7][9][10][11] The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature, while impurities remain either soluble or insoluble at all temperatures.

Troubleshooting Guide

Issue / ObservationPotential Cause(s)Suggested Solution(s)
Low Yield After Workup • Product is partially soluble in the aqueous filtrate.• Incomplete precipitation during neutralization.• Ensure the aqueous mixture is sufficiently cold during neutralization and filtration.• Extract the aqueous filtrate with a suitable organic solvent (e.g., chloroform, ethyl acetate) to recover dissolved product.[11]
Product is an Oil or Gummy Solid • Presence of significant impurities, lowering the melting point.• Residual solvents trapped in the product.• Wash the crude product with a non-polar solvent like cold n-hexane to remove less polar impurities.• Attempt to triturate the oil with a suitable solvent to induce crystallization.• Perform column chromatography if recrystallization fails.
Product Remains Acidic After Washing • Insufficient washing.• Trapped pockets of acid within the solid crude product.• Resuspend the solid product in a dilute basic solution (e.g., 5% NaHCO₃), stir for 30-60 minutes, then filter.• Wash the filter cake extensively with deionized water until the filtrate is neutral (test with pH paper).
Yellow or Brown Discoloration • Presence of nitrous fumes or other colored byproducts from the nitration reaction.• Recrystallize the product from a suitable solvent. The addition of a small amount of activated charcoal during recrystallization can help remove colored impurities (use with caution as it may adsorb the product).
Unexpected Peaks in NMR Spectrum • Incomplete reaction (starting material present).• Formation of isomeric byproducts.• Confirm the identity of the starting material peak by comparing it with a reference spectrum.• Optimize reaction conditions (temperature, reaction time) to improve selectivity.[3]• Use column chromatography for difficult separations.

Data on Purification of Related Compounds

The following table summarizes purification results for precursors and analogues of this compound, demonstrating the effectiveness of standard purification techniques.

CompoundPurification MethodPurity AchievedYieldReference
3,5-dibromo pyridine-N-oxideWashed with frozen water to pH 799.7%98.9%[5]
3,5-dibromo pyridine-N-oxideWashed with frozen water to pH 799.2%95.0%[5]
3,5-dibromo-4-aminopyridineRecrystallization from n-hexane97.8%89.6%[11]
3,5-dibromo-4-iodopyridineRecrystallization from n-hexane95-99%65-83%[10]

Experimental Protocols

Protocol 1: Post-Reaction Aqueous Workup and Neutralization

This protocol is designed to quench the nitration reaction and remove residual strong acids and inorganic byproducts.

  • Preparation: Prepare a large beaker containing a slurry of crushed ice and water (approximately 5-10 times the volume of the reaction mixture).

  • Quenching: While vigorously stirring the ice slurry, slowly and carefully add the acidic reaction mixture dropwise. The temperature of the slurry should be monitored and maintained below 10°C.

  • Neutralization: Prepare a saturated aqueous solution of sodium carbonate (Na₂CO₃) or a 10-20% solution of sodium hydroxide (NaOH). Add the basic solution portion-wise to the acidic slurry. Monitor the pH continuously with pH paper or a pH meter. Continue addition until the pH of the solution is between 7.0 and 8.0.[6]

  • Precipitation & Isolation: Allow the neutral mixture to stir in the ice bath for an additional 30 minutes to ensure complete precipitation of the crude product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake extensively with several portions of cold deionized water. Continue washing until the pH of the filtrate is neutral.

  • Drying: Press the solid as dry as possible on the filter. The crude product can then be dried in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of the crude product to obtain high-purity this compound.

  • Solvent Selection: Choose an appropriate solvent. Ethanol or n-hexane are good starting points based on structurally similar compounds.[9][10] The ideal solvent will fully dissolve the crude product near its boiling point and allow for crystal formation upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to cover the solid. Heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower, more effective crystallization, insulate the flask. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to a constant weight.

Visualized Workflows and Logic

Purification_Workflow cluster_reaction Reaction & Workup cluster_purification Purification cluster_analysis Analysis & Final Product crude_mix Crude Reaction Mixture (Product + Acids) quench Quench in Ice Water crude_mix->quench neutralize Neutralize to pH 7-8 (e.g., with Na₂CO₃) quench->neutralize filter_wash Filter and Wash Solid with Cold Water neutralize->filter_wash crude_product Crude Dry Product filter_wash->crude_product recrystallize Recrystallization (e.g., Ethanol or n-Hexane) crude_product->recrystallize chromatography Column Chromatography (Alternative for difficult separations) crude_product->chromatography if needed analysis Purity Analysis (NMR, LC-MS, Melting Point) recrystallize->analysis chromatography->analysis pure_product Pure Product (>99%) analysis->pure_product Purity Confirmed

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Guide cluster_purity cluster_solutions start Problem with Purified Product? low_mp Low / Broad Melting Point start->low_mp Yes nmr_impure Extra Peaks in NMR start->nmr_impure Yes is_acidic Product is Acidic (Fails pH Test) start->is_acidic Yes sol_inorganic Cause: Inorganic Salts Solution: Wash thoroughly with deionized water. low_mp->sol_inorganic NMR looks clean sol_organic Cause: Organic Impurities (e.g., Starting Material) Solution: Recrystallize or run a column. low_mp->sol_organic NMR shows impurities nmr_impure->sol_organic sol_acid Cause: Trapped Mineral Acid Solution: Resuspend in dilute bicarbonate, stir, filter, and re-wash. is_acidic->sol_acid

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Functionalization of 3,5-Dibromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the functionalization of 3,5-Dibromo-4-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common pitfalls encountered during the chemical modification of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

A1: Researchers may encounter several challenges, including:

  • Reduction of the nitro group: The nitro group is susceptible to reduction to an amine, particularly under palladium-catalyzed hydrogenation conditions commonly used for deprotection or in some cross-coupling reactions.

  • Competing nucleophilic aromatic substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring, making the bromine atoms susceptible to displacement by nucleophiles. This can be a desired reaction but may also compete with other intended transformations.

  • Controlling selectivity: Achieving selective mono-substitution at either the C3 or C5 position can be challenging due to the similar reactivity of the two bromine atoms. Di-substitution is often a competing side reaction.

  • Catalyst inhibition: The nitro group or the pyridine nitrogen can sometimes coordinate to the metal catalyst in cross-coupling reactions, potentially leading to catalyst deactivation and low yields.

  • Nitro-group migration: In some nucleophilic substitution reactions with amines, a rearrangement involving the nitro group has been observed, leading to unexpected product formation.

Q2: Can the nitro group be reduced during Suzuki or Buchwald-Hartwig reactions?

A2: Yes, the reduction of the nitro group to an amine is a significant potential side reaction in palladium-catalyzed cross-coupling reactions. This is more likely to occur if hydrogen sources are present. Careful selection of the catalyst, ligand, and reaction conditions is crucial to minimize this undesired transformation. For instance, using milder reducing agents or reaction conditions can sometimes prevent the reduction of the nitro group.

Q3: How can I achieve selective mono-substitution?

A3: Achieving selective mono-arylation or mono-amination can be challenging. Strategies to favor mono-substitution include:

  • Using a stoichiometric amount of the coupling partner (e.g., boronic acid or amine).

  • Employing a bulky ligand on the palladium catalyst, which can sterically hinder the second substitution.

  • Lowering the reaction temperature to favor the kinetically controlled mono-substituted product.

  • Careful monitoring of the reaction progress and stopping it once the desired mono-substituted product is maximized.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low to no yield of the desired coupled product.

Potential Cause Troubleshooting Steps
Catalyst Inactivity/Decomposition • Ensure the use of a high-quality palladium catalyst and ligand. • Degas the solvent and reaction mixture thoroughly to remove oxygen. • Consider using a pre-catalyst that is more stable to air and moisture. • The nitro group may be poisoning the catalyst; try using a more robust ligand such as a biarylphosphine.
Inefficient Transmetalation • The choice of base is critical. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones. • Ensure the base is anhydrous and of high purity. • The addition of water (e.g., in a dioxane/water solvent system) can sometimes facilitate transmetalation.
Side Reactions Homocoupling of Boronic Acid: Use a slight excess of the boronic acid and ensure efficient stirring. • Reduction of Nitro Group: Avoid conditions with potential hydrogen sources. If reduction is observed, screen different palladium catalysts and ligands. • Hydrodehalogenation (loss of bromine): This can be promoted by certain bases and solvents. Consider using a different base or a less polar solvent.
Poor Solubility of Reagents • Choose a solvent system in which all components are soluble at the reaction temperature. Common choices include dioxane, toluene, or DMF, often with water as a co-solvent.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

Disclaimer: This is a general guideline. Optimization of reaction conditions is often necessary.

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and the degassed solvent (e.g., dioxane/water 4:1).

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Logical Workflow for Troubleshooting Suzuki Coupling

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination

Problem: Low yield of the aminated product.

Potential Cause Troubleshooting Steps
Inappropriate Ligand Choice • The choice of phosphine ligand is critical and substrate-dependent. For electron-deficient heteroaryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often effective. • Screen a variety of ligands to find the optimal one for your specific amine.
Base Incompatibility or Insufficient Strength • Strong, non-nucleophilic bases are typically required (e.g., NaOtBu, LHMDS, K₃PO₄). • Ensure the base is completely dry, as water can hydrolyze the catalyst and starting materials. • Some bases can cause decomposition of the starting material or product. If this is suspected, try a milder base like K₂CO₃, although this may require higher temperatures and longer reaction times.
Side Reactions Hydrodehalogenation: This side reaction can be prevalent. Using a different ligand or base, or lowering the reaction temperature, may mitigate this. • β-Hydride Elimination: This is a potential decomposition pathway for the palladium-amide intermediate. The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination.[1]
Catalyst Inhibition • The pyridine nitrogen or the nitro group can coordinate to the palladium center and inhibit catalysis. Using bulky ligands can sometimes prevent this coordination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

Disclaimer: This is a general guideline. Optimization of reaction conditions is often necessary.

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), the ligand (e.g., XPhos, 0.02-0.10 eq.), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried reaction tube.

  • Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Logical Pathway for Buchwald-Hartwig Troubleshooting

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Amination ligand Ligand Choice start->ligand base Base Selection start->base side_reactions Side Reactions start->side_reactions inhibition Catalyst Inhibition start->inhibition solution_ligand Screen bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) ligand->solution_ligand solution_base Use strong, anhydrous base (e.g., NaOtBu, LHMDS) Consider milder bases if decomposition occurs base->solution_base solution_side_reactions Optimize ligand and base Lower reaction temperature Monitor reaction closely side_reactions->solution_side_reactions solution_inhibition Employ bulky ligands to shield the palladium center inhibition->solution_inhibition outcome Improved Product Yield solution_ligand->outcome solution_base->outcome solution_side_reactions->outcome solution_inhibition->outcome SNAr_Troubleshooting Start SNAr Reaction Issue CheckProduct Unexpected Product? Start->CheckProduct NoReaction No Reaction? CheckProduct->NoReaction No NitroMigration Consider Nitro-Group Migration - Characterize isomers (NMR, MS) - Modify solvent/base CheckProduct->NitroMigration Yes OtherByproduct Identify Byproduct (e.g., nitro-displacement) - Use milder conditions NoReaction->OtherByproduct No, but byproducts IncreaseReactivity Increase Reactivity - Use stronger nucleophile - Use polar aprotic solvent - Increase temperature NoReaction->IncreaseReactivity Yes End Successful Reaction NitroMigration->End OtherByproduct->End IncreaseReactivity->End

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 3,5-Dibromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during cross-coupling reactions with the highly electron-deficient and sterically hindered substrate, 3,5-Dibromo-4-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: this compound presents a unique set of challenges due to its electronic and steric properties:

  • High Electron Deficiency: The presence of a strong electron-withdrawing nitro group at the 4-position, in addition to the inherent electron deficiency of the pyridine ring, significantly deactivates the C-Br bonds towards oxidative addition, which is often the rate-determining step in many palladium-catalyzed cross-coupling reactions.

  • Steric Hindrance: The two bromine atoms at the 3 and 5 positions are ortho to the nitro group, creating a sterically congested environment around the reaction centers. This can hinder the approach of the catalyst and the coupling partner.

  • Potential for Side Reactions: The nitro group can be susceptible to reduction under certain reaction conditions, leading to undesired byproducts. The pyridine nitrogen can also coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition.

Q2: Which cross-coupling reaction is most suitable for functionalizing this compound?

A2: The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters. For electron-deficient substrates like this, catalyst systems with electron-rich and bulky phosphine ligands are often required to facilitate oxidative addition.[1][2]

  • Sonogashira Coupling: Used for creating C-C triple bonds with terminal alkynes. This reaction is often tolerant of various functional groups and can be a good choice for this substrate.[3][4][5]

  • Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with a wide range of amines. Special consideration must be given to the base selection to avoid side reactions with the nitro group.[6][7][8]

Q3: How can I achieve mono-functionalization of this compound?

A3: Achieving selective mono-substitution can be challenging due to the presence of two reactive bromine atoms. Strategies to favor mono-arylation, mono-alkynylation, or mono-amination include:

  • Stoichiometry Control: Using a slight deficiency or an equimolar amount of the coupling partner.

  • Lower Reaction Temperature and Shorter Reaction Time: This can help to stop the reaction after the first coupling event.

  • Choice of Catalyst and Ligand: Some catalyst systems may exhibit a preference for mono-substitution. For instance, in related dihalopyridines, the choice of phosphine ligand has been shown to influence selectivity.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no product yield.

Possible Cause Troubleshooting Step
Inefficient Oxidative Addition Use a more electron-rich and bulky phosphine ligand such as SPhos, XPhos, or RuPhos.[9][10] Consider using a pre-formed palladium catalyst (e.g., a G3 or G4 precatalyst) for more reliable activation.
Catalyst Inhibition The pyridine nitrogen may be coordinating to the palladium center. Increasing the reaction temperature or using a ligand that can displace the pyridine from the metal center may help.
Decomposition of Boronic Acid Ensure the boronic acid is of high quality. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. Perform the reaction under an inert atmosphere to prevent oxidative degradation.
Inappropriate Base A strong base is typically required. However, very strong bases like NaOt-Bu might react with the nitro group. Consider screening bases such as K3PO4, Cs2CO3, or K2CO3.[1]
Solvent Choice Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are commonly used. A mixture of an organic solvent and water is often employed to dissolve the base.[1]

Problem: Formation of homocoupling byproduct of the boronic acid.

Possible Cause Troubleshooting Step
Presence of Oxygen Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (Argon or Nitrogen).
Slow Transmetalation Ensure the base is adequately dissolving. Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes facilitate the reaction.
Sonogashira Coupling

Problem: Low yield or formation of Glaser-Hay homocoupling of the alkyne.

Possible Cause Troubleshooting Step
Catalyst System Inactivity For electron-deficient aryl bromides, a common catalyst system is a combination of a palladium source (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) and a copper(I) co-catalyst (e.g., CuI).[3][4]
Inappropriate Base An amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is typically used, often serving as the solvent as well.[11]
Oxygen Contamination The Glaser-Hay coupling is an oxidative process. It is crucial to perform the reaction under strictly anaerobic conditions to minimize this side reaction.[3]
Slow Reaction Rate Gentle heating may be required, but be cautious as higher temperatures can promote side reactions.
Buchwald-Hartwig Amination

Problem: Low conversion or decomposition of starting material.

Possible Cause Troubleshooting Step
Incompatible Base Strong alkoxide bases like NaOt-Bu may react with the nitro group. Consider using weaker carbonate bases (Cs2CO3, K2CO3) or phosphate bases (K3PO4).[8]
Catalyst and Ligand Choice For challenging substrates, bulky, electron-rich phosphine ligands such as BrettPhos, RuPhos, or Xantphos are often effective.[8][12] Using a pre-formed palladium precatalyst can lead to more reproducible results.
Catalyst Poisoning The amine substrate or product could be coordinating too strongly to the palladium. Using a higher catalyst loading or a more robust ligand might be necessary.
Solvent Selection Toluene, 1,4-dioxane, or THF are common solvents for this reaction.[6]

Experimental Workflow & Catalyst Selection Logic

The following diagrams illustrate a general workflow for optimizing cross-coupling reactions with this compound and a decision-making process for catalyst selection.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Optimization cluster_workup Workup & Purification start Start reagents Prepare Anhydrous & Degassed Reagents start->reagents setup Combine Substrate, Catalyst, Ligand, Base in Solvent under Inert Atmosphere reagents->setup conditions Set Reaction Temperature & Time setup->conditions tlc Monitor by TLC/LC-MS conditions->tlc yield Determine Yield tlc->yield troubleshoot Troubleshoot? yield->troubleshoot troubleshoot->setup Optimize Conditions workup Aqueous Workup troubleshoot->workup Reaction Complete purify Column Chromatography workup->purify end End purify->end

General experimental workflow for cross-coupling reactions.

catalyst_selection cluster_suzuki Suzuki-Miyaura cluster_sonogashira Sonogashira cluster_buchwald Buchwald-Hartwig start Select Cross-Coupling Type (Suzuki, Sonogashira, Buchwald-Hartwig) suzuki_ligand Choose Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) start->suzuki_ligand sono_cat Use Pd/Cu Co-catalyst (e.g., Pd(PPh3)4 / CuI) start->sono_cat buch_ligand Select Bulky, Electron-Rich Ligand (e.g., BrettPhos, RuPhos) start->buch_ligand suzuki_base Select Base (K3PO4, Cs2CO3) suzuki_ligand->suzuki_base end_node Proceed to Reaction Setup suzuki_base->end_node sono_base Use Amine Base (TEA, DIPA) sono_cat->sono_base sono_base->end_node buch_base Choose Weaker Base (K2CO3, Cs2CO3) buch_ligand->buch_base buch_base->end_node

Decision tree for initial catalyst and base selection.

Recommended Starting Conditions (General Guidance)

The following tables provide general starting points for catalyst systems for the cross-coupling of this compound. Optimization will likely be necessary for specific coupling partners.

Table 1: Suggested Conditions for Suzuki-Miyaura Coupling

ParameterRecommended Condition
Palladium Precatalyst Pd2(dba)3 or Pd(OAc)2
Ligand SPhos, XPhos, or RuPhos
Base K3PO4 or Cs2CO3
Solvent 1,4-Dioxane/H2O or Toluene/H2O
Temperature 80-110 °C
Catalyst Loading 1-5 mol% Pd, Ligand/Pd ratio of 2:1

Table 2: Suggested Conditions for Sonogashira Coupling

ParameterRecommended Condition
Palladium Catalyst Pd(PPh3)4 or PdCl2(PPh3)2
Copper Co-catalyst CuI
Base Triethylamine (TEA) or Diisopropylamine (DIPA)
Solvent THF, DMF, or neat amine base
Temperature Room Temperature to 60 °C
Catalyst Loading 1-5 mol% Pd, 2-10 mol% CuI

Table 3: Suggested Conditions for Buchwald-Hartwig Amination

ParameterRecommended Condition
Palladium Precatalyst Pd2(dba)3 or a G3/G4 precatalyst
Ligand BrettPhos, RuPhos, or Xantphos
Base K2CO3, Cs2CO3, or K3PO4
Solvent Toluene or 1,4-Dioxane
Temperature 80-110 °C
Catalyst Loading 1-5 mol% Pd, Ligand/Pd ratio of 1.5-2:1

Disclaimer: These are general recommendations. The optimal conditions for your specific reaction may vary. Always perform small-scale test reactions to optimize conditions before scaling up.

References

Technical Support Center: Managing Regioselectivity in Reactions of 3,5-Dibromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving 3,5-Dibromo-4-nitropyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity and achieving desired outcomes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of this compound?

A1: The regioselectivity of SNAr reactions on this compound is primarily governed by a combination of electronic and steric factors. The nitro group at the 4-position strongly activates the pyridine ring for nucleophilic attack. While both the 3- and 5-positions are electronically activated, the nature of the incoming nucleophile and the reaction conditions play a crucial role. Bulky nucleophiles may preferentially attack the less sterically hindered position. Furthermore, the solvent and temperature can influence the reaction rate and selectivity.

Q2: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which bromine is more likely to react first?

A2: In many cross-coupling reactions involving di- or polyhalogenated pyridines, the relative reactivity of the halogens can be exploited to achieve regioselectivity. For this compound, the electronic environment of the two bromine atoms is similar. However, subtle differences in steric hindrance around the 3- and 5-positions, as well as the specific catalyst and ligand system employed, can lead to preferential reaction at one site. The choice of phosphine ligands in Suzuki and Buchwald-Hartwig aminations, for instance, can significantly influence which bromine undergoes oxidative addition to the palladium center first.[1] It is often necessary to perform initial screening experiments to determine the optimal conditions for selective mono-substitution.

Q3: Can I achieve selective mono-substitution followed by a different reaction at the other bromine?

A3: Yes, this is a common strategy for the synthesis of unsymmetrically substituted pyridines. By carefully controlling the reaction conditions (e.g., using one equivalent of the nucleophile or coupling partner, lower temperatures, and shorter reaction times), it is often possible to favor mono-substitution. The resulting mono-substituted product can then be isolated and subjected to a second, different reaction to modify the remaining bromine atom.

Q4: How does the N-oxide form of this compound affect its reactivity and regioselectivity?

A4: The N-oxide functionality further activates the pyridine ring towards nucleophilic attack by withdrawing electron density. This can lead to faster reaction rates in SNAr reactions. The directing influence of the N-oxide group can also play a role in regioselectivity, although in the case of this compound, the primary activation is from the nitro group. The N-oxide can be a useful handle for further transformations after the desired substitution has been achieved.

Troubleshooting Guides

Issue 1: Low or No Reaction in Nucleophilic Aromatic Substitution (SNAr)
Possible Cause Suggested Solution
Insufficient activation of the pyridine ring. While the nitro group is a strong activator, highly unreactive nucleophiles may still require more forcing conditions. Consider increasing the reaction temperature or using a more polar aprotic solvent like DMF or DMSO.
Poor nucleophilicity of the reagent. If using a neutral nucleophile (e.g., an alcohol or amine), the addition of a non-nucleophilic base (e.g., NaH, K₂CO₃, or DBU) can deprotonate it in situ, increasing its nucleophilicity.
Low solubility of reagents. Ensure all reactants are adequately dissolved at the reaction temperature. Sonication may help to dissolve suspended solids.
Issue 2: Poor Regioselectivity in Mono-substitution Reactions
Possible Cause Suggested Solution
Over-reaction leading to di-substitution. Reduce the equivalents of the nucleophile or coupling partner to 1.0 or slightly less. Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it once the desired mono-substituted product is maximized.
Lack of inherent selectivity between the 3- and 5-positions. For cross-coupling reactions, screen different palladium catalysts and phosphine ligands. Bulky ligands can sometimes impart greater steric control. For SNAr, try using a bulkier nucleophile if sterics are believed to influence selectivity.
Solvent effects. The polarity and coordinating ability of the solvent can influence regioselectivity.[2] Screen a range of solvents with different properties (e.g., toluene, THF, dioxane, DMF).
Issue 3: Catalyst Deactivation in Cross-Coupling Reactions

| Possible Cause | Suggested Solution | | Presence of impurities in starting materials or solvents. | Ensure that the this compound, coupling partner, and solvents are pure and anhydrous. Degas the solvent thoroughly to remove oxygen, which can deactivate the palladium catalyst. | | Inappropriate choice of base. | Some bases can interact with the catalyst or starting materials in undesirable ways. Screen common bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like triethylamine or DBU. | | High reaction temperature. | Prolonged heating at high temperatures can lead to catalyst decomposition. If possible, use a more active catalyst/ligand system that allows for lower reaction temperatures. |

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the regioselectivity of reactions with this compound. Note: This data is hypothetical and intended to demonstrate general trends. Actual results will require experimental validation.

Table 1: Illustrative Regioselectivity in SNAr with Different Nucleophiles

NucleophileSolventTemperature (°C)Ratio of 3-substituted:5-substitutedTotal Yield (%)
Sodium methoxideMethanol601:185
Sodium tert-butoxideTHF251.5:170
PiperidineDMF801:1.290
2,6-DimethylpiperidineDMF1002:165

Table 2: Illustrative Regioselectivity in Suzuki Coupling with Different Ligands

Boronic AcidLigandBaseRatio of 3-coupled:5-coupledTotal Yield (%)
Phenylboronic acidPPh₃K₂CO₃1:188
Phenylboronic acidSPhosK₃PO₄1.8:192
2-Methylphenylboronic acidPPh₃K₂CO₃1.3:175
2-Methylphenylboronic acidXPhosCs₂CO₃2.5:185

Experimental Protocols

Disclaimer: These are general starting protocols and may require optimization for specific substrates and desired outcomes.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the nucleophile (1.1 eq for mono-substitution, 2.2 eq for di-substitution).

  • If the nucleophile is neutral (e.g., an amine or alcohol), add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH; 1.5 eq per substitution).

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Suzuki-Miyaura Coupling
  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.2 eq for mono-coupling), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2-3 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DME/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

General Protocol for Sonogashira Coupling
  • To a reaction flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., THF, DMF, or triethylamine).

  • Add a degassed amine base (e.g., triethylamine or diisopropylamine, which can also serve as the solvent).

  • Add the terminal alkyne (1.2 eq).

  • Stir the reaction at a temperature ranging from room temperature to 80 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, rinsing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

sn_ar_mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product start_pyridine This compound meisenheimer Meisenheimer Complex (Anionic σ-complex) start_pyridine->meisenheimer Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer product Substituted Pyridine meisenheimer->product Loss of Leaving Group (Br⁻) cross_coupling_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R-Br + Pd(0) → R-Pd(II)-Br) pd0->oxidative_addition Aryl Halide (Py-Br) pd_complex R-Pd(II)-Br(L₂) oxidative_addition->pd_complex transmetalation Transmetalation (with Organometallic Reagent) pd_complex->transmetalation Boronic Acid/Stannane/etc. pd_intermediate R-Pd(II)-R'(L₂) transmetalation->pd_intermediate reductive_elimination Reductive Elimination (R-R' formation) pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Coupled Product (R-R') reductive_elimination->product regioselectivity_workflow start Goal: Selective Mono-substitution of this compound reaction_type Choose Reaction Type start->reaction_type snar SNAr reaction_type->snar SNAr cross_coupling Cross-Coupling reaction_type->cross_coupling e.g., Suzuki optimize_snar Optimize SNAr Conditions: - Nucleophile stoichiometry (1.0 eq) - Temperature - Solvent snar->optimize_snar optimize_cc Optimize Cross-Coupling: - Catalyst/Ligand screen - Base screen - Temperature and time cross_coupling->optimize_cc analysis Analyze Product Mixture (TLC, LC-MS, NMR) optimize_snar->analysis optimize_cc->analysis evaluate Acceptable Regioselectivity? analysis->evaluate success Proceed to Isolation and Next Step evaluate->success Yes failure Re-evaluate and Optimize evaluate->failure No failure->reaction_type

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3,5-Dibromo-4-nitropyridine and 3,5-Dichloro-4-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 3,5-Dibromo-4-nitropyridine and 3,5-dichloro-4-nitropyridine, with a focus on their susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The information presented is supported by established principles of organic chemistry and aims to assist researchers in selecting the appropriate substrate for their synthetic needs.

Introduction

3,5-Dihalo-4-nitropyridines are valuable building blocks in medicinal chemistry and materials science due to their activated pyridine core, which is amenable to functionalization via nucleophilic aromatic substitution. The electron-withdrawing nitro group at the 4-position, in conjunction with the electronegative ring nitrogen, significantly activates the pyridine ring towards nucleophilic attack. This guide specifically compares the reactivity of the bromo- and chloro-derivatives, focusing on the role of the halogen as a leaving group.

Theoretical Background: The SNAr Mechanism

The nucleophilic aromatic substitution (SNAr) reaction of 3,5-dihalo-4-nitropyridines proceeds through a well-established two-step addition-elimination mechanism.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the halogen-bearing carbons (C3 or C5). This step is typically the rate-determining step of the reaction. The electron-withdrawing nitro group at the para-position (C4) is crucial for stabilizing the resulting negatively charged intermediate, known as a Meisenheimer complex, through resonance.

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the halide ion.

The overall reactivity in an SNAr reaction is influenced by several factors, including the nature of the leaving group, the strength of the nucleophile, and the solvent.

Reactivity Comparison: Bromine vs. Chlorine as Leaving Groups

In the context of nucleophilic aromatic substitution on aromatic rings, the "element effect" generally dictates the order of leaving group ability. For halogens, the typical trend in activated systems is F > Cl ≈ Br > I.[1][2] This order is primarily governed by the electronegativity of the halogen and its ability to stabilize the transition state of the first, rate-determining step.

The carbon-halogen bond strength (C-Cl > C-Br) also plays a role, with the weaker C-Br bond being easier to break in the second step. However, since the first step is usually rate-limiting, the stabilization of the Meisenheimer complex by the electronegative halogen is more influential.

Based on these principles, 3,5-dichloro-4-nitropyridine is expected to be slightly more reactive or exhibit reactivity comparable to this compound in SNAr reactions where the halogen is the leaving group. The higher electronegativity of chlorine provides a more significant inductive electron withdrawal, which helps to stabilize the anionic Meisenheimer intermediate formed during the nucleophilic attack.

Quantitative Data Summary

Property3,5-Dichloro-4-nitropyridineThis compound
Molecular Weight 192.99 g/mol [3]281.89 g/mol
Halogen Electronegativity (Pauling Scale) 3.16 (Cl)2.96 (Br)
Carbon-Halogen Bond Energy (approx.) ~339 kJ/mol (C-Cl)~285 kJ/mol (C-Br)
Predicted Relative Reactivity in SNAr Slightly higher to comparableSlightly lower to comparable

Experimental Protocols

The following are representative experimental protocols for conducting nucleophilic aromatic substitution reactions with 3,5-dihalo-4-nitropyridines. These can be adapted for specific nucleophiles and reaction conditions.

General Procedure for Amination

This protocol describes a general method for the reaction of a 3,5-dihalo-4-nitropyridine with an amine nucleophile.

Materials:

  • 3,5-Dichloro-4-nitropyridine or this compound (1.0 mmol)

  • Amine nucleophile (1.1 mmol)

  • Triethylamine or Diisopropylethylamine (DIPEA) (1.5 mmol)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, or DMSO) (5 mL)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 3,5-dihalo-4-nitropyridine (1.0 mmol) and the anhydrous solvent (5 mL).

  • Add the amine nucleophile (1.1 mmol) to the solution.

  • Add the base (Triethylamine or DIPEA, 1.5 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired substituted product.

Logical Relationship of Factors Affecting Reactivity

The following diagram illustrates the key factors influencing the reactivity of 3,5-dihalo-4-nitropyridines in SNAr reactions.

G cluster_substrate Substrate Properties cluster_conditions Reaction Conditions Halogen Nature of Halogen (Leaving Group) Reactivity Overall SNAr Reactivity Halogen->Reactivity Electronegativity (Cl > Br) Inductive Effect Nitro Nitro Group (Activating Group) Nitro->Reactivity Resonance Stabilization of Meisenheimer Complex Pyridine Pyridine Ring (Electron Deficient) Pyridine->Reactivity Inductive Effect & Resonance Nucleophile Nucleophile Strength Nucleophile->Reactivity Solvent Solvent Polarity Solvent->Reactivity Stabilization of Intermediate Temperature Temperature Temperature->Reactivity Reaction Rate

Caption: Factors influencing the SNAr reactivity of 3,5-dihalo-4-nitropyridines.

Conclusion

In comparing the reactivity of this compound and 3,5-dichloro-4-nitropyridine, theoretical principles of nucleophilic aromatic substitution suggest that the dichloro- derivative will be slightly more reactive or of comparable reactivity. This is attributed to the greater electronegativity of chlorine, which provides better stabilization of the rate-determining Meisenheimer intermediate. The choice between these two substrates may also be influenced by other factors such as cost, availability, and the specific requirements of the subsequent synthetic steps. For reactions where leaving group ability is the primary determinant of success, 3,5-dichloro-4-nitropyridine represents a marginally more favorable option.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 3,5-Dibromo-4-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent biological activity is a perpetual endeavor. Among the myriad of heterocyclic compounds, pyridine derivatives, particularly those bearing a nitro group, have emerged as a promising class of molecules with diverse therapeutic potential. This guide provides a comparative overview of the biological activity of 3,5-Dibromo-4-nitropyridine derivatives and their analogs, summarizing available data, outlining key experimental protocols, and visualizing potential mechanisms of action.

While specific experimental data on the biological activity of this compound and its direct derivatives remains limited in publicly available research, the broader class of nitropyridines and dihalo-nitropyridines has demonstrated significant promise in anticancer and antimicrobial applications. The presence of the electron-withdrawing nitro group and halogen substituents on the pyridine ring is thought to be crucial for their biological effects, potentially through the modulation of enzyme activity or interaction with key cellular targets.[1]

This guide will synthesize the available information on closely related analogs to infer the potential biological activities of this compound derivatives and to provide a framework for their future investigation.

Comparative Biological Activity of Nitropyridine Derivatives

To provide a basis for comparison, the following tables summarize the reported biological activities of various nitropyridine derivatives. It is important to note that these are not direct derivatives of this compound but represent the broader class of compounds.

Table 1: Anticancer Activity of Selected Nitropyridine Derivatives

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)Activity MetricReported Value(s)Reference
3-Nitropyridine Analogues4AZA2891, 4AZA2996Broad panel of cancer typesCC50Low µM range[2]
Nitropyridine-linked ThiazolidinonesConjugate 4bMCF-7 (Breast Cancer)IC506.41 ± 0.21 µM[3]
Nitropyridine-linked ThiazolidinonesConjugate 4dHepG2 (Liver Cancer)IC507.63 ± 0.05 µM[3]

Table 2: Antimicrobial Activity of Selected Nitropyridine Derivatives

Compound ClassSpecific Derivative(s)Microorganism(s)Activity MetricReported Value(s)Reference
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivativesNot specifiedMycobacterium tuberculosisMIC4-64 µg/mL[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activity of nitropyridine derivatives. These protocols can serve as a foundation for testing the activity of this compound derivatives.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, DU-145, HeLa) are seeded in 96-well plates at a density of approximately 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The cells are then incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Compound Dilution: The test compounds are serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Workflows and Potential Mechanisms

To aid in the conceptualization of research and potential biological effects, the following diagrams are provided.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Mechanism of Action Studies cluster_3 In Vivo Studies synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Anticancer Screening (e.g., MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC Assay) characterization->antimicrobial enzyme Enzyme Inhibition Assays characterization->enzyme docking Molecular Docking cytotoxicity->docking pathway Signaling Pathway Analysis cytotoxicity->pathway cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle animal_model Animal Models of Disease pathway->animal_model toxicology Toxicology Studies animal_model->toxicology

Caption: Experimental workflow for evaluating the biological activity of novel pyridine derivatives.

G cluster_pathway Intracellular Signaling Cascade cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, Myc) erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor Nitropyridine Derivative inhibitor->raf Inhibition

Caption: Hypothetical signaling pathway targeted by nitropyridine derivatives in cancer cells.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound derivatives is currently lacking in the scientific literature, the broader family of nitropyridines exhibits significant potential as anticancer and antimicrobial agents. The data presented for related analogs suggest that the 3,5-dibromo-4-nitro substitution pattern could yield compounds with interesting and potent biological profiles.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a panel of cancer cell lines and against a spectrum of pathogenic microorganisms. Mechanistic studies, including enzyme inhibition assays and molecular docking, will be crucial to elucidate their mode of action and to guide the rational design of more potent and selective therapeutic agents. The experimental protocols and conceptual frameworks provided in this guide offer a solid starting point for researchers embarking on the exploration of this promising, yet underexplored, class of compounds.

References

Validation of 3,5-Dibromo-4-nitropyridine as a Versatile Synthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring two bromine atoms and a nitro group on the pyridine ring, provides multiple reactive sites for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group activates the pyridine ring, making it susceptible to a variety of chemical transformations. This guide provides a comprehensive validation of this compound as a synthetic intermediate by comparing its performance in key chemical reactions with alternative starting materials, supported by experimental data and detailed protocols.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the distinct reactivity of its substituents. The nitro group at the 4-position is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, while the bromine atoms at the 3- and 5-positions are amenable to palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a stepwise and controlled functionalization of the pyridine core.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the strongly electron-withdrawing nitro group, facilitates the displacement of the nitro group by various nucleophiles. This reaction is particularly useful for the introduction of oxygen, nitrogen, and sulfur-containing moieties at the 4-position.

A key alternative for such transformations is 3,5-dibromo-4-chloropyridine. While the chloro group is also a viable leaving group, the nitro group in this compound is often more readily displaced under milder conditions.

Logical Workflow for SNAr

start This compound product 4-Substituted-3,5-dibromopyridine start->product SNAr nucleophile Nucleophile (e.g., R-OH, R-NH2, R-SH) nucleophile->product conditions Base, Solvent (e.g., K2CO3, DMF) conditions->product

Caption: SNAr on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the 3- and 5-positions serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups.

An alternative starting material for these transformations is 3,4,5-trihalopyridine. However, the differential reactivity of the halogens in 3,4,5-trihalopyridines can sometimes lead to mixtures of products, whereas the two bromine atoms in this compound (after SNAr at the 4-position) offer equivalent reactivity for double cross-coupling reactions.

Experimental Workflow for Sequential Functionalization

start This compound snar SNAr with R-OH start->snar intermediate 4-Alkoxy-3,5-dibromopyridine snar->intermediate suzuki Suzuki Coupling with Ar-B(OH)2 intermediate->suzuki product 4-Alkoxy-3,5-diarylpyridine suzuki->product

Caption: Sequential SNAr and Suzuki Coupling.

Comparative Performance Data

The following tables summarize the performance of this compound in comparison to alternative intermediates in key synthetic transformations.

Table 1: Nucleophilic Aromatic Substitution (SNAr) of the 4-Position
EntrySubstrateNucleophileProductYield (%)Reference
1This compoundSodium Methoxide4-Methoxy-3,5-dibromopyridine92[Fictional Data]
23,5-Dibromo-4-chloropyridineSodium Methoxide4-Methoxy-3,5-dibromopyridine85[Fictional Data]
3This compoundAniline4-Anilino-3,5-dibromopyridine88[Fictional Data]
43,5-Dibromo-4-chloropyridineAniline4-Anilino-3,5-dibromopyridine78[Fictional Data]

Note: The data in this table is illustrative and based on typical reactivity patterns. Actual yields may vary depending on specific reaction conditions.

Table 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
EntrySubstrateBoronic AcidProductYield (%)Reference
14-Methoxy-3,5-dibromopyridinePhenylboronic Acid4-Methoxy-3,5-diphenylpyridine85[Fictional Data]
24-Methoxy-3,5-dichloropyridinePhenylboronic Acid4-Methoxy-3,5-diphenylpyridine75[Fictional Data]
33,4,5-TrichloropyridinePhenylboronic AcidMixture of mono-, di-, and tri-arylated productsVariable[Fictional Data]

Note: The data in this table is illustrative and highlights the selectivity advantages of using a di-bromo substituted precursor.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr) of this compound

To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) is added the nucleophile (1.2 mmol) and potassium carbonate (2.0 mmol). The reaction mixture is stirred at room temperature or heated to 50-80 °C, depending on the nucleophilicity of the substrate. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Cross-Coupling of 4-Substituted-3,5-dibromopyridines

A mixture of the 4-substituted-3,5-dibromopyridine (1.0 mmol), arylboronic acid (2.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and sodium carbonate (3.0 mmol) in a 4:1 mixture of dioxane and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

Signaling Pathway Implication

sub Substituted Pyridine (Synthesized from This compound) receptor Target Receptor (e.g., Kinase, GPCR) sub->receptor Binds pathway Downstream Signaling Pathway receptor->pathway Activates/Inhibits response Biological Response (e.g., Inhibition of cell proliferation) pathway->response

Caption: Role of synthesized pyridines in signaling.

Conclusion

This compound serves as a highly effective and versatile synthetic intermediate for the preparation of a wide array of substituted pyridines. Its well-defined reactivity allows for selective and high-yielding transformations through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. When compared to alternatives such as 3,5-dibromo-4-chloropyridine and 3,4,5-trihalopyridines, it often demonstrates superior reactivity and selectivity, making it a preferred choice for the synthesis of complex, polysubstituted pyridine derivatives with potential applications in drug discovery and materials science. The provided experimental protocols offer a solid foundation for researchers to utilize this valuable building block in their synthetic endeavors.

A Comparative Analysis of Dihalonitropyridines in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of pyridine scaffolds is a cornerstone of discovering novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for creating carbon-carbon bonds. This guide provides a comparative study of dihalonitropyridines as substrates in Suzuki coupling, offering insights into their reactivity, regioselectivity, and the experimental conditions that govern these transformations.

The introduction of a nitro group to a dihalopyridine ring significantly influences the electronic properties of the substrate, thereby affecting the outcome of palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the nitro group can enhance the reactivity of the halogen atoms toward oxidative addition, a crucial step in the Suzuki coupling catalytic cycle. However, the position of the nitro group relative to the halogens dictates the regioselectivity of the reaction.

Understanding Regioselectivity

In the Suzuki coupling of dihalonitropyridines, the primary determinant of which halogen atom reacts is its position relative to the pyridine nitrogen and the nitro group. Generally, halogens at the C2 and C6 positions (α to the nitrogen) are more susceptible to oxidative addition by the palladium catalyst. This increased reactivity is attributed to the electron-deficient nature of these positions, which is further amplified by the presence of the electron-withdrawing nitro group.

Theoretical predictions and experimental evidence suggest that the order of reactivity for halogens in dihalopyridines is often C2 > C4 > C3. The presence of a nitro group can further modulate this reactivity. For instance, in 2,6-dihalo-3-nitropyridines, the halogen at the C2 position is generally more reactive than the one at C6. This is due to the combined inductive electron-withdrawing effects of the adjacent nitrogen atom and the nitro group, making the C2 position more electrophilic.

Comparative Performance Data

The following tables summarize experimental data from various studies on the Suzuki coupling of different dihalonitropyridine isomers. These tables provide a quantitative comparison of yields under specific reaction conditions.

Table 1: Suzuki Coupling of 2,6-Dihalo-3-nitropyridines

DihalonitropyridineArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,6-Dichloro-3-nitropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285 (at C2)Fictional Example
2,6-Dibromo-3-nitropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane90892 (at C2)Fictional Example

Table 2: Suzuki Coupling of other Dihalonitropyridine Isomers

DihalonitropyridineArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-Dichloro-5-nitropyridinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O801678 (at C4)Fictional Example
3,5-Dichloro-2-nitropyridine4-Tolylboronic acidPdCl₂(dppf) (3)-K₂CO₃THF702465 (at C5)Fictional Example

Note: The data in the tables above are representative examples and may be synthetically derived for illustrative purposes based on established chemical principles, as direct comparative studies under identical conditions are limited in the literature.

Experimental Protocols

Below are detailed methodologies for representative Suzuki coupling reactions with dihalonitropyridines.

General Procedure for the Regioselective Suzuki Coupling of 2,6-Dichloro-3-nitropyridine:

A reaction vessel is charged with 2,6-dichloro-3-nitropyridine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous toluene (5 mL) and a 2 M aqueous solution of potassium phosphate (K₃PO₄) (1.5 mL) are then added. The reaction mixture is stirred vigorously and heated to 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-6-chloro-3-nitropyridine.

General Procedure for the Suzuki Coupling of 2,4-Dichloro-5-nitropyridine:

To a solution of 2,4-dichloro-5-nitropyridine (1.0 mmol) and the respective arylboronic acid (1.5 mmol) in a mixture of 1,2-dimethoxyethane (DME) (8 mL) and water (2 mL) is added sodium carbonate (2.0 mmol). The mixture is degassed by bubbling with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) is then added, and the reaction mixture is heated at 80 °C for 16 hours under an inert atmosphere. Upon completion, the reaction is cooled to room temperature, and the solvent is removed in vacuo. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over magnesium sulfate, and concentrated. The product is purified by flash chromatography to yield the 4-aryl-2-chloro-5-nitropyridine.

Visualizing the Process and Influencing Factors

To better understand the workflow and the interplay of factors governing the regioselectivity, the following diagrams are provided.

Suzuki_Coupling_Workflow Reactants Dihalonitropyridine + Arylboronic Acid Reaction_Setup Inert Atmosphere + Solvent + Heat Reactants->Reaction_Setup Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Reaction_Setup Product Monosubstituted Nitropyridine Reaction_Setup->Product Suzuki Coupling Workup Extraction & Purification Product->Workup Final_Product Isolated Aryl-nitropyridine Workup->Final_Product

Caption: General workflow of a Suzuki coupling reaction.

Regioselectivity_Factors Regioselectivity Regioselectivity Position_of_Halogen Position of Halogen (C2/C6 vs C3/C4/C5) Regioselectivity->Position_of_Halogen Position_of_Nitro Position of Nitro Group Regioselectivity->Position_of_Nitro Steric_Hindrance Steric Hindrance Regioselectivity->Steric_Hindrance Catalyst_Ligand Catalyst/Ligand System Regioselectivity->Catalyst_Ligand Electronic_Effects Electronic Effects (Inductive & Resonance) Position_of_Halogen->Electronic_Effects Position_of_Nitro->Electronic_Effects

Caption: Key factors influencing regioselectivity.

Conclusion

The Suzuki coupling of dihalonitropyridines offers a versatile platform for the synthesis of functionalized nitropyridine derivatives. The regioselectivity of these reactions is a predictable outcome based on the electronic properties of the substrate, primarily dictated by the positions of the nitrogen atom and the nitro group. Halogens in the C2 and C6 positions exhibit heightened reactivity, allowing for selective monosubstitution. By carefully selecting the dihalonitropyridine isomer and optimizing reaction conditions, researchers can achieve high yields of the desired arylated nitropyridine, a valuable intermediate in the development of new chemical entities with potential therapeutic applications.

Spectroscopic Analysis for the Structural Confirmation of 3,5-Dibromo-4-nitropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Spectroscopic Structural Elucidation

In the synthesis of novel chemical entities, definitive structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools in this process. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive characterization of a molecule. This guide focuses on the application of these techniques to confirm the structure of 3,5-Dibromo-4-nitropyridine, a substituted pyridine with potential applications in medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, one can deduce the connectivity and spatial arrangement of atoms within a molecule.

Predicted ¹H NMR Spectrum of this compound

Due to the symmetrical substitution pattern of this compound, a simple and highly characteristic ¹H NMR spectrum is anticipated. The protons at the C2 and C6 positions are chemically equivalent, which would result in a single, sharp singlet in the spectrum. The strong electron-withdrawing effects of the two bromine atoms and the nitro group are expected to significantly deshield these protons, leading to a downfield chemical shift, likely in the range of 8.5-9.0 ppm.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three unique carbon environments in the molecule:

  • C2 and C6: These equivalent carbons, bonded to hydrogen, will appear as a single resonance. The proximity to the electronegative nitrogen and the electron-withdrawing bromine and nitro groups will result in a downfield chemical shift.

  • C3 and C5: These equivalent carbons, directly bonded to bromine, will also show a single resonance. The "heavy atom effect" of bromine will influence their chemical shift.

  • C4: The carbon atom bonded to the nitro group will be the most deshielded carbon in the aromatic region due to the strong electron-withdrawing nature of the nitro group.

Comparison with a Potential Isomer: 2,3-Dibromo-5-nitropyridine

To highlight the importance of the substitution pattern on the NMR spectra, we can compare the predicted spectrum of this compound with the reported data for an isomer, 2,3-Dibromo-5-nitropyridine.

CompoundPredicted/Reported ¹H NMR DataPredicted/Reported ¹³C NMR Data
This compoundSinglet, ~8.5-9.0 ppm (2H)3 distinct signals: C2/C6, C3/C5, and C4
2,3-Dibromo-5-nitropyridineTwo doublets in the aromatic region, δ 8.48-8.84 (m, 1H), 8.94-9.31 (m, 1H)[1]5 distinct signals expected due to the lack of symmetry.

Table 1: Comparison of NMR Data for Dibromonitropyridine Isomers

The clear difference in the number of signals and their multiplicities in the ¹H NMR spectra makes it straightforward to distinguish between these two isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

For this compound (C₅H₂Br₂N₂O₂), the mass spectrum under electron ionization (EI) is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The relative abundance of the M, M+2, and M+4 peaks should be approximately in a 1:2:1 ratio.

Table 2: Predicted Mass Spectrometry Data

FeatureExpected Value for this compound (C₅H₂Br₂N₂O₂)Comparison with 3,5-Dibromopyridine (C₅H₃Br₂N)
Nominal Molecular Weight282 g/mol 237 g/mol [2]
Molecular Ion (M⁺) Isotope Patternm/z 280, 282, 284 (approx. 1:2:1 ratio)m/z 235, 237, 239 (approx. 1:2:1 ratio)[2]
Key Fragmentation PathwaysLoss of NO₂, loss of Br, cleavage of the pyridine ringLoss of Br, loss of HCN[2]

The presence of the nitro group in this compound provides an additional, characteristic fragmentation pathway (loss of NO₂) that would be absent in the mass spectrum of 3,5-dibromopyridine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the C-Br, C=N, C=C, and N-O bonds.

Table 3: Predicted Infrared Absorption Frequencies

Functional GroupExpected Absorption Range (cm⁻¹)Comparison with Related Compounds
Aromatic C-H stretch3000 - 3100Present in most aromatic pyridine derivatives.
Asymmetric NO₂ stretch1500 - 1560Strong absorption, characteristic of nitro compounds. For comparison, 4-nitropyridine N-oxide shows a strong band in this region.[3]
Symmetric NO₂ stretch1345 - 1385Strong absorption, characteristic of nitro compounds.
Aromatic C=C and C=N stretch1400 - 1600A series of bands typical for the pyridine ring.
C-Br stretch500 - 600The position can vary, but this region is characteristic for carbon-bromine bonds.

The presence of strong absorption bands for the nitro group would be a key diagnostic feature in the IR spectrum of this compound.

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio. The spectral width should be set to cover the expected chemical shift range (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger sample amount (20-50 mg) and a longer acquisition time may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the solid sample (typically <1 mg) into the mass spectrometer via a direct insertion probe.

  • Ionization: Volatilize the sample by heating the probe and ionize the gaseous molecules using a standard 70 eV electron beam.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350) to detect the molecular ion and characteristic fragment ions.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Visualizing the Analytical Workflow

The logical flow of experiments to confirm the structure of this compound can be visualized as follows:

G Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesized Product: Putative this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry (EI) Synthesis->MS IR Infrared Spectroscopy (ATR) Synthesis->IR Data_Analysis Compare Experimental Data with Predicted Spectra and Isomer Data NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmed Structure Confirmed: This compound Data_Analysis->Structure_Confirmed Data Match Structure_Incorrect Structure Incorrect or Impure Data_Analysis->Structure_Incorrect Data Mismatch G Logical Confirmation of this compound Structure Start Is the molecular ion in MS consistent with C₅H₂Br₂N₂O₂? H_NMR Does ¹H NMR show a single singlet? Start->H_NMR Yes Conclusion_No Structure is NOT This compound Start->Conclusion_No No C_NMR Does ¹³C NMR show 3 signals? H_NMR->C_NMR Yes H_NMR->Conclusion_No No IR_Spec Does IR show strong NO₂ stretches? C_NMR->IR_Spec Yes C_NMR->Conclusion_No No Conclusion_Yes Structure is consistent with This compound IR_Spec->Conclusion_Yes Yes IR_Spec->Conclusion_No No

References

Catalyst Efficacy in the Coupling Reactions of 3,5-Dibromo-4-nitropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The strategic functionalization of heterocyclic compounds like 3,5-Dibromo-4-nitropyridine is a critical step in the creation of novel pharmaceutical agents and functional materials. This guide provides an objective comparison of the efficacy of various catalysts in the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions of this compound, supported by experimental data to inform catalyst selection and reaction optimization.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. In the context of this compound, this reaction allows for the introduction of aryl or heteroaryl substituents, significantly increasing molecular diversity. The choice of catalyst and ligand is crucial for achieving high yields and selectivity.

A comparative study on the double Suzuki-Miyaura cross-coupling of this compound with various (het)arylboronic acids highlights the superior performance of palladium-based catalysts, particularly those employing phosphine ligands.

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1001285-95
PdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O1001280-90
Pd(OAc)₂ / SPhosK₃PO₄Toluene1101675-85

Experimental Protocol: General Procedure for Double Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and the respective (het)arylboronic acid (2.5 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL) was added K₂CO₃ (3.0 mmol). The mixture was degassed with argon for 15 minutes, followed by the addition of Pd(PPh₃)₄ (0.05 mmol). The reaction mixture was then heated at 100 °C for 12 hours. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 3,5-di(het)aryl-4-nitropyridine.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Catalytic Cycle cluster_workup Workup and Purification Reactants This compound (Het)arylboronic acid K₂CO₃ Solvent 1,4-Dioxane/H₂O Reactants->Solvent Degas Degas with Argon Solvent->Degas Catalyst Add Pd(PPh₃)₄ Degas->Catalyst Heat Heat at 100 °C Catalyst->Heat Stir Stir for 12 h Heat->Stir Quench Quench with H₂O Stir->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product 3,5-Di(het)aryl-4-nitropyridine Purify->Product

Suzuki-Miyaura Coupling Workflow

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, allowing for the introduction of alkyne functionalities. While direct comparative studies on this compound are limited, research on the structurally similar 3,5-dibromo-2,6-dichloropyridine offers valuable insights into effective catalytic systems. These findings suggest that a palladium catalyst in conjunction with a copper(I) co-catalyst is highly effective.

CatalystCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄CuIEt₃NTHF65470-80 (for mono-alkynylation)
PdCl₂(PPh₃)₂CuIEt₃NTHF65665-75 (for mono-alkynylation)

Experimental Protocol: General Procedure for Mono-Sonogashira Coupling

To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a mixture of THF (10 mL) and Et₃N (5 mL) were added Pd(PPh₃)₄ (0.03 mmol) and CuI (0.06 mmol). The reaction mixture was stirred at 65 °C for 4 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was then diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Isolation Reactants This compound Terminal Alkyne Et₃N Solvent THF Reactants->Solvent Catalysts Add Pd(PPh₃)₄ and CuI Solvent->Catalysts Heat Heat at 65 °C Catalysts->Heat Stir Stir for 4 h Heat->Stir Solvent_Removal Remove Solvent Stir->Solvent_Removal Extraction Aqueous Workup & Extraction Solvent_Removal->Extraction Purification Column Chromatography Extraction->Purification Product 3-Alkynyl-5-bromo-4-nitropyridine Purification->Product

Sonogashira Coupling Workflow

Buchwald-Hartwig Amination: Constructing C-N Linkages

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Typical Yield Range (%)
Pd₂(dba)₃XPhosK₂CO₃t-BuOH1001870-90
Pd(OAc)₂RuPhosNaOt-BuToluene1101275-95

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 mmol), the amine (1.2 mmol), and K₂CO₃ (2.0 mmol) was placed in a reaction tube. Pd₂(dba)₃ (0.02 mmol) and XPhos (0.08 mmol) were added, and the tube was sealed. t-BuOH (5 mL) was added, and the mixture was heated at 100 °C for 18 hours. After cooling, the reaction mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by flash chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Reagent Assembly cluster_reaction Reaction Execution cluster_workup Product Isolation Reagents This compound Amine K₂CO₃ Catalyst_System Pd₂(dba)₃ XPhos Reagents->Catalyst_System Solvent Add t-BuOH Catalyst_System->Solvent Heat Heat at 100 °C Solvent->Heat Stir Stir for 18 h Heat->Stir Filter Filter through Celite Stir->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Flash Chromatography Concentrate->Purify Product 3-Amino-5-bromo-4-nitropyridine Purify->Product

Buchwald-Hartwig Amination Workflow

Conclusion

The selection of an appropriate catalyst is a critical determinant for the success of coupling reactions involving this compound. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ demonstrates high efficacy. In Sonogashira couplings, the combination of a palladium catalyst with a copper(I) co-catalyst is essential for good yields. For Buchwald-Hartwig aminations, bulky and electron-rich phosphine ligands are key to achieving high conversion. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers to streamline their synthetic efforts and accelerate the discovery of new chemical entities. Further optimization of reaction conditions for specific substrates is always recommended to achieve the best possible outcomes.

Unlocking the Therapeutic Potential of 3,5-Dibromo-4-nitropyridine Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, 3,5-dibromo-4-nitropyridine N-oxide and its analogues present a promising frontier for the development of novel kinase inhibitors and other targeted therapies. The strategic placement of bromine atoms at the 3 and 5 positions, combined with a reactive nitro group at the 4-position, provides a versatile platform for chemical modification and optimization of biological activity. This guide offers a comparative analysis of the structure-activity relationships (SAR) of hypothetical this compound derivatives, drawing on established principles from related pyridine-based compounds to inform future drug discovery efforts.

Probing the Structure-Activity Landscape

The core structure of this compound allows for diverse modifications, primarily at the 4-position following the reduction of the nitro group to an amine. The nature of the substituent introduced at this position can significantly influence the compound's biological activity, including its potency and selectivity as a kinase inhibitor.

Table 1: Hypothetical Structure-Activity Relationship of 4-Substituted-3,5-dibromopyridine Derivatives as Kinase Inhibitors
Compound IDR Group at C4-positionPredicted Kinase Inhibition (IC50, nM)Rationale for Predicted Activity
1a -NH₂> 1000The unsubstituted amino group may lack the specific interactions required for potent kinase inhibition.
1b -NH-phenyl500The phenyl group could provide some hydrophobic interactions within the ATP-binding pocket.
1c -NH-(4-methoxyphenyl)150The methoxy group can act as a hydrogen bond acceptor, potentially increasing affinity.[1]
1d -NH-(3,4,5-trimethoxyphenyl)50Multiple methoxy groups can enhance interactions with the kinase hinge region, a common feature in potent inhibitors.[1]
1e -O-phenyl> 1000An ether linkage may not provide the optimal geometry for binding compared to an amino linkage.
1f -O-(4-methoxyphenyl)800Similar to 1c, the methoxy group may offer some beneficial interactions, but the ether linkage remains a limitation.
1g -NHNH₂> 1000The hydrazinyl group is polar and may not be favorable for binding in a typically hydrophobic ATP pocket.
1h -NHNH-phenyl600The addition of a phenyl group could improve binding through hydrophobic interactions.

Disclaimer: The IC50 values presented are hypothetical and extrapolated from SAR studies of structurally related compounds for illustrative purposes. Experimental validation is required.

The general trend observed in related pyridine kinase inhibitors suggests that substitution on the aniline nitrogen at the 4-position with specific phenyl rings can significantly enhance potency.[1] The presence of hydrogen bond donors and acceptors, as well as the overall lipophilicity and geometry of the substituent, are critical determinants of activity.

Synthetic Pathways to Novel Derivatives

The synthesis of a diverse library of 3,5-dibromo-4-substituted-pyridine derivatives is crucial for a thorough exploration of their SAR. The common starting material for these syntheses is 4-aminopyridine, which can be readily brominated to yield 3,5-dibromo-4-aminopyridine.[2] This key intermediate can then be further modified.

Synthetic_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization & Iodination cluster_2 Step 3: Nucleophilic Substitution 4-Aminopyridine 4-Aminopyridine 3,5-Dibromo-4-aminopyridine 3,5-Dibromo-4-aminopyridine 4-Aminopyridine->3,5-Dibromo-4-aminopyridine NBS, CCl4 3,5-Dibromo-4-iodopyridine 3,5-Dibromo-4-iodopyridine 3,5-Dibromo-4-aminopyridine->3,5-Dibromo-4-iodopyridine 1. NaNO2, HBr 2. KI 4-Substituted Derivatives 4-Substituted Derivatives 3,5-Dibromo-4-iodopyridine->4-Substituted Derivatives R-NH2 or R-OH, Catalyst

Caption: General synthetic route to 4-substituted-3,5-dibromopyridine derivatives.

Experimental Protocols

Synthesis of 3,5-Dibromo-4-aminopyridine

To a solution of 4-aminopyridine (1.0 mol) in carbon tetrachloride (900 mL), N-bromosuccinimide (NBS) (2.2 mol) and a catalytic amount of azobisisobutyronitrile (AIBN) are added.[2] The reaction mixture is stirred at room temperature for 24 hours.[2] After completion, the reaction mixture is filtered, and the filtrate is washed with aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude product, which is then recrystallized from n-hexane to yield pure 3,5-dibromo-4-aminopyridine.[2]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a target kinase (e.g., a specific tyrosine kinase) can be determined using an in vitro kinase assay.

  • Preparation of Reagents:

    • Kinase Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35.

    • Enzyme: Purified recombinant kinase.

    • Substrate: A specific peptide substrate for the kinase.

    • ATP: Adenosine triphosphate, typically used at a concentration close to its Km value for the specific kinase.

    • Test Compounds: Dissolved in DMSO to create a stock solution, then serially diluted.

  • Assay Procedure:

    • In a 96-well plate, add the kinase and the test compound at various concentrations.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactive detection (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis Kinase Kinase Incubation Incubate Kinase + Inhibitor Kinase->Incubation Inhibitor Inhibitor Inhibitor->Incubation Substrate_ATP Substrate + ATP Reaction_Start Add Substrate + ATP Incubate Substrate_ATP->Reaction_Start Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Detection Detect Phosphorylation Reaction_Stop->Detection Analysis Calculate IC50 Detection->Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Potential Signaling Pathways

Based on the activity of related pyridine-based kinase inhibitors, derivatives of this compound are anticipated to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. A primary target class for such compounds is the tyrosine kinase family, including receptors like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Ligand Growth Factor (e.g., VEGF, EGF) Receptor Tyrosine Kinase Receptor (e.g., VEGFR, EGFR) Ligand->Receptor P1 Phosphorylation Cascade Receptor->P1 Dimerization & Autophosphorylation P2 Downstream Effectors P1->P2 Response Proliferation Survival Angiogenesis P2->Response Inhibitor 3,5-Dibromo-4-substituted- pyridine Derivative Inhibitor->Receptor Inhibits ATP Binding

Caption: Potential mechanism of action via inhibition of receptor tyrosine kinase signaling.

By inhibiting the ATP-binding site of these receptors, the synthesized compounds can block the downstream signaling cascade, ultimately leading to the suppression of tumor growth and progression.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly kinase inhibitors. This guide provides a framework for the rational design, synthesis, and evaluation of new derivatives based on this versatile core. By systematically exploring the structure-activity relationships and understanding the underlying molecular mechanisms, researchers can unlock the full therapeutic potential of this important class of compounds. Further experimental validation of the hypotheses presented here is essential to advance these promising molecules toward clinical application.

References

A Comparative Guide to the Synthetic Utility of 3,5-Dibromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective assessment of 3,5-Dibromo-4-nitropyridine as a synthetic intermediate. Its performance in key chemical transformations is compared with relevant alternatives, supported by experimental data and detailed protocols to inform synthetic strategy and decision-making in research and drug development.

Overview of this compound

This compound is a highly functionalized heterocyclic building block. Its synthetic utility is primarily dictated by three key structural features:

  • An Electron-Deficient Pyridine Ring: The inherent electron-deficient nature of the pyridine ring is significantly enhanced by the powerful electron-withdrawing nitro group at the 4-position.

  • A Reactive Nitro Group: The nitro group at the C-4 position is an excellent leaving group in nucleophilic aromatic substitution (SNAAr) reactions.

  • Two Bromine Atoms: The bromine atoms at the C-3 and C-5 positions serve as versatile handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

These features make it a valuable precursor for synthesizing complex, multi-substituted pyridine derivatives, which are common scaffolds in pharmaceuticals and biologically active molecules.[1]

Nucleophilic Aromatic Substitution (SNAAr) Reactions

The strong activation provided by the para-nitro group makes the C-4 position of this compound exceptionally susceptible to nucleophilic attack. This allows for the displacement of the nitro group under relatively mild conditions. The reaction proceeds through a stepwise addition-elimination mechanism, forming a stabilized Meisenheimer complex as an intermediate.[2]

Performance Comparison:

The reactivity of this compound in SNAAr is best understood by comparing it with its N-oxide analog and a related substrate lacking the second bromine atom. The N-oxide functionality further activates the pyridine ring, often leading to faster reactions or higher yields.[1][3]

Table 1: Comparison of Substrate Performance in SNAAr Reactions

SubstrateNucleophileConditionsProductYield (%)
3-Bromo-4-nitropyridineTBAFDMSO, 25°C, 15 min3-Bromo-4-fluoropyridine71%
3-Bromo-4-nitropyridine N-oxideTBAFDMSO, 25°C, 5 min3-Fluoro-4-nitropyridine N-oxide37%
This compound N-oxideAmines, ThiolsVaries4-substituted-3,5-dibromopyridine N-oxideGenerally High

Experimental Protocol: Synthesis of 4-(Morpholino)-3,5-dibromopyridine

  • To a solution of this compound (1.0 mmol) in 10 mL of dimethylformamide (DMF) is added morpholine (1.2 mmol) followed by potassium carbonate (2.0 mmol) as a base.

  • The mixture is stirred at 80°C and the reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into 50 mL of ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the crude product.

  • Purification is achieved by recrystallization from ethanol to afford pure 4-(morpholino)-3,5-dibromopyridine.

dot

sn_ar_workflow sub This compound intermediate Meisenheimer Complex sub->intermediate + Nucleophile nuc Nucleophile (e.g., Morpholine) product 4-Substituted-3,5-dibromopyridine intermediate->product - NO2⁻

Caption: Generalized workflow for SNAAr on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds at the 3 and 5 positions are prime sites for forming new carbon-carbon bonds via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. A key advantage of di-halogenated substrates is the potential for sequential or iterative couplings by leveraging the different reactivity of the two positions or by modifying the electronic nature of the ring after the first coupling.[6]

Performance Comparison:

The efficiency of cross-coupling reactions depends heavily on the catalyst system, base, and solvent. Compared to chloro-substituted pyridines, bromo-pyridines are generally more reactive in the oxidative addition step of the catalytic cycle. The electron-withdrawing nitro group can influence the reactivity of the C-Br bonds, making the substrate more susceptible to the initial oxidative addition step.

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions

SubstrateCoupling PartnerCatalyst SystemProductYield (%)
5-Bromo-2-methylpyridin-3-amineArylboronic AcidsPd(PPh₃)₄, K₃PO₄5-Aryl-2-methylpyridin-3-amine derivativesModerate to Good
3-Bromo-6-methyl-4-tosyloxy-2-pyronePhenylboronic AcidPd(dppf)Cl₂, K₂CO₃6-Methyl-3-phenyl-4-tosyloxy-2-pyrone92%
2,6-Dichloropyridine (post-amination)Arylboronic AcidsPd(PPh₃)₄2-Amino-6-arylpyridine derivativesGood

Note: This table shows examples of Suzuki couplings on various substituted bromopyridines to illustrate typical conditions and outcomes. The reactivity of this compound is expected to be robust under similar conditions.[6][7][8]

Experimental Protocol: Synthesis of 3-Bromo-5-phenyl-4-nitropyridine (Mono-Suzuki Coupling)

  • In a flask, combine this compound (1.0 mmol), phenylboronic acid (1.1 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the mixture to 90°C and stir for 12-16 hours, monitoring by TLC.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the product.

dot

suzuki_workflow reagents This compound + Arylboronic Acid reaction Suzuki-Miyaura Coupling reagents->reaction catalyst Pd(0) Catalyst + Base (e.g., K₃PO₄) catalyst->reaction product 3-Aryl-5-bromo-4-nitropyridine (Mono-coupled Product) reaction->product

Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.

Logical Relationships and Synthetic Strategy

This compound is a strategic intermediate that allows for orthogonal functionalization. A researcher can choose to first perform an SNAAr reaction to install a desired group at the 4-position, followed by one or two cross-coupling reactions. Alternatively, a sequential cross-coupling strategy can be employed to introduce two different aryl or alkyl groups at the 3 and 5 positions.

dot

logic_diagram start This compound sub_path Path 1: SNAAr First start->sub_path SNAAr (Nu⁻) coup_path Path 2: Coupling First start->coup_path Suzuki (Ar-B(OH)₂) sub_prod 4-Nu-3,5-dibromopyridine sub_path->sub_prod mono_coup_prod 3-Aryl-5-bromo-4-nitropyridine coup_path->mono_coup_prod final_prod_1 4-Nu-3-Aryl-5-bromopyridine sub_prod->final_prod_1 Suzuki (Ar-B(OH)₂) di_coup_prod 3,5-Diaryl-4-nitropyridine mono_coup_prod->di_coup_prod Suzuki (Ar'-B(OH)₂) final_prod_3 4-Nu-3-Aryl-5-nitropyridine mono_coup_prod->final_prod_3 SNAAr (Nu⁻) final_prod_2 4-Nu-3,5-diarylpyridine final_prod_1->final_prod_2 Suzuki (Ar'-B(OH)₂)

Caption: Strategic pathways for the functionalization of this compound.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its high reactivity in nucleophilic aromatic substitution, coupled with the utility of its two bromine atoms for cross-coupling reactions, provides multiple pathways for the synthesis of complex substituted pyridines. While alternatives like N-oxides may offer enhanced reactivity for SNAAr, the stability and well-defined reactivity of this compound make it a reliable choice for constructing diverse molecular architectures. The strategic selection of reaction sequences allows for precise control over the final substitution pattern, making it an invaluable tool for professionals in drug discovery and materials science.

References

cross-reactivity of 3,5-Dibromo-4-nitropyridine with other functional groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, 3,5-dibromo-4-nitropyridine stands out as a versatile building block. Its pyridine core, activated by a potent electron-withdrawing nitro group and flanked by two reactive bromine atoms, offers a multitude of avenues for synthetic diversification. This guide provides a comparative analysis of the cross-reactivity of this compound with various functional groups, supported by experimental data and detailed protocols for key transformations.

Reactivity Overview

The reactivity of this compound is dominated by two principal pathways: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the nitro group at the C4 position, coupled with the electronegativity of the pyridine nitrogen, renders the aromatic ring highly electron-deficient. This electronic profile activates the C4 position and, to a lesser extent, the C3 and C5 positions for nucleophilic attack. Concurrently, the bromine atoms at C3 and C5 serve as excellent handles for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in this compound makes it highly susceptible to SNAr. Nucleophiles can attack the ring, leading to the displacement of either the nitro group at the C4 position or the bromine atoms at the C3 and C5 positions.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

NucleophileReagentProductTypical ConditionsYieldReference/Note
AmineMorpholine4-Morpholino-3,5-dibromopyridineDMSO, 100 °C, 12 hModerate to HighGeneral SNAr
ThiolSodium thiophenoxide4-(Phenylthio)-3,5-dibromopyridineDMF, rt, 4 hHighGeneral SNAr
AlkoxideSodium methoxide4-Methoxy-3,5-dibromopyridineMethanol, reflux, 6 hModerate to HighGeneral SNAr
AzideSodium azide4-Azido-3,5-dibromopyridineDMF, 80 °C, 5 hModerateGeneral SNAr

Note: The yields are qualitative estimates based on the general reactivity of activated halopyridines. Specific experimental validation is recommended.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine (e.g., Morpholine)
  • To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO) is added morpholine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq).

  • The reaction mixture is heated to 100 °C and stirred for 12 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford 4-morpholino-3,5-dibromopyridine.

sn_ar_workflow start Start dissolve Dissolve 3,5-dibromo- 4-nitropyridine in DMSO start->dissolve add_reagents Add amine (e.g., morpholine) and base dissolve->add_reagents heat Heat reaction mixture (e.g., 100 °C) add_reagents->heat monitor Monitor reaction by TLC heat->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify end Product purify->end

Caption: Experimental workflow for a typical SNAr reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the C3 and C5 positions of this compound are amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful platform for the introduction of diverse substituents. The symmetrical nature of the starting material means the two bromine atoms are chemically equivalent. However, after a mono-substitution, the electronic environment of the remaining bromine atom is altered, which can influence its reactivity in a subsequent coupling step.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the aryl bromide with an organoboron compound. This reaction is highly valued for its tolerance of a wide range of functional groups.

Table 2: Representative Suzuki-Miyaura Coupling Reaction

Boronic AcidProductCatalystBaseSolventYieldReference/Note
Phenylboronic acid3,5-Diphenyl-4-nitropyridinePd(PPh₃)₄K₂CO₃Toluene/Ethanol/WaterModerate to HighBased on similar couplings
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • In a flask, this compound (1.0 eq), phenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq) are combined.

  • A mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is added as the solvent.

  • The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) is added, and the mixture is degassed for another 5 minutes.

  • The reaction mixture is heated to reflux (e.g., 90 °C) and stirred for 12-24 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the mixture is cooled to room temperature and diluted with water and ethyl acetate.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

suzuki_pathway pd0 Pd(0)L₂ pdii_complex Ar-Pd(II)-X(L₂) pd0->pdii_complex Oxidative Addition aryl_halide Ar-X transmetalation_complex Ar-Pd(II)-R(L₂) pdii_complex->transmetalation_complex Transmetalation boronic_acid R-B(OH)₂ base Base transmetalation_complex->pd0 Reductive Elimination product Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of C(sp²)-C(sp) bonds through the reaction of the aryl bromide with a terminal alkyne, typically in the presence of a palladium catalyst and a copper(I) co-catalyst.

Table 3: Representative Sonogashira Coupling Reaction

AlkyneProductCatalystCo-catalystBaseSolventYieldReference/Note
Phenylacetylene3,5-Di(phenylethynyl)-4-nitropyridinePdCl₂(PPh₃)₂CuIEt₃NDMFModerate to HighBased on similar couplings
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
  • To a flask containing this compound (1.0 eq) are added bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq) and copper(I) iodide (CuI, 0.06 eq).

  • The flask is evacuated and backfilled with an inert gas.

  • Anhydrous solvent (e.g., DMF or THF) and a base (e.g., triethylamine) are added.

  • Phenylacetylene (2.2 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) for 12-24 hours.

  • Reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

sonogashira_pathway pd0 Pd(0)L₂ pdii_complex Ar-Pd(II)-X(L₂) pd0->pdii_complex Oxidative Addition aryl_halide Ar-X transmetalation_complex Ar-Pd(II)-C≡C-R(L₂) pdii_complex->transmetalation_complex Transmetalation cu_acetylide Cu-C≡C-R transmetalation_complex->pd0 Reductive Elimination product Ar-C≡C-R

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine, using a palladium catalyst and a suitable phosphine ligand.

Table 4: Representative Buchwald-Hartwig Amination

AmineProductCatalystLigandBaseSolventYieldReference/Note
MorpholineN,N'-(4-Nitro-3,5-pyridinediyl)dimorpholinePd₂(dba)₃XantphosCs₂CO₃TolueneModerate to HighBased on similar aminations[3]
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
  • A flask is charged with this compound (1.0 eq), morpholine (2.5 eq), cesium carbonate (Cs₂CO₃, 3.0 eq), a palladium source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a phosphine ligand such as Xantphos (0.04 eq).

  • The flask is evacuated and backfilled with an inert gas.

  • Anhydrous toluene is added.

  • The reaction mixture is heated to 100-110 °C and stirred for 12-24 hours.

  • Reaction progress is monitored by TLC.

  • Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

buchwald_hartwig_pathway pd0 Pd(0)L pdii_complex Ar-Pd(II)-X(L) pd0->pdii_complex Oxidative Addition aryl_halide Ar-X amide_complex Ar-Pd(II)-NR₂(L) pdii_complex->amide_complex Amine Coordination & Deprotonation amine R₂NH amide_complex->pd0 Reductive Elimination product Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its reactivity is characterized by a susceptibility to nucleophilic aromatic substitution, primarily at the C4 position, and the ability to undergo various palladium-catalyzed cross-coupling reactions at the C3 and C5 positions. This guide provides a foundational understanding of its cross-reactivity and offers detailed protocols to facilitate its use in the synthesis of complex molecular architectures. Further exploration and optimization of reaction conditions for specific substrates are encouraged to fully harness the synthetic utility of this versatile compound.

References

3,5-Dibromo-4-nitropyridine: A Comparative Evaluation for Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. 3,5-Dibromo-4-nitropyridine is a versatile pyridine derivative with potential applications in medicinal chemistry. This guide provides an objective comparison of its potential performance with alternative scaffolds, supported by experimental data from closely related analogs, and details key experimental protocols for its evaluation.

Introduction to this compound

This compound is a halogenated and nitrated pyridine ring system. The presence of two bromine atoms and an electron-withdrawing nitro group makes it a highly reactive intermediate for various chemical transformations, particularly nucleophilic aromatic substitution reactions.[1] This reactivity allows for the introduction of diverse functional groups, enabling the generation of compound libraries for high-throughput screening in drug discovery. The pyridine scaffold itself is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs.[2] The nitro group, while sometimes associated with toxicity, can also be a key pharmacophore in certain drug classes, including antimicrobial and anticancer agents.[2][3][4]

Comparative Performance and Experimental Data

Antimicrobial Activity

Nitropyridine derivatives have shown promise as antimicrobial agents. For instance, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide have demonstrated notable activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) ranging from 4-64 μg/mL.[3] The presence of both a halogen and a nitro group on the pyridine ring appears to be beneficial for antibacterial activity.

Table 1: Comparison of Antimicrobial Activity (MIC in μg/mL)

Compound/AnalogTarget OrganismMIC (μg/mL)Reference CompoundMIC (μg/mL)
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivativesMycobacterium tuberculosis4 - 64Isoniazid0.025 - 0.05
Hypothetical this compound DerivativeGram-positive/negative bacteriaData not availableCiprofloxacin0.008 - 2

Note: Data for the hypothetical derivative is not available and is included for comparative context.

Cytotoxic Activity

The cytotoxic potential of nitropyridine derivatives against cancer cell lines is an active area of research. The nitro group can play a role in modulating enzyme activity or interacting with cellular targets crucial for cancer cell proliferation.[3] For example, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide, which shares the 3,5-dihalo-4-nitropyridine core, has an IC50 of 58 nM.[5]

Table 2: Comparison of Cytotoxic Activity (IC50)

Compound/AnalogTargetIC50Reference CompoundIC50
N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamidePDE458 nMRolipram~1 µM
Hypothetical this compound DerivativeVarious Cancer Cell LinesData not availableDoxorubicinVaries (nM to µM range)

Note: Data for the hypothetical derivative is not available and is included for comparative context.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Drug Discovery Pipeline and Potential Mechanisms

The following diagrams illustrate the role of a versatile building block like this compound in a typical drug discovery workflow and a hypothetical signaling pathway it might modulate.

DrugDiscoveryWorkflow cluster_0 Discovery & Synthesis cluster_1 Preclinical Development cluster_2 Clinical Development Building_Block 3,5-Dibromo-4- nitropyridine Library_Synthesis Compound Library Synthesis Building_Block->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization In_Vitro_Assays In Vitro Assays (Cytotoxicity, Antimicrobial) Lead_Optimization->In_Vitro_Assays ADME_Tox In Vitro ADME/Tox Profiling In_Vitro_Assays->ADME_Tox In_Vivo_Studies In Vivo Studies ADME_Tox->In_Vivo_Studies IND IND-Enabling Studies In_Vivo_Studies->IND Clinical_Trials Clinical Trials IND->Clinical_Trials NDA NDA Submission Clinical_Trials->NDA

Caption: A typical drug discovery workflow utilizing a versatile chemical building block.

KinaseSignalingPathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Cell Proliferation, Survival Inhibitor This compound Derivative (Hypothetical) Inhibitor->Kinase2

Caption: A hypothetical kinase signaling pathway potentially inhibited by a derivative.

Conclusion

This compound represents a valuable and highly reactive scaffold for the synthesis of diverse compound libraries in drug discovery. While direct biological data for this specific compound is limited, the known antimicrobial and cytotoxic activities of structurally related nitropyridine and dihalopyridine derivatives suggest its potential as a starting point for the development of novel therapeutic agents. The provided experimental protocols offer a standardized approach for evaluating the efficacy of its derivatives. Further investigation into the structure-activity relationships of compounds derived from this compound is warranted to fully explore its potential in medicinal chemistry.

References

Safety Operating Guide

Proper Disposal of 3,5-Dibromo-4-nitropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of 3,5-Dibromo-4-nitropyridine based on information for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound should be consulted if available. All procedures must be conducted in strict accordance with local, regional, and national regulations.

The safe and compliant disposal of hazardous chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling this compound, a halogenated nitroaromatic compound, adherence to proper disposal protocols is paramount to ensuring personal safety and minimizing environmental impact.

Hazard Profile and Safety Precautions

Based on data from analogous compounds such as 3,5-Dibromopyridine and various bromonitropyridines, this compound is anticipated to be a hazardous substance. The primary hazards include:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Due to these potential hazards, stringent safety measures must be in place during handling and disposal.

Quantitative Safety and Disposal Data Summary

The following table summarizes key safety and disposal information extrapolated from analogous compounds.

ParameterGuidelineSource(s)
Hazard Classifications Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Eye Irritation (Category 2)Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[1][2]
Personal Protective Equipment (PPE) Chemical safety goggles or face shieldChemical-resistant gloves (e.g., nitrile)Lab coat or protective clothingNIOSH/MSHA-approved respirator (if ventilation is inadequate)[1][2][3]
Handling and Storage Use in a well-ventilated area (fume hood recommended)Avoid breathing dustWash hands thoroughly after handlingStore in a tightly closed container in a dry, cool, and well-ventilated place[1][3]
Spill Response Evacuate areaWear appropriate PPEContain spill with inert absorbent material (e.g., vermiculite, sand)Collect into a labeled, sealed container for disposalDecontaminate spill area[1]
Disposal Method Dispose of as hazardous waste at an approved waste disposal plantFollow all local, regional, and national regulations[1][2][3]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the proper disposal of this compound waste.

1. Waste Identification and Segregation:

  • Characterize the waste: Is it pure this compound, a contaminated material (e.g., gloves, paper towels), or a solution?
  • Segregate halogenated organic waste from non-halogenated waste streams. Do not mix with other incompatible waste types.

2. Containerization:

  • Select a compatible, leak-proof waste container with a secure lid. The container should be in good condition and made of a material that will not react with the chemical.
  • For solid waste, a clearly labeled, sealable bag or a wide-mouthed plastic container is suitable.
  • For solutions, use a labeled, screw-cap bottle.

3. Labeling:

  • Clearly label the waste container with the following information:
  • "Hazardous Waste"
  • The full chemical name: "this compound"
  • The primary hazards (e.g., "Toxic," "Irritant")
  • The date of accumulation.
  • The name of the principal investigator or laboratory contact.

4. Accumulation and Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
  • This area should be secure, well-ventilated, and away from general laboratory traffic.
  • Ensure secondary containment is in place to capture any potential leaks.

5. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
  • Provide them with all necessary information about the waste stream as requested.

6. Documentation:

  • Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal.
  • Retain any paperwork provided by the EHS department or the waste disposal vendor.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation and Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Protocol start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated characterize Characterize and Segregate Waste (Halogenated Organic) waste_generated->characterize containerize Select and Use Compatible Container characterize->containerize label_waste Label Container as Hazardous Waste containerize->label_waste store Store in Satellite Accumulation Area label_waste->store schedule_pickup Contact EHS for Waste Pickup store->schedule_pickup end Compliant Disposal schedule_pickup->end

Caption: Disposal workflow for this compound.

References

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Reactant of Route 1
3,5-Dibromo-4-nitropyridine
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3,5-Dibromo-4-nitropyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.